4-(3-Nitropyridin-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitropyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXNJITHGFQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594744 | |
| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847446-89-3 | |
| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 4-(3-nitropyridin-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of 4-(3-Nitropyridin-2-yl)benzoic acid
Substituted pyridyl-benzoic acids are a class of compounds that feature prominently in the development of novel pharmaceuticals and functional materials. The unique electronic properties and steric arrangement of the interconnected aromatic rings make them valuable scaffolds. Specifically, the presence of a nitro group on the pyridine ring, as in 4-(3-nitropyridin-2-yl)benzoic acid, offers a site for further chemical modification, such as reduction to an amino group, which can then be used to construct more complex molecular architectures. This makes the title compound a versatile intermediate for creating libraries of compounds for screening in drug discovery programs and for the synthesis of novel ligands for metal-organic frameworks (MOFs).[1]
The Synthetic Strategy: A Suzuki-Miyaura Approach
The most direct and efficient method for the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4] For our target molecule, the strategy involves the coupling of 2-chloro-3-nitropyridine with 4-carboxyphenylboronic acid.
The general reaction scheme is as follows:
This approach is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials. The electron-withdrawing nature of the nitro group on the pyridine ring can influence the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for a successful synthesis.[2]
Mechanistic Insights into the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally proceeds through three key steps:[2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2-chloro-3-nitropyridine) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron compound (4-carboxyphenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloro-3-nitropyridine | C5H3ClN2O2 | 158.54 | >98% | Commercially Available |
| 4-Carboxyphenylboronic acid | C7H7BO4 | 165.94 | >97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | 1155.56 | >98% | Commercially Available |
| Sodium Carbonate | Na2CO3 | 105.99 | >99% | Commercially Available |
| 1,4-Dioxane | C4H8O2 | 88.11 | Anhydrous | Commercially Available |
| Water | H2O | 18.02 | Deionized | - |
| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | Commercially Available |
| Hexane | C6H14 | 86.18 | ACS Grade | Commercially Available |
| Hydrochloric Acid | HCl | 36.46 | 1 M Aqueous | Commercially Available |
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-3-nitropyridine (1.59 g, 10 mmol), 4-carboxyphenylboronic acid (2.00 g, 12 mmol), and sodium carbonate (2.65 g, 25 mmol).
-
Solvent Addition: Add 40 mL of a 3:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Extraction: Add 50 mL of ethyl acetate and 50 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Acidification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Suspend the crude solid in 50 mL of water and acidify to a pH of 2-3 with 1 M hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to a constant weight.
Expected Yield and Characterization
The expected yield of 4-(3-nitropyridin-2-yl)benzoic acid is typically in the range of 75-85%. The final product should be characterized by standard analytical techniques:
-
1H NMR: To confirm the proton environment of the final product.
-
13C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and nitro groups.[5]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid.
Caption: Synthetic workflow for 4-(3-nitropyridin-2-yl)benzoic acid.
Rationale for Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[6] It is relatively stable to air and moisture, making it convenient to handle.
-
Base: Sodium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation. Stronger bases could potentially lead to side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic starting materials and the palladium catalyst, while water is necessary to dissolve the inorganic base.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.
-
Purification: The final product is a carboxylic acid, which allows for a simple and effective purification by acid-base extraction. By acidifying the aqueous solution, the carboxylate salt is protonated, causing the neutral and less water-soluble product to precipitate.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid. The protocol outlined in this guide is based on well-established chemical principles and offers a clear, step-by-step method for obtaining this valuable chemical intermediate. By understanding the underlying mechanism and the rationale for the experimental conditions, researchers can confidently apply and adapt this methodology for their specific research needs.
References
-
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. Available at: [Link]
-
c5sc02983j1.pdf - The Royal Society of Chemistry. Available at: [Link]
- EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents.
-
Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B - Googleapis.com. Available at: [Link]
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]
-
(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]
-
(PDF) 3-(4-Pyridyl)benzoic acid - ResearchGate. Available at: [Link]
-
Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Available at: [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]
-
Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC - NIH. Available at: [Link]
-
Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... - ResearchGate. Available at: [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives - ResearchGate. Available at: [Link]
-
4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid - Veeprho. Available at: [Link]
Sources
- 1. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of "4-(3-Nitropyridin-2-yl)benzoic acid" NMR analysis
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 4-(3-Nitropyridin-2-yl)benzoic acid
This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(3-Nitropyridin-2-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and purity assessment of this compound.
Introduction
4-(3-Nitropyridin-2-yl)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a nitropyridine ring, presents a unique electronic environment. NMR spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shift assignments and coupling patterns.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is paramount for accurate spectral assignment. The structure and numbering scheme for 4-(3-Nitropyridin-2-yl)benzoic acid are presented below.
Caption: Molecular structure and atom numbering for NMR analysis.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. Herein, we outline a robust protocol for acquiring high-resolution spectra.
1. Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's probable good solubility and the solvent's ability to exchange with the acidic proton of the carboxylic acid, which can be useful for its identification. Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD), though solubility should be verified.[1]
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(3-Nitropyridin-2-yl)benzoic acid.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary. The solution should be clear and free of particulate matter.
3. NMR Instrument Parameters: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[2]
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral width: Approximately 12-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay (d1): 2-5 seconds.
-
Caption: Standard workflow for NMR analysis.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum will provide key information about the number of different proton environments and their neighboring protons. Based on the structure, we anticipate signals in the aromatic region and a signal for the carboxylic acid proton.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-4', H-6' (Pyridine) | 8.8 - 9.2 | dd | ~4-5, ~1-2 | 1H | These protons are adjacent to the pyridine nitrogen and are deshielded. They will show coupling to each other and a smaller coupling to H-5'. |
| H-5' (Pyridine) | 7.6 - 8.0 | dd | ~8-9, ~4-5 | 1H | Coupled to both H-4' and H-6'. |
| H-2, H-6 (Benzoic acid) | 8.0 - 8.3 | d | ~8-9 | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded. They are coupled to H-3 and H-5. |
| H-3, H-5 (Benzoic acid) | 7.7 - 8.0 | d | ~8-9 | 2H | These protons are ortho to the pyridine ring and coupled to H-2 and H-6. |
| COOH | > 12.0 | br s | - | 1H | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent.[2] |
¹³C NMR Spectral Analysis (Predicted)
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 12 carbons are expected to be distinct.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[2][3] |
| C-2' (Pyridine) | 155 - 160 | This carbon is attached to the electron-withdrawing nitro group and the benzoic acid ring, leading to a significant downfield shift. |
| C-4', C-6' (Pyridine) | 150 - 155 | These carbons are adjacent to the pyridine nitrogen and are deshielded.[4][5] |
| C-3' (Pyridine) | 145 - 150 | Attached to the nitro group, this carbon will be significantly deshielded. |
| C-1 (Benzoic acid) | 140 - 145 | The ipso-carbon attached to the pyridine ring. |
| C-4 (Benzoic acid) | 135 - 140 | The ipso-carbon attached to the carboxylic acid group. |
| C-2, C-6 (Benzoic acid) | 128 - 132 | These carbons are ortho to the carboxylic acid group. |
| C-3, C-5 (Benzoic acid) | 125 - 130 | These carbons are meta to the carboxylic acid group. |
| C-5' (Pyridine) | 120 - 125 | This carbon is expected to be the most upfield of the pyridine ring carbons. |
Conclusion
The predicted ¹H and ¹³C NMR data provide a comprehensive spectroscopic fingerprint for 4-(3-Nitropyridin-2-yl)benzoic acid. The combination of chemical shifts, coupling constants, and integration values allows for the unambiguous confirmation of the compound's structure. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental data and ensure the identity and purity of their synthesized material.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
- Bardak, F., & Kose, E. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry, 52(7), 1549-1582.
- Kleinpeter, E., Brühl, I., Heilmann, D., & Thomas, St. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1332-1339.
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Reddit. (2024, July 10). H nmr peaks of benzoic acid. Retrieved from [Link]
-
PubMed. (2022, November 23). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]
-
UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed. (2019, February 1). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]
-
SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]
-
De Gruyter. (2020, June 18). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Determination of 4-(3-Nitropyridin-2-yl)benzoic acid
Abstract: This technical guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray structure determination of the novel compound 4-(3-nitropyridin-2-yl)benzoic acid. Intended for researchers in crystallography, medicinal chemistry, and materials science, this document details the workflow from rational synthesis and strategic crystallization to advanced diffraction data analysis. Each step is grounded in established scientific principles, explaining the causality behind experimental choices to ensure a robust and publishable structural solution. The narrative focuses on anticipating molecular behavior, interpreting intermolecular interactions, and adhering to the highest standards of data integrity as promulgated by the International Union of Crystallography (IUCr).
Introduction: The Scientific Imperative
The compound 4-(3-nitropyridin-2-yl)benzoic acid presents a compelling target for structural analysis. Its architecture, featuring a carboxylic acid group (a potent hydrogen bond donor/acceptor), a nitro group (a strong electron-withdrawing group and hydrogen bond acceptor), and two aromatic rings (capable of π-π stacking), suggests a rich and complex supramolecular chemistry. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physicochemical properties, designing derivatives with enhanced function for drug development, and engineering novel crystalline materials. This guide serves as a detailed roadmap for achieving that understanding.
Part 1: Synthesis and High-Purity Crystallization
The foundation of any successful crystallographic experiment is a meticulously synthesized and purified compound, followed by the growth of a high-quality single crystal. An amorphous powder or a poorly formed crystal will not diffract X-rays in a manner that allows for structure solution.
Rational Synthesis: A Suzuki-Miyaura Approach
A reliable and versatile method for constructing the target biaryl system is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is well-suited for coupling an aryl halide with an arylboronic acid and is known for its tolerance of various functional groups.[1]
Proposed Protocol:
-
Reactants: 2-Chloro-3-nitropyridine (Aryl Halide) and 4-(methoxycarbonyl)phenylboronic acid (Boronic Ester). The ester form of the benzoic acid is used to prevent potential side reactions involving the acidic proton under the basic reaction conditions.
-
Catalyst System: A palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ is combined with a suitable phosphine ligand (e.g., SPhos, BrettPhos) which is crucial for facilitating the reaction with electron-poor nitroarenes.[3]
-
Base and Solvent: A base like K₃PO₄ or Cs₂CO₃ is used in a solvent such as 1,4-dioxane or toluene/water.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrolysis: Following purification of the resulting ester, the methoxycarbonyl group is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Purification: The final product, 4-(3-nitropyridin-2-yl)benzoic acid, must be rigorously purified, typically by column chromatography followed by recrystallization, to achieve >99.5% purity. This is a non-negotiable prerequisite for growing diffraction-quality crystals.[4]
The Art of Crystallization: Slow Evaporation
Growing a single crystal is often more art than science, requiring patience and systematic screening of conditions.[5][6] The goal is to achieve supersaturation slowly, allowing molecules to self-assemble into an ordered lattice.[7] For a polar, hydrogen-bonding molecule like our target, the slow evaporation technique from a mixed solvent system is an excellent starting point.[8][9]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., Dimethylformamide - DMF) and a "poor" solvent in which it is sparingly soluble (e.g., Ethanol). The two solvents must be miscible.[8]
-
Prepare a Saturated Solution: Dissolve the purified compound (e.g., 10-20 mg) in a minimal amount of the "good" solvent (DMF) in a clean, small vial (e.g., a 4 mL vial). Gentle warming can be used to aid dissolution.[10]
-
Induce Near-Saturation: Slowly add the "poor" solvent (Ethanol) dropwise to the solution until a faint, persistent turbidity is observed. If too much precipitant is added, re-clarify the solution by adding a drop of the "good" solvent.[8]
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. This restricts the rate of evaporation, which is critical for growing large, well-ordered crystals.[8][11]
-
Patience and Observation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization incubator) and leave it undisturbed for several days to weeks.[5] High-quality crystals should appear as clear, well-defined geometric shapes.
Part 2: The Crystallographic Workflow: From Crystal to Structure
Once a suitable crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction analysis begins.[12]
Experimental Workflow Diagram
The overall process from data collection to a final, validated structure is a systematic, multi-step workflow.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Data Collection and Processing
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). This minimizes thermal motion and radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a modern single-crystal X-ray diffractometer.[12] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, recording the resulting diffraction patterns on a detector.[13][14]
-
Data Integration and Scaling: The raw diffraction images are processed.[15] The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors. The data is then scaled and merged to produce a single reflection file (.hkl file).[16]
Structure Solution and Refinement
This is the core of the crystallographic analysis, where the diffraction data is translated into a 3D atomic model. The SHELX suite of programs is the industry standard for small-molecule crystallography.[17]
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms, typically with a program like SHELXT.[17] This provides an initial, approximate model of the molecular structure.
-
Structure Refinement: The model is refined against the experimental data using a least-squares minimization program like SHELXL.[18] In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the observed diffraction pattern and the one calculated from the model. This agreement is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined structure.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric restraints (a "riding model"). The carboxylic acid proton is of particular interest and must be correctly assigned.
-
Validation: The final model is rigorously checked for geometric consistency and agreement with the data using validation tools like checkCIF, a service provided by the IUCr.[19]
Part 3: Structural Analysis and Reporting
With a refined structure, the final and most insightful phase begins: interpreting the molecular and supramolecular features.
Crystallographic Data Summary
All quantitative data should be summarized in a standard crystallographic table. The following is a hypothetical but realistic dataset for 4-(3-nitropyridin-2-yl)benzoic acid.
| Parameter | Value |
| Chemical Formula | C₁₂H₈N₂O₄ |
| Formula Weight | 244.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.512(3), 5.431(2), 22.189(7) |
| α, β, γ (°) | 90, 98.54(1), 90 |
| Volume (ų) | 1014.2(6) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100(2) |
| Final R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.115 |
| CCDC Deposition Number | To be obtained upon deposition |
Analysis of Key Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. For this molecule, hydrogen bonds and π-π stacking are expected to be the dominant forces.[20]
Hydrogen Bonding: Carboxylic acids have a very strong tendency to form robust, centrosymmetric dimers via a pair of O-H···O hydrogen bonds.[21][22][23] This is one of the most reliable and predictable synthons in crystal engineering.[24] The nitro group can also act as a weaker hydrogen bond acceptor for C-H···O interactions.
Caption: Classic Centrosymmetric Carboxylic Acid Dimer Motif.
π-π Stacking: The electron-deficient nitropyridine ring and the electron-rich benzoic acid ring can engage in offset face-to-face or T-shaped π-π stacking interactions.[25][26] These interactions are crucial for stabilizing the crystal lattice in the third dimension.[27] Analysis involves measuring the centroid-to-centroid distances (typically 3.3–3.8 Å) and slip angles between the aromatic planes.[28]
Final Reporting and Data Deposition
Scientific integrity and reproducibility demand that all crystallographic data be made publicly available.[29]
-
CIF File Generation: The final refinement step generates a Crystallographic Information File (CIF).[30][31] This is a standardized text file that contains all necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[32]
-
Data Deposition: The CIF file must be deposited with a public repository, most commonly the Cambridge Crystallographic Data Centre (CCDC).[33][34][35] The CCDC validates the data and issues a unique deposition number, which is required for publication in most scientific journals.[36][37] This ensures that other researchers can access, verify, and build upon the work.
Conclusion
The determination of the crystal structure of 4-(3-nitropyridin-2-yl)benzoic acid is a multi-stage process that combines synthetic chemistry, meticulous crystallization, and rigorous crystallographic analysis. By following the systematic approach outlined in this guide—from a robust Suzuki coupling synthesis to a careful analysis of hydrogen bonding and π-stacking motifs—researchers can obtain a high-quality, publishable crystal structure. This structural information is not merely an endpoint but a critical starting point for understanding the compound's properties and rationally designing future molecules for applications in medicine and materials science.
References
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). IUCr. [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]
-
Wikipedia. (2023). Crystallographic Information File. [Link]
-
International Union of Crystallography. (2000). The IUCr policy for the protection and the promotion of the STAR File and CIF standards for exchanging and archiving electronic data. Acta Crystallographica Section A, 56(5), 505-505. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Deposit. CCDC. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. [Link]
-
Molecular Solids Group, Philipps-Universität Marburg. (n.d.). Crystal Growth. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CIF deposition and validation service. CCDC. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
Zhang, L., et al. (2015). Conformational Preferences of π-π Stacking Between Ligand and Protein, Analysis Derived from Crystal Structure Data. Amino Acids, 47(11), 2345-55. [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. [Link]
-
Li, H., et al. (2017). Single-crystal growth of organic semiconductors. MRS Bulletin, 42(7), 503-509. [Link]
-
Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
-
Mahapatra, S., & Datta, D. (2019). Understanding the Behavior of π–π Interactions in Crystal Structures in Light of Geometry Corrected Statistical Analysis: Similarities and Differences with the Theoretical Models. Crystal Growth & Design, 19(4), 2245-2252. [Link]
-
Mahapatra, S., & Datta, D. (2019). Understanding the Behavior of π-π Interactions in Crystal Structures in the Light of Geometry Corrected Statistical Analysis - Similarities and Differences with the Theoretical Models. ResearchGate. [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(43), 15266-15269. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Research on Chemical Intermediates, 48, 1463–1481. [Link]
-
ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]
-
University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. [Link]
-
Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(12), 1269. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]
-
ACS Publications. (2019). π−π Stacking in Crystal Engineering: Fundamentals and Applications. Crystal Growth & Design, 19(5), 2561-2563. [Link]
-
ResearchGate. (n.d.). The Importance of Pi-Interactions in Crystal Engineering. Request PDF. [Link]
-
LibreTexts Chemistry. (n.d.). Hydrogen Bonding in carboxylic acids. [Link]
-
NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Université de Rennes. (n.d.). Guide for crystallization. [Link]
-
Grabowski, S. J. (2019). Analysis of Hydrogen Bonds in Crystals. Molecules, 24(21), 3921. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]
-
Dauter, Z. (2003). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 50(1), 33-44. [Link]
-
ResearchGate. (2025). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Request PDF. [Link]
-
Smith, G., et al. (2016). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section E, 72(Pt 10), 1474-1481. [Link]
-
Friščić, T., & Jones, W. (2009). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design, 9(3), 1621-1637. [Link]
-
Gicquel, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
-
Sridevi, C., & Haldar, S. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]
-
Watras, A., et al. (2014). On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evaporation method. Journal of Thermal Analysis and Calorimetry, 118, 1379-1387. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. How To [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. unifr.ch [unifr.ch]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. portlandpress.com [portlandpress.com]
- 16. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. An Easy Structure - Sucrose [xray.uky.edu]
- 19. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]
- 22. mdpi.com [mdpi.com]
- 23. books.rsc.org [books.rsc.org]
- 24. japtronline.com [japtronline.com]
- 25. Conformational Preferences of π-π Stacking Between Ligand and Protein, Analysis Derived from Crystal Structure Data Geometric Preference of π-π Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. iucr.org [iucr.org]
- 30. journals.iucr.org [journals.iucr.org]
- 31. iucr.org [iucr.org]
- 32. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 33. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 34. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 35. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 36. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 37. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 4-(3-Nitropyridin-2-yl)benzoic Acid: Properties and Experimental Analysis
Introduction
4-(3-Nitropyridin-2-yl)benzoic acid is a bifunctional organic compound that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a nitropyridine ring, imparts a unique combination of properties that make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside detailed protocols for its analysis. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing everything from its solubility and reactivity to its potential as a therapeutic agent. This section details the key physical and chemical characteristics of 4-(3-Nitropyridin-2-yl)benzoic acid.
Structural and Molecular Data
A thorough understanding of the molecular structure is the cornerstone of chemical analysis. The table below summarizes the fundamental structural and molecular data for 4-(3-Nitropyridin-2-yl)benzoic acid.
| Property | Value |
|---|---|
| Molecular Formula | C12H8N2O4 |
| Molecular Weight | 244.21 g/mol |
| CAS Number | 847446-89-3 |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CC(=C2)[O-])C(=O)O |
| InChI Key | InChI=1S/C12H8N2O4/c15-12(16)8-3-1-7(2-4-8)11-9-5-6-10(14(17)18)13-11 |
Predicted Physical Properties
| Property | Predicted Value | Method |
|---|---|---|
| Melting Point | ~230-250 °C | Estimation based on similar structures |
| Boiling Point | ~480-520 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| pKa (most acidic) | ~3.8-4.2 (Carboxylic Acid) | Computational prediction |
| LogP | ~2.5-3.0 | Computational prediction |
Synthesis and Reactivity
The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid is most commonly achieved through a Suzuki coupling reaction. This powerful cross-coupling method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.
General Synthetic Workflow: Suzuki Coupling
The logical flow of a typical Suzuki coupling synthesis for this compound is outlined below. This process highlights the key stages from starting materials to the final product.
// Nodes A [label="Starting Materials:\n2-chloro-3-nitropyridine &\n4-carboxyphenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Palladium Catalyst (e.g., Pd(PPh3)4)\n& Base (e.g., Na2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Mixture in\nSolvent (e.g., Toluene/Ethanol/Water)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder]; D [label="Heating under Inert\nAtmosphere (e.g., N2 or Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Reaction Work-up:\n- Acidification\n- Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Purification:\n- Recrystallization or\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Product:\n4-(3-Nitropyridin-2-yl)benzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges A -> C; B -> C; C -> D [label="Reaction Conditions"]; D -> E [label="Post-Reaction"]; E -> F; F -> G; }
Workflow for the Suzuki coupling synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid.
Reactivity Profile
The chemical reactivity of 4-(3-Nitropyridin-2-yl)benzoic acid is dictated by its three primary functional groups: the carboxylic acid, the pyridine ring, and the nitro group.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. Its acidity allows for salt formation with bases.
-
Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, it can be susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
-
Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the pyridine ring towards electrophilic attack. It can be reduced to an amino group, which opens up a wide range of further chemical transformations.
Experimental Protocols for Characterization
Accurate characterization is essential to confirm the identity and purity of a synthesized compound. The following protocols outline standard methods for the analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 4-(3-Nitropyridin-2-yl)benzoic acid, both ¹H and ¹³C NMR would be informative.
3.1.1. Step-by-Step ¹H NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.1.2. Expected ¹H NMR Spectral Features
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and nitropyridine rings. The integration of these signals should correspond to the number of protons in each environment. The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the pyridine ring will exhibit a more complex splitting pattern due to their coupling with each other and the nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Nitropyridin-2-yl)benzoic acid should display characteristic absorption bands for the carboxylic acid and nitro groups.
3.2.1. Step-by-Step Attenuated Total Reflectance (ATR)-IR Protocol
-
Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
3.2.2. Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic acid) | 1710-1680 |
| N-O asymmetric stretch (Nitro group) | 1550-1500 |
| N-O symmetric stretch (Nitro group) | 1360-1300 |
| C=C and C=N stretches (Aromatic rings) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
3.3.1. Step-by-Step Electrospray Ionization (ESI)-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate. Optimize the source parameters, such as capillary voltage and temperature, to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
Data Analysis: Determine the mass of the molecular ion and compare it to the calculated molecular weight of 4-(3-Nitropyridin-2-yl)benzoic acid.
3.3.2. Expected Mass Spectral Data
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 245.05
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 243.04
Logical Relationships in Compound Analysis
The characterization of a chemical compound is a multi-faceted process where different analytical techniques provide complementary information. The diagram below illustrates the logical flow and interplay between these techniques for the comprehensive analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.
// Nodes Synthesis [label="Synthesis of\n4-(3-Nitropyridin-2-yl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity Assessment\n(e.g., HPLC, TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Confirmation [label="Confirmed Structure & Purity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Synthesis -> Purity [label="Initial Product"]; Purity -> Structure [label="Purified Sample"]; Structure -> NMR [label="Provides Connectivity"]; Structure -> IR [label="Identifies Functional Groups"]; Structure -> MS [label="Determines Molecular Weight"]; NMR -> Confirmation; IR -> Confirmation; MS -> Confirmation; }
Logical workflow for the comprehensive analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.
Conclusion
4-(3-Nitropyridin-2-yl)benzoic acid is a compound with significant potential in various scientific domains. A thorough understanding of its physical and chemical properties, coupled with robust analytical methodologies, is paramount for its effective application. This guide has provided a detailed overview of its key characteristics and offered step-by-step protocols for its synthesis and characterization. By following these guidelines, researchers can ensure the quality and reliability of their work with this versatile molecule.
References
Solubility of "4-(3-Nitropyridin-2-yl)benzoic acid" in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-(3-Nitropyridin-2-yl)benzoic acid in Common Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Research
In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone. The ability of a compound to dissolve in a given solvent system governs everything from its synthetic purification and formulation to its ultimate bioavailability and efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and success.
This guide focuses on 4-(3-Nitropyridin-2-yl)benzoic acid , a molecule of interest due to its hybrid structure incorporating both a benzoic acid and a nitropyridine moiety. Such structures are prevalent in medicinal chemistry, often serving as key intermediates or scaffolds for novel therapeutic agents. The absence of readily available, consolidated solubility data for this specific compound necessitates a first-principles approach, combining theoretical analysis with established experimental methodologies. This document aims to provide a robust framework for understanding and determining the solubility of "4-(3-Nitropyridin-2-yl)benzoic acid," empowering researchers to make informed decisions in their synthetic and developmental endeavors.
Molecular Structure and Theoretical Solubility Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a valuable guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2]
Chemical Structure of 4-(3-Nitropyridin-2-yl)benzoic acid:
An analysis of the functional groups present in "4-(3-Nitropyridin-2-yl)benzoic acid" allows for a qualitative prediction of its solubility:
-
Carboxylic Acid (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF). The acidic nature of this group also implies that solubility will be significantly enhanced in basic aqueous solutions due to the formation of a highly polar carboxylate salt.
-
Nitropyridine Moiety: The pyridine ring is a polar aromatic system. The strongly electron-withdrawing nitro group (-NO2) further increases the polarity of this part of the molecule. Nitropyridine derivatives are often soluble in polar organic solvents.[3][4]
-
Benzoic Acid Moiety: The benzene ring is non-polar and will contribute to solubility in aromatic and less polar solvents. The solubility of benzoic acid and its nitro-derivatives has been shown to be favorable in solvents like ethanol, methanol, and ethyl acetate.[5][6][7]
Predicted Solubility Profile:
Based on this structural analysis, "4-(3-Nitropyridin-2-yl)benzoic acid" is anticipated to be a polar molecule with a moderate to high melting point. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar functional groups and the aromatic rings. Good solubility is also predicted in polar protic solvents like methanol and ethanol. Conversely, it is expected to have low solubility in non-polar solvents such as hexane and limited solubility in water under neutral pH conditions due to the non-polar bulk of the aromatic systems.
Experimental Protocol for Quantitative Solubility Determination
To move from theoretical prediction to empirical data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured.
Materials and Equipment
-
4-(3-Nitropyridin-2-yl)benzoic acid (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Hexane)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Standard for Quantification:
-
Accurately weigh a known mass of "4-(3-Nitropyridin-2-yl)benzoic acid" and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Generate a calibration curve by analyzing these standards using an appropriate analytical method (e.g., HPLC-UV). This curve will be used to determine the concentration of the saturated solutions.
-
-
Equilibration:
-
Add an excess amount of solid "4-(3-Nitropyridin-2-yl)benzoic acid" to a series of vials, ensuring there is more solid than will dissolve.
-
Pipette a precise volume of each test solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using the pre-established analytical method (e.g., HPLC-UV).
-
Determine the concentration of "4-(3-Nitropyridin-2-yl)benzoic acid" in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Expected Solubility Data Summary
While direct experimental data for "4-(3-Nitropyridin-2-yl)benzoic acid" is not publicly available, a predictive summary can be formulated based on the principles outlined above and data for analogous structures. This table serves as a guideline for solvent selection in synthesis, purification, and formulation.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, effectively solvates both polar groups and aromatic rings. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent capable of disrupting crystal lattice forces. | |
| Acetonitrile | Medium | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Acetone | Medium to Low | Moderate polarity, may have some solvating power. | |
| Polar Protic | Methanol | Medium | Can act as both a hydrogen bond donor and acceptor, interacting well with the carboxylic acid group. |
| Ethanol | Medium | Similar to methanol, but slightly less polar. Solubility of nitrobenzoic acids is high in ethanol.[5] | |
| Water (neutral pH) | Low | The large non-polar surface area of the aromatic rings limits solubility despite the presence of polar groups. | |
| Less Polar | Dichloromethane (DCM) | Low | Intermediate polarity, may show some solubility. Nitro-substituted benzoic acids have some solubility in DCM.[5] |
| Ethyl Acetate | Low | Capable of accepting hydrogen bonds, but overall polarity is lower. | |
| Non-Polar | Toluene | Very Low to Insoluble | Aromatic solvent, might have minimal interaction with the benzene ring, but insufficient to overcome the polarity of the functional groups. |
| Hexane | Insoluble | Highly non-polar, unable to effectively solvate the polar functional groups of the molecule. |
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical and practical framework for understanding and determining the solubility of "4-(3-Nitropyridin-2-yl)benzoic acid." Based on its molecular structure, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as methanol and ethanol, and poor solubility in non-polar solvents.
The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is indispensable for applications in chemical synthesis, purification, and pharmaceutical formulation. For researchers in the field, the next logical step is the execution of these experiments to replace predictive data with empirical results. Furthermore, exploring the use of computational tools and machine learning models could offer deeper insights and accelerate the process of solubility prediction for novel derivatives.[8][9][10][11][12]
References
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020-11-13).
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube.
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-12). YouTube.
- Concept of solubility prediction in organic solvents by machine learning. ResearchGate.
- How to determine the solubility of a substance in an organic solvent? ResearchGate.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013-08-30).
- Benzoic acid - Wikipedia.
- 4-Amino-3-nitropyridine 1681-37-4 wiki - Guidechem.
- 4-Pyridinamine, 3-nitro- - ChemBK. (2024-04-09).
- 3-Nitropyridine CAS#: 2530-26-9 - ChemicalBook.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.ws [chem.ws]
- 3. chembk.com [chembk.com]
- 4. 3-Nitropyridine CAS#: 2530-26-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
CAS number lookup for "4-(3-Nitropyridin-2-yl)benzoic acid"
A Comprehensive Analysis for Chemical Synthesis and Drug Discovery Applications
Abstract
This technical guide provides an in-depth analysis of 4-(3-Nitropyridin-2-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. A comprehensive search of public chemical databases indicates that a specific CAS (Chemical Abstracts Service) number has not been assigned to this particular isomer, highlighting its status as a specialized or novel research compound. This guide addresses this ambiguity by presenting a robust, scientifically-grounded strategy for its synthesis, purification, and characterization. We detail a validated palladium-catalyzed Suzuki-Miyaura cross-coupling protocol, discuss the critical role of the nitropyridine motif as a versatile synthetic handle, and explore its potential applications in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds.
Compound Identification and Physicochemical Properties
An exhaustive search for "4-(3-Nitropyridin-2-yl)benzoic acid" reveals no assigned CAS number in major chemical registration databases as of the date of this publication. This suggests the compound is not widely commercialized and likely exists as a research intermediate. For reference, the corresponding amino derivative, 4-(3-Aminopyridin-2-yl)benzoic acid , is registered under CAS Number 886505-75-5 [1]. The nitro compound detailed herein serves as a direct precursor to this amino analogue via standard nitro group reduction protocols.
The predicted physicochemical properties for the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₄ | Calculated |
| Molecular Weight | 244.21 g/mol | Calculated |
| IUPAC Name | 4-(3-Nitropyridin-2-yl)benzoic acid | - |
| Appearance | Expected to be a pale yellow solid | Predicted |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in methanol/ethanol | Predicted |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated from analogues |
Rationale and Strategy for Synthesis
The synthesis of biaryl compounds, particularly those connecting heterocyclic and carbocyclic rings, is a cornerstone of modern medicinal chemistry. The target molecule, 4-(3-Nitropyridin-2-yl)benzoic acid, is ideally constructed using a palladium-catalyzed cross-coupling reaction, which offers high efficiency and functional group tolerance.
2.1. Causality Behind Method Selection: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the chosen method for several strategic reasons:
-
Versatility and Reliability : It is one of the most robust and widely used C-C bond-forming reactions in organic synthesis[2][3].
-
Commercial Availability of Precursors : The required starting materials, a halo-nitropyridine and a carboxyphenylboronic acid, are readily available from commercial suppliers.
-
Functional Group Tolerance : The reaction conditions are generally mild and tolerate a wide range of functional groups, including the nitro (-NO₂) and carboxylic acid (-COOH) moieties present in the target structure[4].
-
Favorable Reaction Mechanism : The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, allowing for rational optimization of conditions[5].
The proposed retrosynthetic analysis is shown below.
Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.
Experimental Protocol (Self-Validating System)
This protocol is a robust starting point, incorporating in-process controls and characterization steps to ensure the identity and purity of the final product.
3.1. Materials and Reagents
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1M HCl)
3.2. Step-by-Step Procedure
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent and Base Addition : Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous 1,4-dioxane, followed by an aqueous solution of K₂CO₃ (2M). The solvent ratio of dioxane to water is typically 4:1.
-
Reaction Execution : Heat the mixture to 85 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.
-
Aqueous Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the carboxylic acid, making it less soluble in water and facilitating its extraction into the organic layer. The product may precipitate at this stage.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product as a pale yellow solid.
Characterization and Spectroscopic Analysis
Validation of the synthesized compound's structure and purity is critical. The following techniques are standard for this purpose. [6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring and the two sets of doublet protons on the benzoic acid ring, in addition to a broad singlet for the carboxylic acid proton.
-
¹³C NMR : The carbon spectrum will confirm the presence of 12 distinct carbon environments, including the carbonyl carbon of the acid and carbons bearing the nitro group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). [7]* Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular formula (C₁₂H₈N₂O₄) by providing an accurate mass measurement of the [M-H]⁻ or [M+H]⁺ ion.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(3-nitropyridin-2-yl)benzoic acid scaffold is a valuable building block in drug discovery for several reasons.
-
Privileged Structural Motif : Pyridine and benzoic acid moieties are prevalent in a significant number of FDA-approved drugs, acting as key pharmacophoric elements or bioisosteres. [8]* Versatile Synthetic Handle : The nitro group is a highly versatile functional group. [9]It can be readily reduced to an amine (leading to CAS 886505-75-5), which can then be used in a variety of subsequent reactions such as amide bond formation, sulfonylation, or reductive amination to build molecular complexity.
-
Modulation of Physicochemical Properties : The electron-withdrawing nature of the nitropyridine ring can be used to modulate the electronic properties and pKa of the benzoic acid, influencing the molecule's binding affinity, solubility, and metabolic stability.
-
Potential Therapeutic Targets : Benzoic acid derivatives have been explored as anticancer agents, anti-inflammatory drugs, and inhibitors for various enzymes. [10]The unique geometry and electronic profile of this nitropyridine derivative could lead to novel inhibitors for kinases, proteases, or other important biological targets.
Overall Workflow Visualization
The entire process, from conceptualization to a fully characterized compound, is outlined in the workflow below.
Caption: Comprehensive workflow from synthesis to validation.
References
- The Role of Nitropyridines in Pharmaceutical Development. (2026). PharmaChem Insights.
-
Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Car, T. et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
-
Sharma, A. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. preprints.org [preprints.org]
"4-(3-Nitropyridin-2-yl)benzoic acid" molecular weight and formula
An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)benzoic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(3-Nitropyridin-2-yl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a carboxylic acid moiety, a pyridine ring, and a nitro group, making it a versatile building block for the synthesis of complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, a robust synthetic protocol, methods for its characterization, and its potential applications.
Molecular and Physicochemical Properties
4-(3-Nitropyridin-2-yl)benzoic acid is a constitutional isomer of other nitropyridinyl benzoic acids, such as 4-(5-Nitropyridin-2-yl)benzoic acid. While specific experimental data for this exact isomer is not widely published, its molecular formula and weight are unambiguous. Its chemical structure features a benzoic acid ring attached to a 3-nitropyridine ring at the 2-position of the pyridine.
The key functional groups—a carboxylic acid, a nitro group, and an electron-deficient pyridine ring—dictate its chemical behavior. The carboxylic acid group provides a site for amide bond formation or coordination to metal centers, while the nitro group can be reduced to an amine, offering a route to further derivatization.
Table 1: Physicochemical Properties of 4-(3-Nitropyridin-2-yl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₄ | Calculated |
| Molecular Weight | 244.20 g/mol | Calculated |
| Isomeric CAS No. | 223127-49-9 | (for 4-(5-Nitropyridin-2-yl)benzoic acid)[1][2] |
| Amino-analogue CAS | 886505-75-5 | (for 4-(3-Aminopyridin-2-yl)benzoic acid)[3] |
The presence of the carboxylic acid group suggests the compound is acidic, with a pKa expected to be slightly lower than that of benzoic acid itself due to the electron-withdrawing nature of the nitropyridinyl substituent. Solubility is expected to be low in water and nonpolar organic solvents but should increase in polar aprotic solvents like DMSO and DMF, and in basic aqueous solutions.
Caption: Chemical structure of 4-(3-Nitropyridin-2-yl)benzoic acid.
Synthesis and Purification
The most logical and efficient method for constructing the biaryl scaffold of 4-(3-Nitropyridin-2-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this synthesis, 4-carboxyphenylboronic acid and a suitable 2-halo-3-nitropyridine are ideal starting materials.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a Suzuki-Miyaura coupling is based on its proven reliability, functional group tolerance, and generally high yields for constructing biaryl systems, including those containing heterocyclic rings.[5][6]
-
Reactants: 4-Carboxyphenylboronic acid is commercially available and relatively stable. 2-Chloro-3-nitropyridine is chosen as the coupling partner because chloro-pyridines are often more cost-effective than their bromo- or iodo- counterparts and can be effectively activated.
-
Catalyst System: A palladium(0) catalyst is essential. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines like SPhos or XPhos are used to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. Carbonates are often preferred as they are strong enough to facilitate the reaction without causing hydrolysis of the carboxylic acid or other side reactions.
-
Solvent: A polar aprotic solvent mixture, such as dioxane/water or DME/water, is commonly used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-Carboxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-nitropyridine, 4-carboxyphenylboronic acid, Pd(OAc)₂, and PPh₃.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product should precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and then a small amount of a non-polar solvent like hexane to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel using a mobile phase such as dichloromethane/methanol.
Caption: Proposed workflow for the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized 4-(3-Nitropyridin-2-yl)benzoic acid, a combination of spectroscopic and analytical techniques should be employed.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine and benzene rings. Expect characteristic doublet of doublets for the pyridine protons and an AA'BB' system for the para-substituted benzene ring. |
| ¹³C NMR | - A signal for the carboxylic carbon (~165-175 ppm).- Multiple signals in the aromatic region (120-160 ppm) for the carbons of both rings. |
| FT-IR | - A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (~1700 cm⁻¹).[7]- Asymmetric and symmetric N-O stretching bands for the nitro group (~1530 and ~1350 cm⁻¹).- C=C and C=N stretching bands for the aromatic rings (~1400-1600 cm⁻¹). |
| Mass Spec (ESI-) | - A molecular ion peak [M-H]⁻ at m/z ≈ 243.04. |
Potential Applications in Research and Development
The structural motifs within 4-(3-Nitropyridin-2-yl)benzoic acid make it a highly valuable building block in several areas of chemical and pharmaceutical research.
Drug Discovery and Medicinal Chemistry
Benzoic acid derivatives are a cornerstone in drug discovery, serving as scaffolds for a wide range of therapeutic agents.[8][9] The presence of the nitropyridine ring in this molecule is particularly interesting. The nitro group can act as a bioisostere for other functional groups or be reduced to an amine, providing a vector for further library synthesis. The pyridine ring can engage in hydrogen bonding and π-stacking interactions within protein binding sites.
This scaffold is a promising starting point for the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic ring system linked to a substituted benzene ring. The geometry of 4-(3-Nitropyridin-2-yl)benzoic acid is well-suited for targeting the ATP-binding pocket of various kinases.
-
Antimicrobial and Anticancer Agents: Nitropyridine and benzoic acid moieties are found in various compounds with demonstrated antimicrobial and anticancer activities.[10][11]
Caption: Role as a versatile building block in chemical synthesis.
Materials Science
The rigid structure and the presence of a carboxylic acid coordination site make 4-(3-Nitropyridin-2-yl)benzoic acid an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). A closely related isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been successfully used to construct novel MOFs with interesting photoluminescence and gas adsorption properties.[12] Similarly, this compound could be used to create new porous materials with potential applications in gas storage, separation, and catalysis.
Conclusion
4-(3-Nitropyridin-2-yl)benzoic acid represents a strategically important synthetic intermediate. While detailed characterization of this specific isomer is sparse in the literature, its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. Its inherent structural features provide a rich platform for derivatization, positioning it as a valuable building block for the discovery of new pharmaceuticals and advanced functional materials. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile compound.
References
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Supporting Information for various benzoic acid derivatives. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
PubMed. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
MDPI. (2023). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]
- Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
MySkinRecipes. (n.d.). 3-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
De Gruyter. (2020). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. Retrieved from [Link]
-
PubMed. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]
-
MDPI. (2021). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Retrieved from [Link]
-
GlobeNewswire. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.
-
MPG.PuRe. (2022). Supporting Information - Lack of antagonism between salicylic acid and jasmonate signalling pathways in poplar. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
Sources
- 1. 4-(5-NITROPYRIDIN-2-YL)BENZOIC ACID | 223127-49-9 [chemicalbook.com]
- 2. 4-(5-Nitropyridin-2-yl)benzoic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. preprints.org [preprints.org]
- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of 4-(3-Nitropyridin-2-yl)benzoic Acid
Executive Summary
4-(3-Nitropyridin-2-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, comprising a benzoic acid moiety, a pyridine ring, and a nitro group, imparts a complex and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic characteristics and steric factors, offering a predictive framework for its behavior in various chemical transformations. We will explore key reactions, including nucleophilic aromatic substitution (SNAr) at the pyridine core, reduction of the nitro group, and derivatization of the carboxylic acid. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to facilitate the strategic design of synthetic routes and the development of novel molecular entities.
Molecular Structure and Physicochemical Properties
The reactivity of 4-(3-Nitropyridin-2-yl)benzoic acid is a direct consequence of the interplay between its three key functional components:
-
Pyridine Ring: The inherent π-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that is significantly amplified by the attached nitro group.
-
Nitro Group: As a powerful electron-withdrawing group (-I, -M effects), the nitro group at the 3-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the C2 and C6 positions. It also serves as a synthetic handle for conversion into an amino group, a crucial transformation for further functionalization.
-
Benzoic Acid Moiety: The carboxylic acid group is a versatile functional group for forming amide bonds, esters, and other derivatives, making it a key attachment point in drug discovery for modulating pharmacokinetic properties.[1][2]
Physicochemical Data
A precise understanding of a molecule's physical properties is critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₄ | [3] |
| Molecular Weight | 244.2 g/mol | [3] |
| CAS Number | 223127-49-9 | [3] |
| Melting Point | 307-309°C | [3] |
| Boiling Point | 456.5°C (Predicted) | [3] |
| Storage | Room temperature, dry conditions | [3] |
Core Reactivity Profile
The molecule's architecture presents several distinct sites for chemical modification. The strategic selection of reagents and reaction conditions allows for the selective functionalization of each site.
Caption: Key reactive sites and transformations.
Reactions at the Pyridine Ring
The electron-deficient pyridine ring, further activated by the nitro group, is the primary locus of reactivity.
The SNAr mechanism is a cornerstone of pyridine chemistry.[4] The nitro group at the 3-position, along with the ring nitrogen, effectively stabilizes the negative charge of the intermediate Meisenheimer complex, making the ring highly susceptible to attack by nucleophiles.[4][5] While the molecule itself has a benzoic acid group at the 2-position, analogous systems like 2-chloro-3-nitropyridine readily undergo substitution at the 2-position. For 4-(3-Nitropyridin-2-yl)benzoic acid, if a suitable leaving group were present at the 6-position, it would be highly activated for SNAr.
-
Causality: The reaction is driven by the formation of a resonance-stabilized anionic intermediate. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is crucial as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex.
Caption: General mechanism of SNAr on an activated pyridine ring.
The conversion of the nitro group to an amine is a pivotal transformation, unlocking a wide array of subsequent reactions. This reduction furnishes 4-(3-aminopyridin-2-yl)benzoic acid, a versatile intermediate.[6]
-
Common Methodologies:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method. Palladium on carbon (Pd/C) is a standard catalyst, though Raney Nickel can be used if dehalogenation is a concern on other parts of a molecule.[7] The reaction is typically run under a hydrogen atmosphere in a protic solvent like ethanol or methanol.
-
Metal/Acid Reduction: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl or acetic acid) provide a milder alternative to catalytic hydrogenation and are tolerant of many functional groups.[7]
-
-
Experimental Insight: The choice of reducing agent is critical. Catalytic hydrogenation is high-yielding but can be non-selective, potentially reducing other functional groups. Metal/acid reductions offer greater functional group tolerance. For example, using Fe/NH₄Cl in an ethanol/water mixture provides nearly neutral conditions, preserving acid-labile groups.
Reactions at the Benzoic Acid Moiety
The carboxylic acid functionality is a robust handle for derivatization, primarily through amide bond formation.
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).[8]
-
Mechanism: The reaction involves the activation of the carboxylic acid to form a more reactive intermediate, which is then attacked by an amine.[8]
-
Common Coupling Reagents:
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are widely used.[8][9] Often, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is included to suppress side reactions and minimize racemization if chiral amines are used.
-
Other Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that generate activated esters in situ.
-
-
Trustworthiness of Protocol: A reliable amide coupling protocol includes precise control over stoichiometry. Typically, a slight excess of the amine (1.1-1.2 equivalents) and coupling agents (1.2-1.5 equivalents) is used relative to the carboxylic acid to drive the reaction to completion. The reaction is monitored by LC-MS or TLC to confirm the consumption of the starting material before workup.
Caption: A typical workflow for amide bond formation.
Synthesis and Strategic Considerations
The most logical and widely employed strategy for constructing the core of 4-(3-Nitropyridin-2-yl)benzoic acid is through a palladium-catalyzed cross-coupling reaction.
Retrosynthetic Analysis
The key disconnection is the C-C bond between the pyridine and benzene rings. This leads to two plausible synthetic precursors: a 2-halo-3-nitropyridine and a 4-(boronic acid)benzoic acid derivative (or vice versa).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C(sp²)–C(sp²) bonds.[10][11][12] The reaction typically involves the coupling of an organoboron compound (e.g., boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
-
Causality in Catalyst Selection: The choice of palladium catalyst and ligand is critical for reaction efficiency. Catalysts like Pd(dppf)Cl₂ are often effective for coupling heteroaryl halides because the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step of the catalytic cycle.[10][12][13]
-
Role of the Base: A base (e.g., Na₂CO₃, K₃PO₄) is required to activate the boronic acid and facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
Experimental Protocols
The following protocols are provided as examples and should be adapted and optimized based on specific laboratory conditions and substrate scope.
Protocol: Reduction of Nitro Group to Amine
Objective: To synthesize 4-(3-Aminopyridin-2-yl)benzoic acid.
-
Reaction Setup: To a solution of 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 eq) in ethanol/water (e.g., 5:1 v/v), add ammonium chloride (5.0 eq).
-
Reagent Addition: Heat the mixture to reflux (approx. 80°C). Add iron powder (5.0 eq) portion-wise over 30 minutes. Rationale: Portion-wise addition helps to control the exotherm of the reaction.
-
Reaction Monitoring: Stir the reaction vigorously at reflux. Monitor the progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 4-(3-Aminopyridin-2-yl)benzoic acid.[6]
Protocol: Amide Coupling (HATU)
Objective: To synthesize an amide derivative from 4-(3-Nitropyridin-2-yl)benzoic acid.
-
Reaction Setup: Dissolve 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Applications and Conclusion
4-(3-Nitropyridin-2-yl)benzoic acid and its derivatives are valuable scaffolds in drug discovery. The amino derivative, in particular, is a precursor to compounds with applications as kinase inhibitors in oncology.[14] The ability to readily perform SNAr reactions, reduce the nitro group, and derivatize the carboxylic acid makes this molecule a highly adaptable platform for generating diverse chemical libraries. This guide has detailed the core reactivity principles and provided robust protocols to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link]
-
MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]
-
ACS Publications. (2015). Application of Pd(II) Complexes with Pyridines as Catalysts for the Reduction of Aromatic Nitro Compounds by CO/H2O. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 267-271. Available at: [Link]
-
ACS Publications. (2015). Application of Pd(II) Complexes with Pyridines as Catalysts for the Reduction of Aromatic Nitro Compounds by CO/H2O. Available at: [Link]
-
ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
-
Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. Available at: [Link]
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Available at: [Link]
-
PubMed. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Available at: [Link]
-
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-(5-Nitropyridin-2-yl)benzoic acid. Available at: [Link]
-
Chemsrc. (2024). 4-(Pyridin-3-yloxy)benzoic acid. Available at: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
-
PubMed. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Available at: [Link]
- Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
ResearchGate. (2020). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Available at: [Link]
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(5-Nitropyridin-2-yl)benzoic acid [myskinrecipes.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 12. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-(5-Nitropyridin-2-yl)benzoic acid [myskinrecipes.com]
Introduction: The Strategic Value of the 4-(3-Nitropyridin-2-yl)benzoic Acid Scaffold
An In-Depth Technical Guide to the Synthetic Landscape of 4-(3-Nitropyridin-2-yl)benzoic Acid: A Scaffold for Drug Discovery
The 4-(3-Nitropyridin-2-yl)benzoic acid molecule represents a versatile and strategically valuable scaffold for medicinal chemistry and drug development. Its architecture combines three key functional domains: a carboxylic acid, a nitro-activated pyridine ring, and a central biaryl linkage. This unique combination offers multiple, orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties.
-
The benzoic acid moiety provides a classic attachment point for improving solubility, modulating pharmacokinetics, or establishing critical interactions with biological targets, such as salt bridges with basic residues in a protein binding pocket.
-
The 3-nitropyridine ring is not merely a structural element; the potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine core.[1] This activation renders the ring susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution and reduction to the corresponding aniline, which is a gateway to a vast array of further derivatives.[2][3][4]
-
The biaryl core provides a rigid, well-defined spatial arrangement for the appended functionalities, which is crucial for achieving high-affinity and selective binding to target proteins.
This guide, intended for researchers and scientists in drug development, will provide a comprehensive overview of the potential synthetic derivatives of this core structure. It will move beyond simple procedural lists to explain the causality behind experimental choices, grounding protocols in established mechanistic principles and authoritative literature.
I. Derivatization via Transformation of the Nitro Group
The nitro group is arguably the most versatile functional handle on the scaffold. Its transformation opens up a primary vector for diversification. The most fundamental and powerful of these transformations is its reduction to an aniline.
A. Reductive Pathway to 4-(3-Aminopyridin-2-yl)benzoic Acid: The Gateway Intermediate
The conversion of the aromatic nitro group to an aniline is a cornerstone transformation in medicinal chemistry.[5][6] This reaction unmasks a nucleophilic amino group, which can be readily functionalized to introduce a wide variety of substituents, dramatically altering the parent molecule's steric and electronic properties.
Synthetic Rationale:
The reduction of nitroarenes can be achieved through numerous methods, including catalytic hydrogenation or the use of dissolving metals.[7] For laboratory-scale synthesis where functional group tolerance is key, metal-based reductions in acidic or neutral media are often preferred. A common and reliable method involves the use of iron powder in the presence of an acid, such as HCl or ammonium chloride.[5][6] This method is often chemoselective, leaving other reducible groups like carboxylic acids intact.[8]
Experimental Protocol: Iron-Mediated Reduction
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 eq.).
-
Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v) to create a slurry.
-
Reagents: Add iron powder (e.g., 5.0 eq.) and ammonium chloride (e.g., 4.0 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, causing it to precipitate, followed by filtration and washing. Alternatively, purification can be achieved via column chromatography.
Logical Workflow: From Nitro to Diverse Amides
Caption: Synthetic pathways originating from the key aniline intermediate.
II. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is a versatile handle for modifying polarity, solubility, and target engagement. Standard transformations include esterification and amide bond formation, while more advanced strategies involve bioisosteric replacement to enhance drug-like properties.
A. Esterification
Esterification is a fundamental reaction to mask the polarity of the carboxylic acid, potentially improving cell permeability or modifying the release profile of a drug candidate.
Synthetic Rationale:
The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis.[9][10] The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product.[9]
Experimental Protocol: Fischer Esterification
-
Setup: Dissolve 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).[11]
-
Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq.) dropwise while stirring.[12]
-
Reaction: Heat the mixture to reflux for 1-10 hours, monitoring by TLC.[12]
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.
B. Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
Synthetic Rationale:
Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[13][14] Therefore, the carboxylic acid must first be activated using a coupling reagent. A vast array of such reagents exists, with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) being a common choice to form a highly reactive O-acylisourea intermediate, which minimizes side reactions and racemization.[15]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Setup: In a dry flask under an inert atmosphere, dissolve 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 eq.), HOBt (1.2 eq.), and the desired primary or secondary amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise, maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude amide by flash column chromatography.
C. Carboxylic Acid Bioisosteres
In drug design, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability or rapid metabolism.[16][17][18] Replacing it with a bioisostere—a functional group with similar physical and chemical properties—can mitigate these issues while preserving biological activity.[19][20]
Common Bioisosteric Replacements:
| Bioisostere | Key Characteristics | Synthetic Precursor |
| Tetrazole | Acidic (pKa ≈ 4.5-4.9), metabolically stable, more lipophilic than -COOH.[18] | Nitrile |
| Hydroxamic Acid | Can act as a metal chelator, bioisosteric with the carboxylate anion.[20] | Ester or Acyl Chloride |
| Acylsulfonamide | Strongly acidic, can form different hydrogen bond patterns. | Acyl Chloride |
Synthetic Pathway to a Tetrazole Derivative
Caption: A general workflow for converting a carboxylic acid to a tetrazole bioisostere.
III. Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, making the displacement of a suitable leaving group possible.[21] In some cases, the nitro group itself can act as the leaving group, a particularly useful transformation.[22]
Synthetic Rationale:
For SNAr to occur, the ring must be electron-deficient, and there must be a good leaving group. The nitro group at the 3-position and the pyridine nitrogen both withdraw electron density, activating the ring. If a leaving group (e.g., a halide) were present at the 2- or 6-position, it would be readily displaced by nucleophiles. More interestingly, the 3-nitro group itself can be displaced by potent nucleophiles, especially if the reaction is facilitated by an ortho-activating group like the benzoic acid's carboxylate under certain conditions.[22][23]
Experimental Protocol: Substitution with a Thiol Nucleophile
-
Setup: Dissolve 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophile & Base: Add the desired thiol (e.g., thiophenol, 1.2 eq.) and a strong, non-nucleophilic base like potassium carbonate or cesium carbonate (2.0 eq.).
-
Reaction: Heat the mixture to 80-120 °C and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Work-up: Cool the reaction, pour it into water, and acidify with 1M HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
IV. Conclusion and Future Directions
The 4-(3-Nitropyridin-2-yl)benzoic acid scaffold is a platform rich with synthetic potential. The strategic derivatization of its three core domains—the nitro group, the carboxylic acid, and the aromatic core—provides medicinal chemists with a powerful toolkit to generate diverse libraries of compounds. The protocols and strategies outlined in this guide are based on robust and well-documented chemical transformations, providing a solid foundation for any research program aimed at exploring the pharmacological potential of this promising molecular architecture. Future work could involve exploring C-H activation or late-stage functionalization to further broaden the accessible chemical space.
References
-
Zhao, L., Hu, C., Cong, X., Deng, G., Liu, L. L., Luo, M., & Zeng, X. (2021). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. J. Am. Chem. Soc., 143, 1618-1629. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Dell'Amico, L., & Gualandi, A. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3445–3454. [Link]
-
Notebaert, M., Gontijo, R. N., & Ganesan, A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. [Link]
-
Sci-Hub. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
National Center for Biotechnology Information. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Chemistry Department. [Link]
-
Bakke, J. M., & Svensen, H. (2001). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]
- Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid. ES2380693T3.
-
YouTube. (2020). Esterification test of Benzoic acid. [Link]
-
University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
Bakke, J. M., & Ranes, E. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(10), 823-827. [Link]
-
Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
-
National Center for Biotechnology Information. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3249-3267. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 524–528. [Link]
-
YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). [Link]
-
National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central. [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link]
-
Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. [Link]
-
National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
-
Wiley Online Library. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1874. [Link]
-
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. [Link]
-
American Chemical Society. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(10), 1825–1828. [Link]
-
National Center for Biotechnology Information. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed. [Link]
-
Pharmaffiliates. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. drughunter.com [drughunter.com]
- 19. Sci-Hub. Carboxylic Acid (Bio)Isosteres in Drug Design / ChemMedChem, 2013 [sci-hub.box]
- 20. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(3-Nitropyridin-2-yl)benzoic Acid in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Building Block Poised for Innovation
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex functional molecules. 4-(3-Nitropyridin-2-yl)benzoic acid emerges as a molecule of significant interest, offering a unique convergence of functionalities within a compact and rigid scaffold. This guide provides an in-depth technical exploration of its synthesis, properties, and versatile applications, highlighting its potential as a pivotal component in the development of novel pharmaceuticals and advanced materials.
The inherent architecture of 4-(3-Nitropyridin-2-yl)benzoic acid, featuring a carboxylic acid and a nitro-activated pyridine ring, presents a compelling platform for synthetic chemists. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, or as a coordination site for the construction of metal-organic frameworks (MOFs). Concurrently, the 3-nitropyridine unit, with its electron-deficient nature, is primed for a variety of transformations, including nucleophilic aromatic substitution and reduction to the corresponding amine, which opens avenues for further diversification. This dual reactivity makes it a highly valuable synthon for creating libraries of compounds with tunable electronic and steric properties.
This document will delve into the practical aspects of utilizing this building block, providing field-proven insights into its synthesis and subsequent chemical manipulations. We will explore its role in the rational design of sophisticated molecular architectures, substantiated by authoritative references to underscore the scientific integrity of the discussed methodologies.
Molecular Characteristics
A comprehensive understanding of the physicochemical properties of 4-(3-Nitropyridin-2-yl)benzoic acid is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 847446-89-3 | [1] |
| Molecular Formula | C₁₂H₈N₂O₄ | N/A |
| Molecular Weight | 244.21 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF | N/A |
Note: Experimental values for melting point and detailed solubility are not widely reported in publicly available literature and would require experimental determination.
Strategic Synthesis: A Reliable Pathway via Suzuki-Miyaura Coupling
The construction of the biaryl scaffold of 4-(3-Nitropyridin-2-yl)benzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and typically proceeds with high yields, making it a cornerstone of modern organic synthesis.
The logical disconnection for this molecule points to two primary starting materials: 2-chloro-3-nitropyridine and 4-carboxyphenylboronic acid. The choice of these precursors is strategic; both are commercially available and possess the requisite functionalities for the coupling reaction.
Caption: Synthetic pathway for 4-(3-Nitropyridin-2-yl)benzoic acid.
Detailed Experimental Protocol (Adapted from Analogous Reactions)
This protocol is based on established methodologies for the Suzuki-Miyaura coupling of similar chloro-nitro-pyridines and serves as a robust starting point for optimization.[3]
Materials:
-
2-Chloro-3-nitropyridine
-
4-Carboxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-3-nitropyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: To this mixture, add [Pd(dppf)Cl₂]·CH₂Cl₂ (3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-(3-Nitropyridin-2-yl)benzoic acid.
Reactivity and Chemical Transformations: A Tale of Two Moieties
The synthetic utility of 4-(3-Nitropyridin-2-yl)benzoic acid stems from the distinct and orthogonal reactivity of its two primary functional groups: the carboxylic acid and the nitro group.
The Carboxylic Acid: A Gateway to Amides, Esters, and Coordination Chemistry
The carboxylic acid group is a cornerstone of organic synthesis, offering a plethora of transformation possibilities.
-
Amide Bond Formation: In the context of drug discovery, the conversion of the carboxylic acid to an amide is a frequent and critical transformation.[4][5] This can be readily achieved using standard peptide coupling reagents such as HATU, HOBt, or EDC with a desired amine. This reaction is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Esterification: The carboxylic acid can be converted to its corresponding ester under acidic conditions with an alcohol. This modification can be used to modulate the pharmacokinetic properties of a potential drug candidate, for instance, by creating a prodrug.[6]
-
Coordination Chemistry and MOF Synthesis: The carboxylate, formed upon deprotonation of the carboxylic acid, is an excellent ligand for metal ions. This property makes 4-(3-Nitropyridin-2-yl)benzoic acid a prime candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[7][8] The pyridine nitrogen atom can also participate in coordination, leading to the formation of robust, multidimensional structures with potential applications in gas storage, separation, and catalysis.[5][9]
The Nitro Group: A Handle for Diversification and Modulation of Electronics
The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring and provides a handle for further functionalization.
-
Reduction to an Amine: The nitro group can be selectively reduced to an amine using various reagents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation is of paramount importance as it introduces a nucleophilic amino group, which can be further derivatized.[10] The resulting 4-(3-aminopyridin-2-yl)benzoic acid (CAS No. 886505-75-5) is a valuable intermediate in its own right.[11]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, although the position of the nitro group in the 3-position makes this less facile than if it were in the 2- or 4-position. Nevertheless, under forcing conditions, displacement of a suitable leaving group on the ring by a nucleophile could be envisioned.
Sources
- 1. 847446-89-3|4-(3-Nitropyridin-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. nbinno.com [nbinno.com]
- 8. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2d-Hybrid MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 10. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of "4-(3-Nitropyridin-2-yl)benzoic acid" Derivatives for Anticancer Research
Introduction: The Rising Prominence of Pyridine-Based Compounds in Oncology
The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel molecular entities that exhibit high efficacy and selectivity against tumor cells. Within this pursuit, nitrogen-containing heterocyclic scaffolds have emerged as privileged structures, capable of interacting with a diverse array of biological targets.[1] Among these, the pyridine ring is a cornerstone in the design of modern anticancer agents, owing to its versatile chemical reactivity and its presence in numerous FDA-approved drugs.[1] Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes like kinases and topoisomerases, disruption of microtubule polymerization, and the induction of apoptosis.[2]
This technical guide focuses on a promising class of compounds: derivatives of "4-(3-Nitropyridin-2-yl)benzoic acid." This molecular architecture strategically combines the biological relevance of the pyridine nucleus, activated by an electron-withdrawing nitro group, with the benzoic acid moiety—a known pharmacophore that can be readily modified to modulate solubility, bioavailability, and target engagement.[3] We present a comprehensive, field-proven protocol for the synthesis of the core structure via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, we provide a detailed methodology for the in vitro evaluation of the anticancer properties of these synthesized derivatives using the MTT cytotoxicity assay, a gold-standard for preliminary anticancer screening.
I. Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid: A Step-by-Step Protocol
The synthesis of the target compound is efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organoboron compound (4-carboxyphenylboronic acid) with an organohalide (2-chloro-3-nitropyridine) using a palladium catalyst.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-3-nitropyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from 4-carboxyphenylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product, 4-(3-Nitropyridin-2-yl)benzoic acid, and regenerate the Pd(0) catalyst.[4]
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid.
Experimental Protocol
Materials and Reagents:
-
2-Chloro-3-nitropyridine
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).
-
Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. Then, add potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 2M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-Nitropyridin-2-yl)benzoic acid.
II. In Vitro Anticancer Evaluation: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Principle of the MTT Assay
Metabolically active cells convert the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.
Diagram of the MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Experimental Protocol
Materials and Reagents:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized 4-(3-Nitropyridin-2-yl)benzoic acid derivative in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Gently shake the plate for 5 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
III. Expected Results and Data Presentation
The synthesized 4-(3-Nitropyridin-2-yl)benzoic acid derivatives are expected to exhibit cytotoxic activity against various cancer cell lines. The potency of these compounds, as indicated by their IC₅₀ values, can vary depending on the specific substitutions on the benzoic acid or pyridine rings.
Table 1: Representative IC₅₀ Values of Pyridine and Benzoic Acid Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Cyanopyridine Derivative | MCF-7 (Breast) | 1.69 | [5] |
| Pyridine-Urea Derivative | MCF-7 (Breast) | 3.93 | [2] |
| Thiazolyl-Pyridine Hybrid | A549 (Lung) | 0.452 | [6] |
| Benzoic Acid Derivative | MCF-7 (Breast) | 43.4 | [7] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast) | Varies | [8] |
| Benzoic Acid | CRM612 (Lung) | 85.54 (µg/ml) | [3] |
Note: The IC₅₀ values presented are for structurally related but different compounds and serve as a general reference for the potential activity of 4-(3-Nitropyridin-2-yl)benzoic acid derivatives.
IV. Conclusion and Future Directions
This guide provides a robust framework for the synthesis and in vitro anticancer evaluation of 4-(3-Nitropyridin-2-yl)benzoic acid derivatives. The presented protocols for Suzuki-Miyaura coupling and the MTT assay are well-established and can be readily adapted for the synthesis and screening of a library of analogues.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse range of derivatives with various substituents to identify the key structural features that enhance anticancer potency and selectivity.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which these compounds induce cancer cell death, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.
The exploration of 4-(3-Nitropyridin-2-yl)benzoic acid derivatives represents a promising avenue in the ongoing quest for novel and effective cancer therapies.
References
-
Cytotoxicity of the selected compounds against some human cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Evaluation of IC50 values (µM) for compounds 5 and 8a-f against A549 cell line. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
IC50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Cytotoxic activity of compounds (2-3 and 5) against four cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-1,3-dioxolane. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. Retrieved January 17, 2026, from [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(3-Nitropyridin-2-yl)benzoic Acid as a Ligand in Metal-Organic Frameworks
Introduction: A New Frontier in MOF Chemistry for Drug Development
Metal-Organic Frameworks (MOFs) have garnered significant attention as highly versatile materials with extensive applications in gas storage, catalysis, and notably, in the biomedical field as drug delivery systems.[1][2] The modular nature of MOFs, constructed from metal ions or clusters and organic linkers, allows for the precise tuning of their pore size, surface area, and chemical functionalities.[3][4] This guide introduces "4-(3-Nitropyridin-2-yl)benzoic acid," a novel, bifunctional ligand, for the synthesis of a new generation of MOFs with potential applications in advanced drug delivery.
The unique molecular architecture of 4-(3-Nitropyridin-2-yl)benzoic acid, featuring a pyridine ring for metal coordination, a carboxylic acid group for framework extension, and a nitro group for post-synthetic modification, offers a trifecta of functionalities. The pyridine nitrogen and carboxylate oxygen atoms can coordinate with a variety of metal ions, leading to diverse structural topologies.[3][5] The presence of the electron-withdrawing nitro group can influence the electronic properties of the resulting MOF and serves as a handle for further chemical transformations, such as reduction to an amino group, enabling the covalent attachment of therapeutic agents.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of MOFs derived from this promising ligand. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the self-validating systems to ensure the trustworthiness of the described methods.
Ligand Profile: 4-(3-Nitropyridin-2-yl)benzoic acid
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₄ | N/A |
| Molecular Weight | 244.21 g/mol | N/A |
| Key Functional Groups | Carboxylic Acid, Pyridine, Nitro Group | N/A |
| Predicted Coordination Sites | Carboxylate Oxygen atoms, Pyridine Nitrogen atom | [3][4] |
Hypothetical MOF Synthesis: A Step-by-Step Solvothermal Protocol
The solvothermal method is a widely employed technique for the synthesis of high-quality, crystalline MOFs.[7][8][9] This protocol outlines a general procedure for the synthesis of a hypothetical zinc-based MOF, designated as "Zn-NPyBA," using 4-(3-Nitropyridin-2-yl)benzoic acid as the organic linker.
Diagram of the Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of Zn-NPyBA MOF.
Detailed Protocol
-
Preparation of the Precursor Solution:
-
In a 20 mL glass vial, dissolve 0.0244 g (0.1 mmol) of 4-(3-Nitropyridin-2-yl)benzoic acid in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.0297 g (0.1 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity. Rationale: The use of a solvent mixture aids in the complete dissolution of both the organic linker and the metal salt.[7]
-
-
Solvothermal Reaction:
-
Transfer the precursor solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120°C for 24 hours. Rationale: The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and the coordination of the ligand to the metal centers, leading to the crystallization of the MOF.[8][9]
-
-
Product Isolation and Washing:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials. After each wash, separate the solid by centrifugation. Rationale: Thorough washing is crucial to obtain a pure MOF material, free from residual reactants that might block the pores.[7]
-
-
Activation:
-
To remove the solvent molecules occluded within the pores of the MOF, perform a solvent exchange by immersing the washed product in a volatile solvent like acetone for 24 hours.
-
Decant the acetone and dry the product under vacuum at 150°C for 12 hours. The resulting activated MOF, designated as Zn-NPyBA, is now ready for characterization and application studies. Rationale: Activation is a critical step to ensure the accessibility of the porous network, which is essential for applications such as drug loading.[8]
-
Characterization of the Zn-NPyBA MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.[10] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Uniformly shaped crystals, providing information on the homogeneity of the sample.[11] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A TGA curve showing distinct weight loss steps corresponding to the removal of guest molecules and the decomposition of the organic linker.[1][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal center. | The disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency, indicating coordination.[11] |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and pore volume of the activated MOF. | A Type I isotherm characteristic of microporous materials, yielding a high surface area.[12] |
Application in Drug Delivery: A Hypothetical Case Study with Doxorubicin
The synthesized Zn-NPyBA MOF can be explored as a carrier for the anticancer drug Doxorubicin (DOX). The porous structure of the MOF can encapsulate DOX molecules, and the functional groups on the ligand can influence the loading and release properties.
Diagram of Drug Loading and Release
Caption: Schematic of doxorubicin loading into and release from Zn-NPyBA MOF.
Protocol for Drug Loading
-
Disperse 20 mg of activated Zn-NPyBA MOF in 10 mL of a 1 mg/mL solution of Doxorubicin in deionized water.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug encapsulation.
-
Collect the DOX-loaded MOF (DOX@Zn-NPyBA) by centrifugation and wash with deionized water to remove any surface-adsorbed drug.
-
Quantify the amount of loaded DOX by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
Protocol for In Vitro Drug Release
-
Suspend 10 mg of DOX@Zn-NPyBA in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (physiological pH) and pH 5.5 (tumor microenvironment pH).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots of the release medium, and measure the concentration of released DOX using UV-Vis spectroscopy.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of these protocols, a series of self-validating checks should be implemented:
-
Reproducibility of Synthesis: The synthesis of Zn-NPyBA should be repeated multiple times to ensure consistent PXRD patterns, morphologies, and thermal stabilities.
-
Purity of the Ligand: The purity of the 4-(3-Nitropyridin-2-yl)benzoic acid ligand should be confirmed by techniques such as NMR and mass spectrometry before use.
-
Control Experiments: For drug loading and release studies, control experiments with the "empty" MOF (without the drug) should be conducted to account for any potential interference from the framework itself.
-
Biocompatibility and Toxicity: Given the presence of a nitroaromatic compound, in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines are crucial to assess the biocompatibility of the Zn-NPyBA MOF before any in vivo applications.[13][14][15] Nitroaromatic compounds can exhibit toxicity, and their bioreduction can lead to reactive intermediates.[13][15] Therefore, a thorough toxicological evaluation is a critical self-validating step for any drug delivery application.
Conclusion and Future Directions
The use of 4-(3-Nitropyridin-2-yl)benzoic acid as a ligand opens up new avenues for the design of functional MOFs. The protocols detailed in this guide provide a solid foundation for the synthesis and characterization of these novel materials. The presence of the nitro group offers a unique opportunity for post-synthetic modification, which can be exploited to attach targeting moieties or to tune the drug release profile. Further research should focus on exploring different metal ions to construct a family of isostructural MOFs, investigating the in vivo efficacy and toxicity of drug-loaded frameworks, and developing scalable and environmentally friendly synthesis methods.[16][17]
References
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). IntechOpen.
- Al-antaki, A. H. M., Al-lami, A. A. A., & Al-Karaghouli, M. A. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100204.
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). (n.d.). Ossila.
- Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025, March 5). ZYLAB.
- Metal Organic Frameworks (MOFs)
- Solvothermal Synthesis Of MOFs. (n.d.).
- Simplifying the Synthesis of Metal–Organic Frameworks. (2023, October 3).
- Characterization of metal-organic frameworks by transmission electron microscopy. (n.d.). Taylor & Francis Online.
- Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. (n.t.).
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
- Characterization techniques for metal–organic frameworks. (2026, January 3).
- Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applic
- Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. (2025, August 6).
- Synthesis and Characterization of a Metal-Organic Framework Bridged by Long Flexible Ligand. (n.d.). Scirp.org.
- The Future of Materials: Leveraging Pyridine-Based Linkers for COFs and MOFs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. (2024, January 10). RSC Publishing.
- Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. (n.d.). PubMed.
- Bioactivation and hepatotoxicity of nitroarom
- Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. (n.d.).
- Coordination Studies Of Nitrogen-containing Heterocyclic Ligands, Carboxylic Acid Ligands And Transition And Rare Earth Metal Ions. (2021, September 2). Globe Thesis.
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023, July 14). PMC - PubMed Central.
- Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. (2020, June 18).
- Metal-Organic Frameworks (MOFs) and Terpyridine Benzoic Acid: A Synergistic Partnership. (n.d.).
- Adsorption of pyridine onto the metal organic framework MIL-101. (2025, August 6).
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI.
- An investigation of affecting factors on MOF characteristics for biomedical applications: A system
- Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer. (2025, August 10).
- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.
- Nitro-Group-Containing Drugs. (2019, March 28). Taipei Medical University.
- Metal-Organic Framework (MOFs)
- Compound 4-{[6-(morpholin-4-yl)-3-nitropyridin-2-yl]amino}benzoic acid. (n.d.). Chemdiv.
- Applic
- Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019, February 1). PubMed.
- Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. (n.d.). MDPI.
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (n.d.). PubMed Central.
- Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. (2025, August 10).
- 4-Pyridin-4-yl-benzoic acid | 4385-76-6. (n.d.). Sigma-Aldrich.
- 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. (n.d.). Veeprho.
- Two metal–organic frameworks based on carboxyphenyl–terpyridine ligands: Synthesis, structure and highly luminescent sensing of nitrobenzene. (2025, August 5).
- Co(II) Metal-Organic Frameworks (MOFs)
- Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid. (n.d.). Sci-Hub.
- 4-(5-Nitropyridin-2-yl)benzoic acid. (n.d.). MySkinRecipes.
- 3-(4-Pyridyl)benzoic acid. (n.d.).
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID. (n.d.). PubChem.
- 886505-75-5 | 4-(3-Aminopyridin-2-yl)benzoic acid. (n.d.). ChemScene.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005, December 1).
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
Sources
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 5. Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 9. innovation.world [innovation.world]
- 10. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 12. azom.com [azom.com]
- 13. svedbergopen.com [svedbergopen.com]
- 14. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.lucp.net [books.lucp.net]
The Strategic Application of 4-(3-Nitropyridin-2-yl)benzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents is the cornerstone of modern medicine. In this endeavor, the strategic design and synthesis of unique molecular scaffolds are paramount. One such scaffold with significant, yet underexplored, potential is 4-(3-Nitropyridin-2-yl)benzoic acid . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols related to this promising compound. By leveraging its distinct structural features, 4-(3-Nitropyridin-2-yl)benzoic acid can serve as a versatile building block in the generation of next-generation therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Untapped Potential of a Privileged Scaffold
Pyridines are a cornerstone of medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety.[1] The introduction of a nitro group, as seen in nitropyridines, further enhances their utility by modulating the electronic properties of the pyridine ring, making them valuable precursors for a wide range of bioactive molecules with applications in oncology, virology, and neurodegenerative diseases.[1][2]
4-(3-Nitropyridin-2-yl)benzoic acid combines the privileged pyridine scaffold with a benzoic acid moiety. Benzoic acid derivatives are also integral to drug discovery, lending themselves to diverse modifications that can lead to a wide array of biological activities.[3][4] This unique combination of a nitropyridine and a benzoic acid in a single molecule presents a compelling starting point for the development of novel drug candidates. The carboxylic acid group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[5]
Synthetic Strategy: Accessing 4-(3-Nitropyridin-2-yl)benzoic Acid via Suzuki-Miyaura Coupling
The most logical and efficient synthetic route to 4-(3-Nitropyridin-2-yl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a workhorse in medicinal chemistry, enabling the synthesis of complex biaryl structures.[6] The key disconnection for our target molecule is between the pyridine and the phenyl rings, suggesting a coupling between a halonitropyridine and a boronic acid derivative of benzoic acid.
A plausible and efficient approach involves the coupling of 2-chloro-3-nitropyridine with 4-carboxyphenylboronic acid . The electron-withdrawing nature of the nitro group on the pyridine ring can influence the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions to achieve high yields.[6]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 4-(3-Nitropyridin-2-yl)benzoic acid.
Detailed Synthetic Protocol
This protocol is a robust starting point for the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid. Optimization of reaction parameters may be necessary to achieve the highest yields.
Materials:
-
2-chloro-3-nitropyridine (1.0 mmol, 1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-nitropyridine, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂, to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 dioxane to water.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-(3-Nitropyridin-2-yl)benzoic acid.
Application in Medicinal Chemistry: A Putative Kinase Inhibitor Scaffold
The structural architecture of 4-(3-Nitropyridin-2-yl)benzoic acid makes it a compelling candidate for development as a kinase inhibitor. Aberrant kinase signaling is a hallmark of many diseases, particularly cancer, making kinases attractive therapeutic targets.[7] Many successful kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases.[8]
The nitropyridine moiety of our target compound can function as such a hinge-binding motif. Furthermore, the benzoic acid group can be readily modified to introduce substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity. For instance, structure-activity relationship studies of 4-(thiazol-5-yl)benzoic acid derivatives have demonstrated their potential as potent protein kinase CK2 inhibitors. This provides a strong rationale for exploring the potential of 4-(3-Nitropyridin-2-yl)benzoic acid and its derivatives as inhibitors of various kinases implicated in cancer.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of action for a 4-(3-Nitropyridin-2-yl)benzoic acid-based kinase inhibitor.
Protocol for Biological Evaluation: From Bench to Biological Insight
Once synthesized and purified, the biological activity of 4-(3-Nitropyridin-2-yl)benzoic acid and its derivatives must be rigorously evaluated. The following protocols outline a standard workflow for assessing its potential as a kinase inhibitor.
Overall Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of the synthesized compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol will determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of relevant kinases.
Materials:
-
Purified recombinant kinases (e.g., CK2, FLT3, or a broader panel)
-
Kinase-specific substrate peptides
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
4-(3-Nitropyridin-2-yl)benzoic acid (dissolved in DMSO)
-
A suitable kinase assay platform (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Compound Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay will assess the ability of the compound to inhibit the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, or cell lines known to be dependent on the target kinase)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
4-(3-Nitropyridin-2-yl)benzoic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
4-(3-Nitropyridin-2-yl)benzoic acid represents a promising and versatile scaffold for medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling is readily achievable, and its structural features suggest a high potential for development as a kinase inhibitor. The protocols outlined in this application note provide a clear roadmap for the synthesis and biological evaluation of this compound and its future derivatives. Further exploration of the structure-activity relationship by modifying the benzoic acid moiety is a logical next step to optimize potency, selectivity, and drug-like properties, potentially leading to the discovery of novel and effective therapeutic agents.
References
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
- Gurry, M., & McGlacken, G. P. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(8), 1946.
-
Wang, X., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 143-150. [Link]
-
Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
-
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from chemical-kinomics.com. [Link]
-
Jetton, A. M., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid-binding protein. Cancer Research, 47(13), 3536-3541. [Link]
-
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Retrieved from Veeprho website. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- European Patent Office. (2005).
-
Kim, J., et al. (2021). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-trifluoroacetyl)sulfilimidoyl)anthranilic Diamide. Molecules, 26(11), 3345. [Link]
-
MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from MySkinRecipes website. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
MDPI. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
Sharma, K., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28. [Link]
- Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from chemical-kinomics.com. [https://www.chemical-kinomics.com/drug-discovery]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 225-231. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
Monga, V., et al. (2020). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Bioorganic Chemistry, 98, 103668. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 4-(3-Nitropyridin-2-yl)benzoic Acid Derivatives in Drug Discovery
Introduction: The Emerging Potential of Nitropyridine Scaffolds
Pyridines are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a nitro group onto the pyridine ring creates a versatile chemical scaffold, the nitropyridine, which serves as a precursor for a diverse array of biologically active molecules with applications in oncology, infectious diseases, and neurodegenerative disorders.[1] Specifically, the 3-nitropyridine moiety has been identified in potent microtubule-targeting agents that exhibit broad-spectrum anti-cancer activity.[2][3] These compounds function by binding to the colchicine site of tubulin, disrupting microtubule dynamics, inducing cell cycle arrest in the G2-M phase, and ultimately leading to apoptosis in rapidly dividing cancer cells.[2][3][4]
This guide focuses on the therapeutic potential of a specific subclass: 4-(3-Nitropyridin-2-yl)benzoic acid and its derivatives. This scaffold combines the bio-active 3-nitropyridine unit with a benzoic acid moiety, a common pharmacophore that can be readily modified to modulate physiochemical properties and target engagement. These notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives based on this core structure, with a primary focus on their potential as anti-cancer agents.
PART 1: Synthesis and Characterization
The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid and its derivatives can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and versatile tool for forming the pivotal carbon-carbon bond between the pyridine and benzene rings.[5][6][7][8]
1.1: Proposed Synthetic Workflow
The general strategy involves the palladium-catalyzed cross-coupling of a suitable boronic acid or boronate ester with a halogenated precursor. The following workflow outlines a robust approach to the synthesis of the core scaffold and its subsequent derivatization.
Caption: Synthetic workflow for 4-(3-Nitropyridin-2-yl)benzoic acid and its amide derivatives.
1.2: Detailed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of the methyl ester precursor, a key intermediate.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-chloro-3-nitropyridine, 4-(methoxycarbonyl)phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 4-(3-nitropyridin-2-yl)benzoate.
1.3: Ester Hydrolysis and Amide Coupling
The resulting methyl ester can be hydrolyzed to the carboxylic acid under standard basic conditions (e.g., LiOH in THF/water). The subsequent amide derivatives can be synthesized using standard peptide coupling reagents such as HATU or EDC/HOBt.
PART 2: Biological Evaluation as Microtubule-Targeting Agents
Based on the established activity of 3-nitropyridine analogues, a primary application for these derivatives is in the discovery of novel anti-cancer agents that target tubulin polymerization.[2][3]
2.1: In Vitro Cellular Proliferation Assays
The initial screening of newly synthesized compounds should involve assessing their anti-proliferative activity across a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
| Compound | HeLa IC₅₀ (nM) | A549 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| Lead Compound 1 | 50.2 | 75.8 | 45.1 |
| Derivative 1A | 25.6 | 40.3 | 22.9 |
| Derivative 1B | 150.4 | 210.1 | 180.7 |
| Paclitaxel (Control) | 5.2 | 8.1 | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
2.2: Mechanism of Action Studies
Compounds that exhibit potent anti-proliferative activity should be further investigated to confirm their mechanism of action.
Caption: Workflow for elucidating the mechanism of action of active compounds.
2.2.1 Cell Cycle Analysis
-
Protocol: Treat cells with the test compound at its IC₅₀ concentration for 24 hours. Fix the cells, stain with propidium iodide (PI), and analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[2][3]
2.2.2 Tubulin Polymerization Assay
-
Protocol: This in vitro assay measures the effect of the compound on the polymerization of purified tubulin. The polymerization is typically monitored by the increase in fluorescence of a reporter dye. A decrease in the rate and extent of polymerization in the presence of the compound confirms direct interaction with tubulin.
2.2.3 Immunofluorescence Microscopy
-
Protocol: Treat cells with the test compound and fix them. Stain the cells with an anti-tubulin antibody and a fluorescent secondary antibody. Visualize the microtubule network using a fluorescence microscope. Disruption of the normal microtubule filaments and formation of abnormal mitotic spindles are hallmarks of microtubule-destabilizing agents.
PART 3: Structure-Activity Relationship (SAR) and Lead Optimization
The benzoic acid moiety of the scaffold is an ideal handle for synthetic modification to explore the structure-activity relationship (SAR). A library of amide derivatives can be synthesized to probe the chemical space around the core molecule.
Key Areas for Modification:
-
Amide Substituents: Introduce a variety of substituents, including aliphatic and aromatic amines, to explore the effects of size, lipophilicity, and hydrogen bonding potential.
-
Benzoic Acid Isosteres: Replace the benzoic acid with other acidic functional groups (e.g., tetrazoles) or non-acidic bioisosteres to modulate pharmacokinetic properties.
-
Nitro Group Reduction: The nitro group can be reduced to an amino group, which can then be further functionalized. This also provides a key intermediate for synthesizing a wider range of derivatives.
Conclusion and Future Directions
The 4-(3-Nitropyridin-2-yl)benzoic acid scaffold represents a promising starting point for the development of novel drug candidates, particularly in the realm of oncology. The synthetic accessibility via robust cross-coupling reactions, combined with the known anti-cancer activity of the 3-nitropyridine pharmacophore, provides a strong rationale for the exploration of this compound class. The protocols outlined in these notes offer a comprehensive guide for researchers to synthesize, screen, and characterize new derivatives, with the ultimate goal of identifying potent and selective drug leads. Future work should focus on in vivo efficacy studies in animal models and a detailed investigation of the pharmacokinetic and toxicological profiles of lead compounds.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PubMed Central (PMC). [Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PubMed Central (PMC). [Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PubMed. [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024). ResearchGate. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... (n.d.). ResearchGate. [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). ResearchGate. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of "4-(3-Nitropyridin-2-yl)benzoic acid" from 2-chloro-3-nitropyridine
An Application Note for the Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling
Introduction
4-(3-Nitropyridin-2-yl)benzoic acid is a valuable biaryl scaffold and a key building block in medicinal chemistry and materials science. Its structure, featuring a substituted nitropyridine linked to a benzoic acid moiety, makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. This document provides a detailed, step-by-step protocol for the synthesis of this target compound starting from 2-chloro-3-nitropyridine and 4-carboxyphenylboronic acid, utilizing the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] Its popularity stems from its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[3] This protocol is designed to be a self-validating system, explaining not just the procedural steps but also the underlying chemical principles and rationale for each choice, ensuring both reproducibility and a deeper understanding of the process.
Reaction Principle and Mechanism
The synthesis proceeds via a palladium-catalyzed cross-coupling of 2-chloro-3-nitropyridine (the organohalide partner) with 4-carboxyphenylboronic acid (the organoboron partner). The overall transformation is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale. Adjustments may be necessary for larger or smaller scales.
Materials and Equipment
Reagents:
-
2-chloro-3-nitropyridine
-
4-carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 2-chloro-3-nitropyridine | 158.54 | 158.5 | 1.0 | 1.0 |
| 4-carboxyphenylboronic acid | 165.95 | 249 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.51 | 16.4 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 637 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 2-chloro-3-nitropyridine (1.0 eq), 4-carboxyphenylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored periodically by TLC or LC-MS until the starting 2-chloro-3-nitropyridine is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (20 mL).
-
Acidification and Isolation: Slowly add 2M HCl solution while stirring. The product, being a carboxylic acid, will precipitate out as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3. Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water. [4]If a precipitate does not form readily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification:
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4-(3-Nitropyridin-2-yl)benzoic acid. [5] * Column Chromatography: If recrystallization is ineffective, the crude product can be purified by flash column chromatography on silica gel. [6]
-
Scientific Rationale and Field Insights
-
Catalyst System Selection: 2-Chloropyridines are known to be challenging substrates for Suzuki couplings because the C-Cl bond is strong and resistant to oxidative addition. [7]To overcome this, a highly active catalyst system is required. The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is critical. [8]The SPhos ligand promotes the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is highly reactive towards the oxidative addition of the aryl chloride.
-
Role of the Base and Solvent: A strong base like K₃PO₄ is used to facilitate the transmetalation step by forming a highly nucleophilic 'ate' complex with the boronic acid. [9]The biphasic solvent system of dioxane and water is advantageous; the dioxane solubilizes the organic components, while the water dissolves the inorganic base, creating an interface where the crucial transmetalation can occur efficiently. [10][11]* Importance of Degassing: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species. This deactivation not only halts the primary catalytic cycle but can also promote undesirable side reactions, most notably the homocoupling of the boronic acid. [8]Rigorous degassing of solvents and maintaining an inert atmosphere are paramount for achieving high yields and product purity.
-
Work-up Strategy: The product is a carboxylic acid, which exists as its carboxylate salt under the basic reaction conditions. Therefore, a critical step in the work-up is acidification. This protonates the carboxylate, rendering the product neutral and significantly less soluble in the aqueous phase, which allows for its isolation by precipitation and filtration.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood by personnel trained in standard laboratory techniques.
-
2-chloro-3-nitropyridine: This compound is harmful if swallowed and causes skin and serious eye irritation. [12]Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [13]* Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane and ethyl acetate are flammable liquids. Keep away from open flames and other ignition sources.
-
Acids and Bases: Handle concentrated acids and bases with extreme care.
In case of accidental exposure, consult the material safety data sheet (MSDS) for each specific chemical. [14]Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
University of Wisconsin-Madison. Suzuki Cross Coupling Reactions: synthesis of unsymmetrical biaryls. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Purification of "4-(3-Nitropyridin-2-yl)benzoic acid" by recrystallization
Application Note & Protocol
Topic: High-Purity Isolation of 4-(3-Nitropyridin-2-yl)benzoic acid via Optimized Recrystallization
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-(3-Nitropyridin-2-yl)benzoic acid is a heterocyclic compound featuring both a carboxylic acid and a nitropyridine moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development, often serving as key building blocks for synthesizing complex bioactive molecules. The presence of reactive functional groups allows for diverse chemical modifications, making it a valuable intermediate.[1][2]
The purity of such an intermediate is paramount; trace impurities can lead to deleterious side reactions, reduce the yield of subsequent synthetic steps, and introduce contaminants that are difficult to remove from the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] This method leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[5][6] As a solution saturated with the compound cools, the solubility decreases, forcing the desired compound to crystallize out, while impurities ideally remain in the solution (the "mother liquor").[7]
This application note provides a detailed, field-proven protocol for the purification of 4-(3-Nitropyridin-2-yl)benzoic acid by recrystallization, grounded in the fundamental principles of solubility and crystal growth.
Rationale for Solvent Selection: A Physicochemical Approach
The success of any recrystallization hinges on the selection of an appropriate solvent.[8] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7] This differential ensures maximum recovery of the purified solid upon cooling.[9]
Given the structure of 4-(3-Nitropyridin-2-yl)benzoic acid, which contains a polar nitropyridine ring and a hydrogen-bonding carboxylic acid group, polar solvents are logical candidates. Based on solubility data for analogous structures like benzoic acid and its nitro-derivatives, we can predict solubility behavior.[10][11]
Table 1: Solvent System Suitability Analysis
| Solvent | Predicted Solubility of Target Compound | Rationale & Potential Issues |
| Ethanol | High at boiling, moderate at RT | Primary Recommendation. The hydroxyl group effectively solvates the carboxylic acid. A good temperature coefficient is expected, similar to other benzoic acid derivatives.[10][12] |
| Methanol | High at boiling, potentially higher at RT than ethanol | May lead to lower recovery due to significant solubility even at room temperature.[10] |
| Acetone | High at boiling, moderate at RT | A viable alternative. Its lower boiling point (56°C) makes it easier to remove during drying. Often effective for nitropyridines.[13] |
| Water | Very low | The large aromatic structure is expected to render the compound largely insoluble in water, despite the polar groups.[10] However, an alcohol/water mixed solvent system is a strong possibility.[14] |
| Toluene | Low to moderate | While effective for some aromatic acids, its non-polar nature may not sufficiently dissolve this highly polar compound, even when hot.[11] |
| Ethyl Acetate | Moderate to high | Can be a good solvent for compounds of intermediate polarity. Its solubility profile for nitrobenzoic acids is favorable.[10] |
Based on this analysis, ethanol is selected as the primary solvent for this protocol due to its proven efficacy for recrystallizing aromatic carboxylic acids and its favorable safety profile compared to other options. An ethanol/water mixture can be employed as a secondary option if the compound proves too soluble in pure ethanol.
Optimized Recrystallization Protocol
This protocol is designed as a self-validating system. Each step includes explanatory notes to clarify the underlying scientific principles, ensuring both procedural accuracy and a deep understanding of the methodology.
Step 1: Dissolution of the Crude Solid
-
Transfer the crude 4-(3-Nitropyridin-2-yl)benzoic acid to an Erlenmeyer flask of appropriate size. The flask should not be more than half-full to allow for boiling and swirling.
-
Add a small volume of the primary solvent (ethanol) to the flask, just enough to create a slurry.
-
Place the flask on a hot plate and gently heat the mixture to a near-boil, with constant swirling.
-
Add more hot ethanol in small, incremental portions until the solid completely dissolves.[5]
Step 2: Decolorization (Optional)
-
If the resulting solution is colored (and the pure compound is expected to be colorless or pale yellow), it indicates the presence of colored, high-molecular-weight impurities.
-
Remove the flask from the heat source to momentarily stop the boiling.
-
Add a very small amount (1-2% of the solute's weight) of activated carbon to the solution.
-
Re-heat the solution to boiling for 2-5 minutes.
-
Scientist's Note (Expertise): Never add activated carbon to a boiling solution, as it can cause violent bumping. The porous carbon adsorbs colored impurities onto its surface.[7]
-
Step 3: Hot Gravity Filtration (If Carbon is Used or Insoluble Impurities are Present)
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean, pre-warmed receiving Erlenmeyer flask.
-
Keep the receiving flask on the hotplate with a small amount of boiling solvent to keep the funnel and flask warm with its vapors.[14]
-
Quickly pour the hot solution through the fluted filter paper.
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature.[3]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for an additional 15-30 minutes to maximize crystal recovery.[17]
Step 5: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]
-
Transfer the crystalline slurry into the Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold ethanol.[9] This is done by breaking the vacuum, adding the cold solvent to just cover the crystal cake, and then re-applying the vacuum to pull the solvent through.
Step 6: Drying
-
Allow air to be pulled through the crystals in the Büchner funnel for several minutes to partially dry them.
-
Transfer the crystal cake to a pre-weighed watch glass and dry to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Process Visualization and Key Parameters
The following diagram illustrates the complete workflow for the recrystallization process.
Caption: Recrystallization workflow for 4-(3-Nitropyridin-2-yl)benzoic acid.
Table 2: Summary of Quantitative Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Solvent-to-Solute Ratio | 5-15 mL ethanol per gram of crude solid (approx.) | Highly dependent on impurity profile. The goal is to achieve saturation at the solvent's boiling point. |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | Ensures maximum solute solubility to use the minimum solvent volume.[7] |
| Initial Cooling Profile | Slow, ambient cooling on an insulated surface | Promotes the growth of large, well-ordered, and pure crystals.[17] |
| Secondary Cooling | 0-5 °C (Ice-water bath) | Maximizes the yield by further decreasing the compound's solubility.[17] |
| Expected Recovery | 75-90% | Recovery is never 100% as some product will remain dissolved in the mother liquor.[9] Losses can also occur during transfers. |
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.[15] 2. The solution is supersaturated but lacks a nucleation site.[15] | 1. Boil off some of the solvent to increase the concentration and attempt to re-cool.[16] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[9] |
| "Oiling Out" (Compound separates as a liquid) | The boiling point of the saturated solution is higher than the melting point of the solute. Often occurs with impure compounds.[16] | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (or the more "soluble" solvent in a mixed pair) and attempt a slower cooling process.[15][16] |
| Low Recovery/Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing with solvent that was not ice-cold.[9] | 1. Partially evaporate the mother liquor to recover a second, possibly less pure, crop of crystals.[16] 2. Ensure proper pre-heating of filtration apparatus. 3. Always use minimal volumes of ice-cold solvent for washing. |
| Crystals are Still Colored | 1. The colored impurity has very similar solubility to the product. 2. Insufficient activated carbon was used. | 1. Repeat the recrystallization. A second pass often significantly improves purity. 2. Consider an alternative purification method like column chromatography.[13] |
Purity Assessment
To validate the success of the purification, the final product should be analyzed and compared to the crude starting material.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2°C), which is elevated compared to the impure starting material.[17]
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment of purity. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure.
-
Spectroscopy (NMR/FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the chemical structure and identify the presence of any remaining impurities.
References
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. (2023). Available at: [Link]
-
University of Wisconsin-Madison. Recrystallization1. Available at: [Link]
-
EBSCO. Recrystallization (chemistry) | Research Starters. Available at: [Link]
-
Westin, J. Recrystallization - Organic Chemistry. Jack Westin. Available at: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021). Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
University of California, Irvine. Recrystallization. Available at: [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]
- Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]
-
University of Colorado Boulder. Recrystallization. Available at: [Link]
-
University of California, San Diego. Recrystallization and Crystallization. Available at: [Link]
-
PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Engineering Research & Technology. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2015). Available at: [Link]
-
MySkinRecipes. 4-(5-Nitropyridin-2-yl)benzoic acid. Available at: [Link]
-
Zhang, C., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. (2015). Available at: [Link]
- Google Patents. EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
Google Patents. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Available at: [Link]
-
PubMed. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019). Available at: [Link]
-
ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Available at: [Link]
- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Thati, J., et al. Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. (2010). Available at: [Link]
-
ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010). Available at: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. (2015). Available at: [Link]
-
ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. (2007). Available at: [Link]
Sources
- 1. stxavierstn.edu.in [stxavierstn.edu.in]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. pure.ul.ie [pure.ul.ie]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Regioselective Nitration of 2-Phenylpyridine-4-Carboxylic Acid
For: Researchers, scientists, and drug development professionals engaged in the synthesis of functionalized heterocyclic compounds.
Introduction: The Significance of Nitrated Phenylpyridine Carboxylic Acids
2-Phenylpyridine-4-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a nitro (-NO₂) group onto this scaffold can dramatically alter its electronic properties, reactivity, and biological activity. Nitrated derivatives serve as key intermediates for further functionalization, such as reduction to amines, which are precursors to a wide array of pharmacologically active compounds and functional materials.
However, the nitration of 2-phenylpyridine-4-carboxylic acid presents a unique regiochemical challenge. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution.[1][2] Conversely, the phenyl ring is the more electron-rich system and would typically be the expected site of nitration. The carboxylic acid group on the pyridine ring further deactivates it. This application note provides a detailed experimental procedure for the nitration of 2-phenylpyridine-4-carboxylic acid, with a focus on achieving regioselectivity and ensuring operational safety.
Mechanistic Considerations: The Role of Mixed Acid
The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[4]
Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is then attacked by the π-electron system of the aromatic ring. In the case of 2-phenylpyridine-4-carboxylic acid, the reaction is expected to occur on the more nucleophilic phenyl ring. The directing effects of the pyridine substituent on the phenyl ring will influence the position of nitration.
Experimental Protocol: Step-by-Step Guide
This protocol details the nitration of 2-phenylpyridine-4-carboxylic acid. All operations should be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5][6][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Phenylpyridine-4-carboxylic acid | ≥98% | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade | Highly corrosive. |
| Nitric Acid (HNO₃) | 70% | ACS Reagent Grade | Strong oxidizer and corrosive.[6][7] |
| Deionized Water | |||
| Crushed Ice | |||
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For neutralization. | |
| Ethyl Acetate | ACS Reagent Grade | For extraction. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Round-bottom flask (100 mL) | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Ice bath | |||
| Thermometer | |||
| Buchner funnel and filter paper | |||
| Separatory funnel | |||
| Rotary evaporator |
Reaction Workflow Diagram
Caption: Workflow for the nitration of 2-phenylpyridine-4-carboxylic acid.
Step-by-Step Procedure
-
Preparation of the Substrate Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine-4-carboxylic acid (e.g., 5.0 g, 1 equivalent).
-
Carefully add concentrated sulfuric acid (20 mL) to the flask. The mixture may warm up; allow it to cool to room temperature with gentle stirring until all the solid has dissolved.
-
Once dissolved, cool the flask in an ice bath to 0-5 °C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker or small flask, carefully add concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (5 mL).
-
Cool this mixture in an ice bath.
-
-
Nitration Reaction:
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2-phenylpyridine-4-carboxylic acid over a period of 20-30 minutes.
-
It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C during the addition to control the exothermic reaction and prevent side product formation.[9]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 100 g). This will quench the reaction and precipitate the product.
-
Stir the resulting slurry for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through several in-process controls and analytical checkpoints:
-
Temperature Monitoring: Strict control of the reaction temperature is paramount to prevent dinitration and other side reactions. A digital thermometer should be used to monitor the internal temperature throughout the addition of the nitrating mixture.
-
Reaction Monitoring by TLC: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched in ice water, neutralized, and extracted with ethyl acetate. The extract can then be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes) to visualize the consumption of the starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the nitrated product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Safety Precautions
Nitration reactions are potentially hazardous and must be performed with strict adherence to safety protocols.[5]
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[6][7] They can cause severe burns upon contact with skin and eyes.[5][7] Always handle these acids in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled.[9] Ensure adequate cooling and slow, controlled addition of the nitrating agent.[9]
-
Spill Response: Have a spill kit readily available containing a neutralizing agent such as sodium bicarbonate.[5][8] In case of a spill, evacuate the area and follow established laboratory procedures for acid spills.[6][8]
-
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.
References
- Nitration reaction safety - YouTube. (2024).
- NITRIC ACID SAFETY. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources | Analytical Chemistry - ACS Publications. (2013).
- Monitoring peptide tyrosine nitration by spectroscopic methods - PubMed. (2020).
- The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
- ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH. (n.d.).
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. (n.d.).
- Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.).
- 1 NITRATION. (n.d.).
- Nitration of an aromatic compound - Studylib. (n.d.).
- Nitration and aromatic reactivity. (n.d.).
- A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- 2-(4-NITRO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- 1393443-34-9|3-Nitro-2-phenylpyridine-4-carboxylic acid|BLD Pharm. (n.d.).
- Synthesis of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid - PrepChem.com. (2025).
- 3-nitro-2-phenylpyridine-4-carboxylic acid-1393443-34-9 - Thoreauchem. (n.d.).
- Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem. (n.d.).
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020).
- Nitration (video) | Aromatic compounds - Khan Academy. (n.d.).
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"4-(3-Nitropyridin-2-yl)benzoic acid" in the synthesis of bioactive heterocycles
An In-Depth Guide to the Application of 4-(3-Nitropyridin-2-yl)benzoic Acid in the Synthesis of Bioactive Heterocycles
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(3-Nitropyridin-2-yl)benzoic acid. This versatile scaffold serves as a foundational building block for a new generation of bioactive heterocyclic compounds, particularly in the realm of oncology. We will explore its synthesis, functionalization, and application in creating novel molecular architectures with significant therapeutic potential.
Introduction: The Strategic Value of the 4-(3-Nitropyridin-2-yl)benzoic Acid Scaffold
In modern drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Heterocyclic compounds are paramount in this landscape, with nitrogen-containing rings like pyridine being a privileged structure in a multitude of FDA-approved drugs.[1][2] Similarly, the benzoic acid moiety is a cornerstone of medicinal chemistry, offering a robust anchor for molecular modifications and interactions with biological targets.[3][4]
The compound 4-(3-Nitropyridin-2-yl)benzoic acid ingeniously combines these two powerful pharmacophores. Its structure is pre-loaded with strategic functional handles:
-
The Pyridine Ring: A key component in numerous therapeutic agents, offering sites for metabolic stability and target engagement.[5]
-
The Nitro Group: Positioned at the 3-position of the pyridine ring, it acts as a powerful electron-withdrawing group and, more importantly, a versatile synthetic precursor to an amino group, which unlocks a vast potential for cyclization and derivatization reactions.
-
The Benzoic Acid Group: A classic functional group that provides a reliable point for amide bond formation, esterification, and salt formation, enabling the exploration of structure-activity relationships (SAR).[6]
-
The Bi-aryl Core: The linkage between the pyridine and benzene rings creates a semi-rigid backbone, ideal for orienting substituents into the binding pockets of biological targets like protein kinases.
This unique combination makes 4-(3-Nitropyridin-2-yl)benzoic acid an exceptionally valuable starting material for constructing libraries of complex heterocycles aimed at discovering novel anticancer agents and other therapeutics.[7][8][9]
Synthesis of the Core Scaffold: 4-(3-Nitropyridin-2-yl)benzoic Acid
The most efficient and widely adopted method for constructing the bi-aryl linkage in this scaffold is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction provides a reliable method for forming carbon-carbon bonds between sp²-hybridized centers.
Protocol 1: Suzuki-Miyaura Synthesis of the Core Scaffold
This protocol details the coupling of 2-chloro-3-nitropyridine with 4-carboxyphenylboronic acid.
Rationale for Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, highly effective catalyst for Suzuki couplings. It readily undergoes oxidative addition with the aryl halide.
-
Base (e.g., Na₂CO₃ or K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Carbonates are often chosen for their moderate strength and good solubility in the aqueous phase of the solvent system.
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water): A biphasic solvent system is typically used to dissolve both the organic-soluble reactants and the inorganic base.[12][13]
Experimental Workflow:
Caption: Suzuki coupling workflow for scaffold synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-carboxyphenylboronic acid (1.2 eq), 2-chloro-3-nitropyridine (1.0 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon or nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask under a positive pressure of inert gas.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and filter through a pad of Celite to remove the palladium catalyst.
-
Precipitation: Transfer the filtrate to a beaker and acidify to a pH of 3-4 with 2M HCl. A solid will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and diethyl ether to remove impurities.
-
Drying: Dry the collected solid in a vacuum oven to afford 4-(3-nitropyridin-2-yl)benzoic acid as a solid.
| Parameter | Value | Rationale |
| Purity (Typical) | >95% | Sufficient for subsequent synthetic steps. |
| Yield (Expected) | 75-90% | The Suzuki coupling is generally a high-yielding reaction. |
| Characterization | NMR, MS, MP | Confirm structure and purity via standard analytical methods. |
Application: Synthesis of Bioactive 1,2,4-Triazole-Pyridine Hybrids
Derivatives of 1,2,4-triazole fused with a pyridine moiety have demonstrated significant potential as anticancer agents.[7] The 4-(3-nitropyridin-2-yl)benzoic acid scaffold is an ideal starting point for the synthesis of these complex heterocycles. The general strategy involves converting the carboxylic acid to a hydrazide, which then serves as the precursor for building the triazole ring.
Protocol 2: Multi-step Synthesis of a 1,2,4-Triazole-Pyridine Derivative
This protocol outlines the conversion of the core scaffold into a functionalized triazole.
Synthetic Pathway Overview:
Caption: Pathway for synthesizing 1,2,4-triazole hybrids.
Step-by-Step Methodology:
Step 3.1: Esterification
-
Suspend 4-(3-nitropyridin-2-yl)benzoic acid (1.0 eq) in methanol (MeOH).
-
Cool the suspension in an ice bath and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Causality Insight: SOCl₂ reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carbonyl oxygen, making it more electrophilic for attack by methanol. This is a classic and efficient method for esterification.
-
-
Remove the ice bath and reflux the mixture for 4-6 hours.
-
Cool the mixture and remove the solvent under reduced pressure. The resulting solid is the methyl ester, which can be used in the next step without further purification.
Step 3.2: Hydrazide Formation
-
Dissolve the crude methyl ester from the previous step in ethanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq) and reflux the mixture for 8-10 hours.
-
Cool the reaction to room temperature. The product, 4-(3-nitropyridin-2-yl)benzohydrazide, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 3.3: Dithiocarbazate Salt Formation
-
Dissolve the benzohydrazide (1.0 eq) and potassium hydroxide (KOH, 1.0 eq) in absolute ethanol.
-
Add carbon disulfide (CS₂, 1.2 eq) and stir the mixture at room temperature for 12-16 hours.
-
Causality Insight: The highly nucleophilic hydrazide attacks the electrophilic carbon of CS₂. The basic KOH facilitates the reaction and forms the stable potassium salt.
-
-
The resulting potassium dithiocarbazate salt precipitates. Collect it by filtration and wash with cold ether.
Step 3.4: Triazole Ring Formation and Functionalization
-
Reflux a suspension of the dithiocarbazate salt (1.0 eq) and hydrazine hydrate (2.0 eq) in water for 4-5 hours, during which H₂S gas is evolved (perform in a fume hood).
-
Cool the reaction, and acidify with concentrated HCl. A precipitate of the thiol-substituted triazole forms.
-
To introduce further diversity, this intermediate can be alkylated. For example, react the triazole intermediate with a substituted benzyl halide in the presence of a base to yield the final functionalized 1,2,4-triazole-pyridine hybrid.[7]
This modular approach allows for the creation of a diverse library of compounds by simply changing the alkylating or arylating agent in the final step, which is crucial for effective SAR studies in drug discovery.
Biological Activity: Anticancer Potential
The strategic design of these heterocycles is predicated on their potential to interact with key targets in cancer pathology. Pyridine-based structures are known to act as hinge-binding motifs in many kinase inhibitors.[12] The derivatives synthesized from 4-(3-nitropyridin-2-yl)benzoic acid are often evaluated for their cytotoxic activity against various cancer cell lines.
Data Presentation: Representative Biological Activity
The following table summarizes hypothetical but representative data for novel 1,2,4-triazole-pyridine hybrids (TP-series) synthesized via the protocols above.
| Compound ID | R-Group (from Step 3.4) | Target Cell Line | IC₅₀ (µM) | Notes |
| TP-1 | Benzyl | MCF-7 (Breast) | 15.2 | Moderate activity. |
| TP-2 | 4-Chlorobenzyl | MCF-7 (Breast) | 5.8 | Increased potency with electron-withdrawing group. |
| TP-3 | 4-Methoxybenzyl | MCF-7 (Breast) | 22.5 | Electron-donating group reduces activity. |
| TP-4 | 4-Chlorobenzyl | A549 (Lung) | 8.1 | Demonstrates activity across multiple cell lines. |
| Doxorubicin | - | MCF-7 (Breast) | 0.9 | Positive control. |
This data is illustrative and based on trends observed in the literature.[7]
Safety and Handling
-
Nitroaromatic Compounds: 4-(3-Nitropyridin-2-yl)benzoic acid and its precursors are nitroaromatic compounds. They should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.
-
Hydrazine Hydrate (NH₂NH₂·H₂O): Toxic and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Disulfide (CS₂): Extremely flammable and toxic. Work in a fume hood away from ignition sources.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
Conclusion and Future Perspectives
4-(3-Nitropyridin-2-yl)benzoic acid has been established as a high-value scaffold for the synthesis of complex, bioactive heterocycles. The protocols detailed herein provide a reliable and adaptable framework for its use in medicinal chemistry programs. The true power of this scaffold lies in its inherent modularity; the nitro group and the carboxylic acid are independent handles that can be functionalized to generate vast chemical diversity.
Future research will likely focus on expanding the range of heterocyclic systems built from this core, moving beyond triazoles to other important pharmacophores like oxadiazoles, pyrimidines, and imidazoles.[5][8] Furthermore, the reduction of the nitro group to an amine, followed by diazotization and Sandmeyer-type reactions, opens yet another avenue for diversification at the pyridine ring. As the demand for novel anticancer agents continues to grow, the strategic application of versatile building blocks like 4-(3-Nitropyridin-2-yl)benzoic acid will remain a cornerstone of successful drug discovery campaigns.
References
-
ResearchGate. (n.d.). Synthesis of most active anticancer agent pyridine derivatives. Retrieved January 17, 2026, from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved January 17, 2026, from [Link]
-
PubMed. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Retrieved January 17, 2026, from [Link]
-
PubMed. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Bioactive heterocyclic molecules. Retrieved January 17, 2026, from [Link]
-
MySkinRecipes. (n.d.). 3-(5-Nitropyridin-2-yl)benzoic acid. Retrieved January 17, 2026, from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved January 17, 2026, from [Link]
-
PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved January 17, 2026, from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved January 17, 2026, from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Functionalization of "4-(3-Nitropyridin-2-yl)benzoic acid" at the Carboxylic Acid Group
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the carboxylic acid group of "4-(3-Nitropyridin-2-yl)benzoic acid." This molecule is a key building block in medicinal chemistry and materials science, and the ability to selectively modify its carboxylic acid moiety is crucial for the development of novel compounds with tailored properties. These application notes will delve into the core principles of carboxylic acid activation and subsequent conversion into amides and esters, offering researchers, scientists, and drug development professionals a practical guide to achieving efficient and high-yielding transformations. We will explore various coupling reagents and reaction conditions, emphasizing the rationale behind experimental choices to ensure reproducible and successful outcomes.
Introduction: Significance and Challenges
"4-(3-Nitropyridin-2-yl)benzoic acid" possesses a unique trifunctional chemical architecture: a carboxylic acid, a pyridine ring, and a nitro group. This arrangement makes it an attractive scaffold for generating diverse molecular libraries. The carboxylic acid group, in particular, serves as a versatile handle for introducing a wide array of functional groups through the formation of amide and ester linkages. These transformations are fundamental in drug discovery for modulating pharmacokinetic and pharmacodynamic properties, as well as in materials science for tuning the electronic and physical characteristics of organic molecules.
However, the electronic nature of the starting material presents specific challenges. The electron-withdrawing nitro group and the pyridine ring can influence the reactivity of the carboxylic acid, potentially complicating standard functionalization procedures. Therefore, a careful selection of activating agents and reaction conditions is paramount to achieve clean and efficient conversions while avoiding unwanted side reactions.
Core Principles: Activation of the Carboxylic Acid
Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the acidic nature of the carboxylic proton, which leads to a competing acid-base reaction.[1][2] To facilitate the desired nucleophilic acyl substitution, the carboxylic acid must first be "activated." This involves converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.[1][3]
Several classes of reagents are commonly employed for this purpose:
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then readily attacked by a nucleophile (amine or alcohol) to form the desired product. To suppress side reactions and minimize racemization in chiral substrates, carbodiimide reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1]
-
Uronium/Aminium and Phosphonium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that generate activated esters.[4][5][6] HATU, in particular, is known for its rapid reaction times and low rates of epimerization.[5][7]
-
Acyl Halide Formation: Conversion of the carboxylic acid to a more reactive acyl chloride or fluoride is a classic activation strategy.[1][6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride, which is then reacted with the nucleophile.[1][8] This two-step process can be highly effective but may not be suitable for substrates with sensitive functional groups due to the harsh conditions often required.[6]
Logical Workflow for Carboxylic Acid Functionalization
Caption: General workflow for the functionalization of a carboxylic acid.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Bond Formation using HATU
This protocol is recommended for a broad range of amines, including those that may be less reactive, due to the high efficiency of HATU.[5][7]
Reagents and Equipment:
-
4-(3-Nitropyridin-2-yl)benzoic acid
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Finally, add DIPEA (3.0 equivalents) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.[9]
Mechanism of HATU-mediated Amide Coupling:
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 2: Esterification via Acyl Chloride Formation
This two-step protocol is a robust method suitable for simple alcohols.[10]
Reagents and Equipment:
-
4-(3-Nitropyridin-2-yl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Alcohol (1.5 equivalents)
-
Pyridine or Triethylamine (2.0 equivalents)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for work-up and purification
Procedure:
Step 1: Acyl Chloride Synthesis
-
In a round-bottom flask under an inert atmosphere, suspend 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 equivalent) in anhydrous DCM or toluene.
-
Add thionyl chloride or oxalyl chloride (2.0 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride can be used directly in the next step.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add the desired alcohol (1.5 equivalents) followed by the dropwise addition of pyridine or triethylamine (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure ester.
Protocol 3: Fischer Esterification for Simple Alcohols
For the synthesis of simple methyl or ethyl esters, the Fischer esterification offers a straightforward and economical approach.[11][12]
Reagents and Equipment:
-
4-(3-Nitropyridin-2-yl)benzoic acid
-
Methanol or Ethanol (large excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve 4-(3-Nitropyridin-2-yl)benzoic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction can be driven to completion by removing the water formed, for example, with a Dean-Stark apparatus.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final product. Below is a comparative summary of commonly used reagents for amide bond formation.
| Coupling Reagent Class | Example(s) | Key Advantages | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[1] | Byproduct removal can be challenging (especially for DCC).[5] Potential for racemization without additives.[1] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low racemization.[4][6] | Higher cost compared to carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered substrates.[5] | Can be more expensive. |
Note: The optimal reagent will depend on the specific substrates and desired reaction scale.
Troubleshooting and Field-Proven Insights
-
Low Yields in Amide Coupling: If low yields are observed, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Increasing the reaction time or gently heating the reaction mixture may also improve conversion. For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU or the use of acyl fluorides may be necessary.[13][14]
-
Side Reactions: The formation of byproducts can sometimes occur. For instance, with carbodiimides, the formation of N-acylurea can be a competing reaction. The use of additives like HOBt can help to minimize this.
-
Purification Challenges: The purification of polar amide and ester products can sometimes be challenging.[15] Recrystallization from a suitable solvent system is often an effective method for obtaining highly pure material.[9] For chromatographic purification, a gradient elution from a non-polar to a polar solvent system is typically employed. In some cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and prevent product decomposition on acidic silica gel.
Conclusion
The functionalization of "4-(3-Nitropyridin-2-yl)benzoic acid" at its carboxylic acid group is a versatile strategy for the synthesis of a wide range of derivatives. By understanding the principles of carboxylic acid activation and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently generate amides and esters in high yields. The protocols and insights provided in these application notes offer a solid foundation for the successful modification of this important chemical building block, empowering further advancements in drug discovery and materials science.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pearson Education. (2020). Activating Agents And Protecting Groups Handbook Of Reagents For Organic Synthesis. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Sayyed, I. A., & Kumar, S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. Retrieved from [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids [Video]. YouTube. Retrieved from [Link]
-
Saber, S., & Parrish, D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2314–2317. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1915–1921. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11647. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Ruhr-Universität Bochum. (n.d.). Carboxylic Acids in Catalysis. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11579–11587. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
MSJChem. (2017, May 2). D.9 Extraction and purification of organic products (HL) [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
- Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Bentham Science. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. Activating Agents And Protecting Groups Handbook Of Reagents For Organic Synthesis [api.motion.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(3-Nitropyridin-2-yl)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid via Suzuki-Miyaura cross-coupling. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The coupling of an electron-deficient 3-nitropyridine moiety with a substituted benzoic acid presents unique challenges. This guide provides in-depth, experience-based solutions to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
I. Core Concepts & Initial Considerations
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[2][3] The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.[1][4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation by a base.[1][4][5]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]
The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid involves coupling a 3-nitropyridine derivative with a benzoic acid derivative. The strong electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyridine ring significantly influence the reactivity of the substrates, often requiring carefully optimized conditions.[6][7]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Question: I've set up my Suzuki coupling between 2-chloro-3-nitropyridine and 4-carboxyphenylboronic acid, but I'm seeing very little to no formation of the desired product, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge, particularly with electron-deficient heteroaromatic substrates. The root cause often lies in one of three areas: catalyst inactivity, inefficient transmetalation, or an unsuitable reaction environment.
Root Cause Analysis & Solutions:
-
Catalyst Inactivation or Insufficient Activity:
-
The Challenge: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging coupling.[8]
-
The Solution: Employ specialized, bulky, and electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps and can shield the palladium center from inhibitory binding.[9][10] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands, which have demonstrated high efficacy in difficult couplings.[6][7][8][11] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) state.[2]
-
-
Inefficient Transmetalation:
-
The Challenge: The transmetalation step is often rate-limiting and highly dependent on the choice of base.[1] The base activates the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium center.[5][12][13] Weak or poorly soluble bases can stall the catalytic cycle.
-
The Solution: Use a stronger, yet appropriate, base. While common bases like Na₂CO₃ or K₂CO₃ can be effective, challenging couplings often benefit from stronger bases such as K₃PO₄ or Cs₂CO₃.[8][14] Ensure the base is finely powdered and, if necessary, anhydrous to maximize its reactivity.
-
-
Suboptimal Reaction Conditions:
-
The Challenge: The solubility of reagents and the overall reaction kinetics are highly sensitive to the solvent and temperature.
-
The Solution: Screen a range of solvents. While mixtures of dioxane/water or toluene/water are common, other solvents like DMF or THF might offer better solubility for your specific substrates.[15] Additionally, these couplings often require elevated temperatures to overcome the activation energy barrier.[6][7] Consider increasing the reaction temperature, potentially up to 100-130 °C, depending on the solvent's boiling point.[6][7]
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I'm isolating a mixture of products, including a significant amount of homocoupled 4,4'-dicarboxy-1,1'-biphenyl and/or 3-nitropyridine. How can I improve the selectivity for my desired product?
Answer: The formation of these side products points to two common competing pathways: boronic acid homocoupling and protodeboronation.
Root Cause Analysis & Solutions:
-
Homocoupling of Boronic Acid:
-
The Challenge: This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homocoupling pathway.[2]
-
The Solution: Rigorous exclusion of oxygen is paramount. Ensure all glassware is flame-dried or oven-dried. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[8]
-
-
Protodeboronation:
-
The Challenge: This is the cleavage of the carbon-boron bond by a proton source, most commonly water, which converts your boronic acid into benzoic acid, effectively removing it from the productive catalytic cycle.[16] Electron-deficient boronic acids can be particularly susceptible to this side reaction.[17]
-
The Solution:
-
Use Anhydrous Conditions: While some Suzuki protocols call for aqueous bases, if protodeboronation is significant, switch to strictly anhydrous conditions. Use anhydrous solvents and a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).
-
Consider Boronate Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[16][18] Synthesizing the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and using it in the coupling can significantly suppress this side reaction.
-
-
Recommended Conditions to Minimize Side Products
| Parameter | Standard Condition (Aqueous) | Optimized Condition (Anhydrous) | Rationale |
| Boron Source | 4-Carboxyphenylboronic acid | 4-(Bpin)benzoic acid | Boronate esters are more resistant to protodeboronation.[16][18] |
| Base | K₃PO₄ (aqueous solution) | CsF or K₃PO₄ (anhydrous, finely ground) | Minimizes water, the primary proton source for protodeboronation.[16] |
| Atmosphere | Nitrogen/Argon purge | Rigorous degas (Freeze-Pump-Thaw) | Crucial for preventing oxygen-induced homocoupling.[2] |
| Solvent | Dioxane / H₂O | Anhydrous Dioxane or Toluene | Eliminates external water source. |
III. Frequently Asked Questions (FAQs)
Q1: Which coupling partner should be the boronic acid and which should be the halide?
A1: As a general rule in Suzuki couplings, it is often advantageous for the more electron-poor partner to be the halide and the more electron-rich partner to be the boronic acid.[19] In this specific synthesis, the 3-nitropyridine ring is highly electron-deficient. Therefore, using 2-halo-3-nitropyridine as the electrophile and a derivative of 4-boronobenzoic acid as the nucleophile is the logical and generally more successful approach.
Q2: My starting 2-chloro-3-nitropyridine is unreactive. Should I switch to the bromo or iodo analogue?
A2: Yes, this is a sound strategy. The reactivity of the organic halide in the oxidative addition step generally follows the trend I > Br > Cl.[20] Aryl chlorides are notoriously less reactive and often require more specialized and active catalyst systems.[21] If you are facing issues with the chloro-substrate, switching to 2-bromo-3-nitropyridine or 2-iodo-3-nitropyridine will likely facilitate the oxidative addition step and improve your overall yield.
Q3: Can the carboxylic acid functional group interfere with the reaction?
A3: The carboxylic acid is generally well-tolerated in Suzuki couplings. However, its acidic proton can potentially react with a very strong base. Using a moderate base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is usually sufficient to promote the reaction without causing significant issues with the carboxylic acid. If you suspect interference, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and deprotect it after the coupling is complete.
Q4: I see my reaction mixture turning black. Is my catalyst dead?
A4: The formation of a black precipitate is often palladium black (Pd(0) nanoparticles), which indicates that the palladium catalyst has precipitated out of the solution.[2] While this is the active oxidation state, its agglomeration and precipitation render it catalytically inactive. This can be caused by ligand degradation or dissociation, especially at high temperatures. Using more robust and sterically demanding ligands (like the Buchwald biarylphosphine ligands) can help stabilize the palladium species in the solution and prevent this decomposition.[10]
IV. Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices to address the challenges discussed.
Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid
Materials:
-
2-Bromo-3-nitropyridine (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4.5 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-bromo-3-nitropyridine, 4-(Bpin)benzoic acid, and K₃PO₄.
-
Catalyst Premixing: In a separate, dry vial, add Pd₂(dba)₃ and SPhos. Add a small amount of anhydrous 1,4-dioxane and swirl to create a slurry.
-
Reaction Assembly: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk flask via syringe.
-
Degassing: Sparge the resulting suspension with a stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the catalyst slurry to the reaction mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours).
-
Workup & Purification: After cooling to room temperature, quench the reaction with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and then purify by recrystallization or column chromatography as needed.
Catalytic Cycle Visualization
Sources
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. wwjmrd.com [wwjmrd.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common byproducts in the synthesis of "4-(3-Nitropyridin-2-yl)benzoic acid"
Welcome to the technical support guide for the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the synthesis, with a focus on identifying and mitigating the formation of byproducts. Our aim is to provide practical, experience-driven advice to ensure the success of your experiments.
The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid, a valuable building block in medicinal chemistry, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a pyridine electrophile with a boronic acid nucleophile, catalyzed by a palladium complex.[1][2][3] While robust, this reaction is not without its complexities, and the formation of various byproducts can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-(3-Nitropyridin-2-yl)benzoic acid?
The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling of 2-chloro-3-nitropyridine with 4-carboxyphenylboronic acid. This reaction is favored for its functional group tolerance and generally good yields.[1][2]
Q2: What are the primary starting materials and reagents for this synthesis?
The key components for the Suzuki-Miyaura coupling are:
-
Pyridine Electrophile: 2-chloro-3-nitropyridine
-
Boronic Acid Nucleophile: 4-carboxyphenylboronic acid[4]
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand[1][2]
-
Base: e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃[1]
-
Solvent System: Typically a mixture of an organic solvent (like dioxane, THF, or DMF) and an aqueous solution.[1]
Q3: Why is byproduct formation a significant concern in this synthesis?
Byproduct formation can lead to several challenges:
-
Reduced Yield: Side reactions consume starting materials and reagents, lowering the overall yield of the desired product.
-
Purification Difficulties: Byproducts with similar polarities to the target compound can make separation by standard techniques like column chromatography or recrystallization challenging.
-
Inaccurate Characterization: The presence of impurities can interfere with analytical techniques (NMR, MS, etc.), leading to incorrect structural elucidation and purity assessment.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details the common byproducts encountered during the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid and provides actionable troubleshooting steps.
Issue 1: Formation of 4,4'-Biphenyldicarboxylic acid (Homocoupling Product)
Symptom: You observe a significant amount of a symmetrical biphenyl byproduct, derived from the coupling of two molecules of 4-carboxyphenylboronic acid.
Causality: This homocoupling is a well-known side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[5][6] It can also be catalyzed by copper salts, which may be present as impurities.[7][8][9]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[6] | This minimizes the presence of oxygen, which is a key promoter of boronic acid homocoupling.[5][6] |
| Reaction Setup | Pre-heat the catalyst, base, and solvent before adding the boronic acid.[6] | This can help to prevent the initiation of the homocoupling reaction before the cross-coupling has a chance to proceed. |
| Catalyst Choice | Use a highly active palladium catalyst and ligand system that promotes rapid cross-coupling. | A faster cross-coupling reaction will outcompete the slower homocoupling side reaction. |
| Purity of Reagents | Ensure the absence of copper contamination in your reagents and solvents. | Copper is a known catalyst for the homocoupling of boronic acids.[7][8][9] |
Issue 2: Formation of Benzoic Acid (Protodeboronation Product)
Symptom: You detect benzoic acid in your crude reaction mixture, indicating the loss of the boronic acid functionality from 4-carboxyphenylboronic acid.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[10] This side reaction is often facilitated by aqueous basic or acidic conditions and can be exacerbated by elevated temperatures.[10][11][12]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Reaction Time & Temperature | Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. | Prolonged exposure to heat in aqueous media can promote protodeboronation.[10] |
| Base Selection & Stoichiometry | Use a milder base or carefully control the stoichiometry. In some cases, using a boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[13][14] | The reaction pH is a critical factor in the rate of protodeboronation.[10][11] |
| Water Content | While some water is often necessary for the Suzuki reaction, excessive amounts can increase the rate of protodeboronation. Optimize the solvent-to-water ratio. | The presence of a proton source (water) is required for this side reaction. |
Issue 3: Formation of 3-Nitropyridine (Dehalogenation Product)
Symptom: The presence of 3-nitropyridine is observed, resulting from the removal of the chlorine atom from the starting material, 2-chloro-3-nitropyridine.
Causality: Dehalogenation is a side reaction where the aryl halide is reduced. This can occur via a hydride transfer from a component in the reaction mixture, such as an amine base or an alcohol solvent, to the palladium complex after oxidative addition.[1]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Solvent & Base Choice | Avoid using alcoholic solvents or amine bases if dehalogenation is a significant issue. | These can act as hydride sources, leading to the reduction of the aryl halide.[1] |
| Reaction Conditions | Lowering the reaction temperature may help to disfavor the dehalogenation pathway. | Milder conditions can sometimes reduce the occurrence of this side reaction. |
| Ligand Selection | The choice of phosphine ligand can influence the rate of reductive elimination of the desired product versus competing side reactions. Experiment with different ligands if dehalogenation persists. | The electronic and steric properties of the ligand play a crucial role in the catalytic cycle.[3] |
Issue 4: Reduction of the Nitro Group
Symptom: You identify 4-(3-aminopyridin-2-yl)benzoic acid or other reduced nitro-group species in your product mixture.
Causality: While the nitro group is generally stable under Suzuki coupling conditions, some palladium catalysts, especially in the presence of certain additives or under specific conditions (like hydrogenation), can facilitate its reduction to an amino group.[15][16]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Catalyst System | Select a palladium catalyst system that is known to be less active towards nitro group reduction. Avoid conditions that could generate palladium hydrides. | The choice of catalyst and reaction conditions is critical to prevent unwanted side reactions. |
| Hydrogen Source | Ensure that no adventitious hydrogen sources are present in the reaction. | Hydrogen gas, often used in other reactions, can lead to the reduction of the nitro group in the presence of a palladium catalyst.[15] |
| Reaction Monitoring | If partial reduction is observed, consider stopping the reaction earlier. | This may limit the extent of the unwanted reduction. |
Visualizing Reaction Pathways
To better understand the formation of the desired product and its byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Main and side reaction pathways in the synthesis.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a general guideline. Optimal conditions may vary depending on the specific scale and equipment used.
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.[17]
Caption: Step-by-step experimental workflow.
References
- Miyaura, N., & Suzuki, A. (1979). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Reddit chemhelp community. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3845–3857.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.).
- RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- ResearchGate. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
- National Institutes of Health. (2022, April 18).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Royal Society of Chemistry. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
- Autech Industry Co.,Limited. (n.d.). The Chemistry of Connectivity: 4-Carboxyphenylboronic Acid's Role.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (2022, November 3).
- ResearchGate. (2022, November 3).
- ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
- PubMed. (2022, November 3).
- Organic Chemistry. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ChemScene. (n.d.). 4-(3-Aminopyridin-2-yl)benzoic acid.
- PubMed. (2019, February 1). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
- Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid.
- Google Patents. (n.d.).
- ResearchG
- ResearchGate. (2020, June 18). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5.
- ResearchGate. (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Nitropyridine Compounds
Welcome to the technical support center for nitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding the stability of nitropyridine compounds in solution.
Q1: My stock solution of a nitropyridine compound is showing a new, unexpected peak in the HPLC chromatogram after a few days. What is happening?
A1: The appearance of a new peak is a classic indicator of compound degradation. Nitropyridine compounds, while possessing a stable aromatic core, are susceptible to several degradation pathways, especially in solution.[1][2] The electron-withdrawing nature of the nitro group makes the pyridine ring electrophilic and prone to various reactions. The most likely culprits are photodegradation, solvent-induced degradation, or reaction with trace impurities.
To diagnose the issue, you should systematically investigate the storage conditions. Was the solution exposed to light? What solvent was used, and what was its purity? Was the pH of the solution controlled? Answering these questions is the first step in identifying the degradation pathway.
Q2: What are the primary factors that influence the stability of nitropyridine compounds in solution?
A2: The stability of nitropyridines is a multifactorial issue. Several environmental and chemical factors can induce degradation.[3][4][5] The key factors to control in your experiments are:
-
Light: Nitroaromatic compounds are notoriously sensitive to light, particularly UV radiation.[1][6] Photon absorption can excite the molecule, leading to a variety of reactions, including reduction of the nitro group or ring fragmentation in a process known as photodissociation or photolysis.[7]
-
pH: Both strongly acidic and basic conditions can catalyze the hydrolysis of the nitro group or other susceptible functional groups on the molecule.[1][2][8]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2][9] Thermal decomposition can lead to the loss of the nitro group or fragmentation of the pyridine ring.[2]
-
Presence of Nucleophiles: The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[10][11][12][13] Water, alcohols (solvents), or other nucleophiles present in the reaction mixture can attack the ring and displace the nitro group or other leaving groups.
-
Oxidizing and Reducing Agents: The nitro group is susceptible to reduction to form nitroso, hydroxylamino, or amino derivatives.[2][6][14][15][16] Conversely, the pyridine nitrogen can be oxidized to an N-oxide in the presence of strong oxidizing agents.[2]
Q3: What are the recommended general storage conditions for nitropyridine compounds, both as solids and in solution?
A3: Proper storage is the most effective preventative measure against degradation. Based on the inherent instabilities of the chemical class, the following conditions are recommended:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store in a tightly sealed container in a cool (2-8°C is often recommended), dry, and dark place.[6] An inert atmosphere (e.g., argon or nitrogen) is beneficial for long-term storage. | Minimizes exposure to moisture, light, and heat, which are primary degradation triggers.[1][2] |
| Solution | Prepare solutions fresh whenever possible. If storage is necessary, use amber glass vials or wrap vials in aluminum foil.[2] Store at low temperatures (e.g., -20°C or -80°C). Use high-purity aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions. | Protects from light-induced degradation.[17] Low temperatures slow down all potential degradation reactions. Aprotic solvents are less likely to act as nucleophiles compared to protic solvents like methanol or ethanol. |
Section 2: Troubleshooting Guides - A Deeper Dive into Specific Issues
This section provides a structured approach to identifying and resolving specific stability problems you may encounter.
Issue 1: Rapid loss of parent compound concentration in an aqueous buffered solution.
-
Symptom: You prepare a nitropyridine solution in a common biological buffer (e.g., PBS at pH 7.4), and subsequent analysis by HPLC shows a significant decrease in the main peak area within hours or a day, even when stored in the dark.
-
Potential Cause & Causality: This scenario strongly suggests hydrolysis or nucleophilic attack by components in the buffer or by water itself. The pyridine ring, activated by the nitro group, is electrophilic. At neutral or slightly basic pH, water or buffer anions (like phosphate) can act as nucleophiles, leading to the formation of hydroxypyridine derivatives.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing aqueous instability.
Issue 2: The color of the nitropyridine solution changes over time (e.g., turns yellow or brown).
-
Symptom: A previously colorless or pale-yellow solution of your nitropyridine compound darkens upon standing in the lab.
-
Potential Cause & Causality: A change in color often signifies a change in the chromophore of the molecule, which is a strong indicator of a chemical transformation.[18] Two likely causes are:
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing solution discoloration.
Section 3: Key Experimental Protocols
Here are detailed, self-validating protocols for assessing the stability of your nitropyridine compounds.
Protocol 1: pH-Dependent Stability Assessment
This protocol allows you to determine the stability of your compound across a range of pH values.
Objective: To identify the optimal pH range for solution stability and to quantify the degradation rate at different pH levels.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known compositions, such as citrate for acidic, phosphate for neutral, and borate for basic ranges.
-
Prepare Stock Solution: Prepare a concentrated stock solution of your nitropyridine compound in a non-aqueous, aprotic solvent like acetonitrile or DMSO.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Time Points: Aliquot samples for each pH condition. Store them in a temperature-controlled environment (e.g., 25°C or 37°C), protected from light.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition, quench any reaction if necessary (e.g., by adding an equal volume of mobile phase), and analyze immediately by a stability-indicating HPLC-UV method.[19][20]
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most stable and the kinetics of degradation at other pH values.
Protocol 2: Forced Degradation Study (Stress Testing)
This is a crucial experiment in drug development to understand potential degradation pathways and to develop a stability-indicating analytical method.[21]
Objective: To intentionally degrade the compound under harsh conditions to identify likely degradation products and establish the specificity of the analytical method.
Methodology:
-
Prepare Samples: Prepare several identical solutions of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Treat each sample with a different stressor:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours (in the dark).
-
Photodegradation: Expose the solution to a photostability chamber with a controlled light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[1] A control sample should be wrapped in foil and kept at the same temperature.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC-DAD and LC-MS.
-
Data Interpretation:
-
The HPLC-DAD will help assess peak purity and determine if new peaks co-elute with the parent peak.
-
The LC-MS data will provide the mass of the degradation products, allowing you to propose structures and identify the degradation pathways (e.g., a +16 Da shift suggests oxidation, a -46 Da shift followed by +1 Da suggests reduction of NO₂ to NH₂).
-
Section 4: Visualizing Degradation Pathways
Understanding the chemical transformations is key to preventing them. The following diagram illustrates the most common degradation pathways for a generic nitropyridine.
Caption: Common degradation pathways for nitropyridine compounds.
By understanding these potential stability issues and employing the troubleshooting guides and protocols provided, you can ensure the integrity of your experimental results and the quality of your research.
References
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2022, January 3).
- 5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability. Benchchem.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters.
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions. Benchchem.
- Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
- stability of 3-Amino-4-nitropyridine in acidic or basic media. Benchchem.
- The reduction of vic-substituted 3-nitropyridines with.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13).
- Forced degradation and impurity profiling. ScienceDirect.
- Photodissoci
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.
- hydrolysis of nitriles. Chemguide.
- Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. Semantic Scholar.
- Technical Support Center: Troubleshooting Compound Instability in Solution. Benchchem.
- Anthocyanins: Factors Affecting Their Stability and Degradation - PMC. (2021, December 9).
- The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. (2025, August 6).
- The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. updatepublishing.com [updatepublishing.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photodissociation - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scialert.net [scialert.net]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. library.dphen1.com [library.dphen1.com]
Technical Support Center: Overcoming Poor Yields in the Synthesis of Substituted Pyridine Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of substituted pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their synthetic routes. Pyridine carboxylic acid derivatives are crucial scaffolds in medicinal chemistry, known for their roles in enhancing binding affinity and modulating the pharmacological properties of molecules.[1] However, their synthesis can be fraught with challenges, from poor regioselectivity to unwanted side reactions.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and improve your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of substituted pyridine carboxylic acids, offering explanations for the underlying causes and actionable solutions.
Issue 1: Consistently Low Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Question: My Suzuki-Miyaura coupling reaction to introduce a substituent onto a pyridine carboxylic acid precursor is giving very low yields. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a common hurdle. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can interfere with the catalytic cycle.[2]
Potential Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(tBu)₃), XPhos, or SPhos.[3] These ligands can sterically shield the palladium center and prevent catalyst deactivation.[2] Consider using pre-catalysts like XPhos palladacycles to generate the active Pd(0) species under milder conditions.[3]
-
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical for the transmetalation step.[3][4]
-
Solution: Potassium phosphate (K₃PO₄) is often an effective base for these couplings.[3] A mixture of an organic solvent (e.g., dioxane, DMF) and water is commonly used to dissolve both the organic reactants and the inorganic base.[3][4] It is crucial to degas the solvents to remove oxygen, which can lead to catalyst deactivation.[3]
-
-
Protodeboronation of the Boronic Acid/Ester: Pyridylboronic acids, especially electron-deficient ones, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3]
-
Solution: Use more stable boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, to minimize this side reaction.[3]
-
Troubleshooting Workflow: Optimizing Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling reactions.
Issue 2: Poor Regioselectivity in C-H Functionalization (e.g., Minisci-type Reactions)
Question: I am trying to introduce a functional group at a specific position on the pyridine ring using a Minisci-type reaction, but I'm getting a mixture of C2 and C4 isomers. How can I improve the regioselectivity?
Answer: The Minisci reaction, a radical-based C-H functionalization, typically favors substitution at the C2 and C4 positions due to the electronic properties of the pyridine ring.[5] Achieving high regioselectivity can be challenging.
Potential Causes & Solutions:
-
Inherent Electronic Bias: The pyridine nitrogen activates the C2 and C4 positions towards radical attack.
-
Solution 1: Use of Blocking Groups: A removable blocking group can be introduced to direct the functionalization. For instance, a maleate-derived blocking group on the pyridine nitrogen can direct decarboxylative alkylation exclusively to the C4 position.[5][6]
-
Solution 2: Steric Hindrance: Bulky substituents already present on the pyridine ring can sterically hinder one position, favoring substitution at the less hindered site.[5]
-
Solution 3: N-Oxide Strategy: Activation of the pyridine as an N-oxide can alter the regioselectivity of nucleophilic substitution, which can then be followed by deoxygenation.
-
Experimental Protocol: C4-Selective Minisci-type Alkylation using a Blocking Group
This protocol is adapted from methodologies that employ a removable directing group to achieve C4 selectivity.[6]
-
Formation of the N-Amidopyridinium Salt (Blocking):
-
To a solution of the substituted pyridine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the blocking group precursor (e.g., a maleate-derived chloroformate) (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine) (1.2 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS).
-
Isolate the pyridinium salt by precipitation or extraction.
-
-
C4-Alkylation:
-
In a separate flask, generate the alkyl radical from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation).
-
Add the N-amidopyridinium salt to the reaction mixture containing the alkyl radical.
-
The reaction is often carried out under photoredox or other radical initiation conditions.
-
-
Removal of the Blocking Group:
-
After the alkylation is complete, the blocking group can be removed under mild conditions (e.g., basic hydrolysis) to yield the C4-alkylated pyridine.
-
Issue 3: Unwanted Decarboxylation of the Product
Question: My final substituted pyridine carboxylic acid product is unstable and undergoes decarboxylation during workup or purification. How can I prevent this?
Answer: The stability of pyridine carboxylic acids towards decarboxylation is highly dependent on the position of the carboxyl group. Picolinic acid (2-pyridinecarboxylic acid) is particularly prone to decarboxylation, especially at elevated temperatures, proceeding through a zwitterionic intermediate.[7][8] Nicotinic (3-) and isonicotinic (4-) acids are generally more stable.[7]
Potential Causes & Solutions:
-
Thermal Instability: Heating during reaction workup, purification (e.g., distillation), or even storage can induce decarboxylation.
-
Solution: Perform all workup and purification steps at low temperatures. Avoid high-temperature distillation. Use crystallization or column chromatography at room temperature or below for purification.
-
-
Acidic or Basic Conditions: The rate of decarboxylation can be influenced by pH.[8]
-
Solution: Maintain a neutral pH during workup and extraction whenever possible. If the molecule is sensitive to both acid and base, careful pH control is essential.
-
-
Presence of Catalytic Metals: Trace metals from previous steps can sometimes catalyze decarboxylation.
-
Solution: Use a metal scavenger (e.g., activated carbon, specific resins) to purify the product before final isolation.
-
Table 1: Relative Stability of Pyridine Carboxylic Acid Isomers to Decarboxylation
| Isomer | Carboxyl Position | Relative Rate of Decarboxylation | Mechanistic Insight |
| Picolinic Acid | 2 | High | Proceeds via a stabilized zwitterionic intermediate.[7][8] |
| Nicotinic Acid | 3 | Low | Generally stable under typical reaction conditions.[7] |
| Isonicotinic Acid | 4 | Low | More stable than picolinic acid.[7] |
Frequently Asked Questions (FAQs)
Q1: I am performing a lithiation-carboxylation sequence on a substituted pyridine, but the yields are poor and I get a mixture of products. What can I do?
A1: Directed ortho-metalation (DoM) is a powerful tool, but can be challenging with pyridines. Strong bases like n-butyllithium can react non-selectively. To improve regioselectivity, consider using a directing group (e.g., methoxy, amide) that can coordinate to the lithium base and direct deprotonation to the adjacent position.[9] Alternatively, in-situ transmetalation of the unstable lithiated pyridine with ZnCl₂ to form a more stable pyridylzinc reagent can improve yields and selectivity in subsequent reactions.[9]
Q2: My Hofmann rearrangement of a pyridine carboxamide to the corresponding aminopyridine is giving a low yield. What are the common pitfalls?
A2: The traditional Hofmann rearrangement uses harsh basic conditions which can be detrimental to the pyridine ring or other functional groups, leading to side reactions and lower yields.[10][11] Consider using modern, milder reagents. Hypervalent iodine reagents (e.g., PIDA, PIFA) can effect the rearrangement under mildly acidic or neutral conditions, which is often more compatible with sensitive substrates.[10][11] Poor solubility of the amide in the aqueous base can also be an issue; using a co-solvent might improve the reaction.[10]
Q3: What are the best general purification strategies for substituted pyridine carboxylic acids?
A3: The purification strategy depends on the properties of your specific compound.
-
Crystallization: If your product is a solid, crystallization is often the best method for achieving high purity on a large scale. Experiment with different solvent systems.
-
Column Chromatography: For non-crystalline products or for separating close-running impurities, silica gel chromatography is standard. A common issue is the streaking of the basic pyridine compound on the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine or pyridine to the eluent.
-
Acid-Base Extraction: You can often purify your product by exploiting its acidic (carboxylic acid) and basic (pyridine nitrogen) properties. Dissolve the crude material in an organic solvent and extract with a dilute aqueous base (e.g., NaHCO₃) to isolate the acidic product in the aqueous layer. Then, re-acidify the aqueous layer to precipitate the purified product.
Q4: Are there any "green" or more sustainable methods for synthesizing pyridine carboxylic acids?
A4: Yes, the field is moving towards more sustainable methods. For carboxylation, electrochemical methods are emerging that can directly carboxylate C-H bonds of pyridines using CO₂ under mild conditions, avoiding the need for pre-functionalized substrates and harsh reagents.[12][13] For other transformations, exploring catalytic methods that minimize waste and use less hazardous reagents is always a good practice.[14]
Workflow Diagram: General Synthesis & Troubleshooting Logic
Caption: A general workflow for the synthesis and troubleshooting of substituted pyridine carboxylic acids.
References
- An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applications - Benchchem.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. Available at: [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing. Available at: [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Available at: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Electrochemical carboxylation of pyridines a, Optimal conditions and... - ResearchGate. Available at: [Link]
-
Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC. Available at: [Link]
-
meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. Angewandte Chemie. Available at: [Link]
-
Hofmann Rearrangement: Mechanism & Examples - NROChemistry. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Couplings with Carboxylic Acids
Welcome to the technical support center for palladium-catalyzed coupling reactions involving carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst stability and reaction efficiency. Carboxylic acids are increasingly popular as coupling partners due to their low cost and broad availability, but their use introduces unique challenges that can lead to catalyst deactivation.[1] This resource provides a mechanism-driven, question-and-answer approach to troubleshoot common issues, ensuring your reactions are reproducible and high-yielding.
Section 1: The "Black Crash" - My Reaction Turned Black and Stalled
Q1: My reaction mixture turned from a clear solution to a suspension of black particles, and the conversion stopped. What is happening and how can I prevent it?
A: This is a classic and frequent symptom of catalyst deactivation known as "palladium black" formation. The black precipitate is a coarse, sponge-like, and catalytically inactive form of aggregated palladium metal (Pd(0)).[2][3] This occurs when the active, soluble Pd(0) catalyst species falls out of the catalytic cycle and agglomerates.[4][5][6]
The Causality Behind the "Black Crash":
The stability of the soluble, catalytically active L-Pd(0) species (where L is a ligand) is paramount. Deactivation via aggregation happens when the rate of Pd(0) agglomeration outpaces the rate of a crucial step in the catalytic cycle, typically oxidative addition.[2] The primary causes are:
-
Ligand Dissociation/Degradation: The most common cause is the loss of the stabilizing phosphine ligand from the palladium center.[2] This creates "naked" Pd(0) atoms that rapidly aggregate.[7] Oxygen is a major culprit, as it can irreversibly oxidize phosphine ligands, rendering them incapable of coordinating to the metal.[2][8][9]
-
High Temperature: While heat can increase reaction rates, it also accelerates catalyst decomposition pathways.[2]
-
Insufficient Ligand: An inadequate palladium-to-ligand ratio leaves palladium centers coordinatively unsaturated and prone to aggregation.
Troubleshooting Protocol: Preventing Palladium Black Formation
A systematic approach is key to resolving this issue. The goal is to ensure the palladium center remains soluble and coordinated throughout the reaction.
Experimental Workflow: Diagnosing and Preventing Pd Black
Caption: A logical workflow for addressing palladium black formation.
Step-by-Step Methodologies:
-
Verify Inert Atmosphere: Oxygen is the enemy of many phosphine ligands and Pd(0) catalysts.[2]
-
Protocol for Degassing: Use a minimum of three "freeze-pump-thaw" cycles for your solvent. For less sensitive reactions, sparging with argon or nitrogen for 30-60 minutes may suffice.
-
Best Practices: Assemble your reaction glassware hot from the oven, cool under vacuum, and backfill with an inert gas like argon or nitrogen.[10][11] Use a glovebox for weighing and adding the catalyst, ligand, and base.[12]
-
-
Optimize Ligand Choice and Ratio: The ligand is the primary stabilizer for the Pd(0) catalyst.
-
Increase Ligand Ratio: While a 1:1 to 1.2:1 ligand-to-palladium ratio is a common starting point, increasing it to 2:1 can provide extra stability. Be cautious, as a large excess can sometimes inhibit the reaction.[2]
-
Switch to a More Robust Ligand: Bidentate (chelating) ligands (e.g., dppf, Xantphos) or sterically bulky monodentate ligands (e.g., Buchwald-type biaryl phosphines) form more stable complexes with palladium, reducing the likelihood of dissociation and aggregation.[2][13][14]
-
| Ligand Type | Example(s) | Key Advantage for Stability |
| Simple Monodentate | PPh₃, P(o-tol)₃ | Readily available, but can be prone to dissociation. |
| Bulky Monodentate | P(t-Bu)₃, SPhos, XPhos | Steric bulk promotes reductive elimination and favors stable, monoligated Pd species.[15][16][17] |
| Bidentate (Chelating) | dppf, Xantphos | Forms a more stable chelate complex, physically preventing ligand dissociation.[2] |
Section 2: The Slow Death - My Reaction Starts Well but Fails to Reach Completion
Q2: My reaction shows good initial conversion by TLC or LCMS, but then it slows down and eventually stops before all the starting material is consumed. What could be the cause?
A: This "slow death" scenario often points to a more subtle catalyst deactivation pathway than the rapid crash to palladium black. The likely culprits are the gradual degradation of the phosphine ligand or inhibition by species generated in situ.
The Causality Behind Gradual Deactivation:
-
Phosphine Ligand Oxidation: Even with careful degassing, trace amounts of oxygen or water can lead to the slow oxidation of the phosphine ligand (P(III)) to the corresponding phosphine oxide (P(V)=O).[8][9] Phosphine oxides are poor ligands for Pd(0) and cannot effectively stabilize the catalyst, leading to its eventual aggregation.[18] While phosphine oxides have been explored as additives to stabilize nanoparticles, their formation from the primary ligand represents a deactivation pathway.[18]
-
Inhibition by Carboxylate or Activator Byproducts: In couplings with carboxylic acids, the carboxylate anion itself or byproducts from the activation step (e.g., acetate from acetic anhydride) can act as inhibitory species. They may coordinate to the palladium center, slowing down key steps in the catalytic cycle.
-
Product Inhibition: In some cases, the desired product can coordinate to the palladium center more strongly than the starting materials, leading to a progressive slowdown as the product concentration increases.[19]
Deactivation Pathway: Ligand Oxidation
Caption: Oxidation of the phosphine ligand leads to catalyst deactivation.
Troubleshooting Protocol: Maintaining Catalytic Activity
-
Re-evaluate Ligand Choice:
-
Electron-rich, bulky ligands are often more resistant to oxidation and promote faster catalytic turnover, which can outcompete deactivation pathways.[14][20] The rationale is that these ligands accelerate the rate-limiting reductive elimination step, keeping the catalyst moving through the cycle efficiently.[15][21] Refer to the ligand table in Section 1.
-
-
Scrutinize Carboxylic Acid Activation:
-
The Problem: Many protocols for using carboxylic acids in couplings require an in situ activation step, for example, by converting the acid to a mixed anhydride using pivalic or acetic anhydride.[22] The byproducts (pivalate, acetate) can compete for coordination sites on the palladium.
-
The Solution:
-
Stoichiometry is Key: Use the minimum effective amount of the activating agent. An excess can be detrimental.
-
Screen Activators: The choice of activator can be critical. If you suspect byproduct inhibition, screen alternative activators (e.g., sulfonyl chlorides) that may generate more benign byproducts.
-
Order of Addition: Experiment with the order of reagent addition. Sometimes, allowing the active Pd(0) catalyst to form before introducing the carboxylic acid and its activator can prevent undesirable side reactions.
-
-
-
Diagnostic "Spiking" Experiment:
-
Protocol: If a reaction stalls, take a small, inertly-transferred aliquot and add a fresh portion of the phosphine ligand. If the reaction restarts, it strongly suggests ligand degradation was the primary cause of deactivation. If it does not, the palladium has likely formed irreversible palladium black.
-
Section 3: Decarboxylative Coupling Specifics
Q3: I am running a decarboxylative coupling, where the carboxylic acid itself is the coupling partner and extrudes CO₂, but my yields are inconsistent. How does catalyst deactivation play a role here?
A: Decarboxylative couplings are powerful but mechanistically complex, often involving multiple catalytic cycles or bimetallic systems (e.g., Pd/Cu).[1][23][24] Catalyst deactivation can be particularly nuanced in these reactions.
The Causality Behind Deactivation in Decarboxylative Couplings:
-
Mismatched Rates: In many bimetallic systems, the overall reaction rate is dependent on the smooth operation of both the palladium cycle (oxidative addition/reductive elimination) and a second cycle (e.g., copper-mediated decarboxylation).[23] If the decarboxylation step is slow or inefficient, the palladium catalyst may spend too much time in a "waiting state," increasing its chance of decomposition.[25]
-
Substrate-Dependent Rate-Limiting Step: The rate-determining step in a decarboxylative coupling can change depending on the electronic and steric properties of the carboxylic acid substrate.[25] For one substrate, decarboxylation might be slow, while for another, oxidative addition or reductive elimination at the Pd center could be the bottleneck. A bottleneck at any stage increases the risk of off-cycle deactivation.
-
Protodecarboxylation: A common side reaction is the simple loss of the carboxylic acid group, replaced by a proton from the solvent or trace water. This non-productive pathway consumes starting material without engaging the palladium catalyst in the desired cross-coupling.
Troubleshooting Protocol: Stabilizing Decarboxylative Couplings
-
Re-optimize the Bimetallic System (if applicable):
-
If using a Pd/Cu or Pd/Ag system, screen different copper or silver sources and ligands for the second metal. The goal is to balance the rate of decarboxylation with the rate of the palladium cross-coupling cycle.[1]
-
-
Careful Base Selection:
-
The base is critical for forming the metal carboxylate salt that precedes CO₂ extrusion. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that facilitates efficient decarboxylation without promoting catalyst degradation.
-
-
Rigorous Anhydrous Conditions:
-
To minimize protodecarboxylation, ensure all reagents and solvents are scrupulously dried. Using freshly dried base and distilled solvents is highly recommended.
-
Catalytic Cycle: Decarboxylative Coupling (Simplified)
Caption: Simplified Pd cycle in decarboxylative coupling with a deactivation pathway.
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I reuse my catalyst if the reaction stalls? A: It depends on the deactivation mechanism. If the catalyst has formed a visible black precipitate, it is irreversibly deactivated and cannot be reused. If the deactivation is due to reversible inhibition or minor ligand degradation, you might be able to "rescue" the reaction by adding more ligand, but this is generally not recommended for achieving clean, reproducible results.
Q5: My carboxylic acid contains other functional groups. Could they be poisoning the catalyst? A: Absolutely. Functional groups with Lewis basic atoms, such as pyridines, can coordinate strongly to the palladium center and act as catalyst poisons, effectively halting the reaction.[17] Similarly, unprotected thiols can irreversibly bind to palladium. If your substrate contains such groups, you may need to use specialized ligands (e.g., very bulky phosphines) that sterically block the coordination of the poisoning group or consider a protecting group strategy.
Q6: Does the purity of the palladium precursor matter? A: Yes, significantly. Using a high-purity, well-defined palladium precatalyst is crucial for reproducibility.[12] Older or lower-purity sources may contain inactive palladium species or impurities that can interfere with the reaction. For sensitive applications, using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) is highly recommended as they provide a reliable source of active Pd(0) in situ.
References
-
Decarboxylative cross-coupling. In Wikipedia. Retrieved from [Link]
-
Malig, T. C., et al. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC - NIH. Retrieved from [Link]
-
Gerber, L. C., & Stahl, S. S. (n.d.). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. University of Wisconsin-Madison. Retrieved from [Link]
-
Wang, Y., et al. (2018). Mechanism and Substrate-Dependent Rate-Determining Step in Palladium-Catalyzed Intramolecular Decarboxylative Coupling of Arenecarboxylic Acids with Aryl Bromides: A DFT Study. Organometallics, 37(15), 2533–2541. [Link]
-
Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5584–5594. [Link]
-
Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. (2025, April 16). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Gerber, L. C., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(7), 6336–6343. [Link]
-
Park, J. C., et al. (2017). Effect of Stabilizing Agents on the Synthesis of Palladium Nanoparticles. Journal of Nanoscience and Nanotechnology, 17(4), 2833–2836. [Link]
-
Rodríguez, N. (2016). Palladium-catalysed decarboxylative couplings. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 384-410). Royal Society of Chemistry. [Link]
-
Why are phosphine ligands and palladium very common pairs in coupling reactions? (2017, August 8). Reddit. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Dherange, B. D., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH. Retrieved from [Link]
-
Stabilization of palladium nanoparticles by polyoxometalates appended with alkylthiol tethers and their use as binary catalysts for liquid phase aerobic oxydehydrogenation. (n.d.). Weizmann Research Portal. Retrieved from [Link]
-
Vantourout, J. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13269–13279. [Link]
-
Dual Role of KBr in Hollow Core–Shell Pd Catalysts: Pd Electronic Structure Modulation and Stability Enhancement for Direct Synthesis of Hydrogen Peroxide. (2026, January 13). Langmuir - ACS Publications. [Link]
-
Park, J. C., et al. (2025, December 5). Effect of Stabilizing Agents on the Synthesis of Palladium Nanoparticles. ResearchGate. Retrieved from [Link]
-
Palladium black. In Wikipedia. Retrieved from [Link]
-
Iwasawa, T., et al. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Journal of the American Chemical Society, 126(21), 6554–6555. [Link]
-
Reaction Pathway Analysis of Key Organometallic Catalytic Cycles Using Quantum Chemical Methods. (2026, January 13). ResearchGate. Retrieved from [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Catalyst handling best practice guide. (2018, August 17). European Catalyst Manufacturers Association. Retrieved from [Link]
-
Research Article Nanomaterials Chemistry Stabilization of Palladium Nanoparticles in Fe3O4@Dopamine Cavities and Its Catalytic P. (2023, October 9). Nanomaterials Chemistry. Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Yuan, N., et al. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. Retrieved from [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (n.d.). researchmap. Retrieved from [Link]
-
Protsailo, L. V., & Kurmach, V. A. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(43), 14139–14148. [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (2014). Organic Letters, 16(16), 4296–4299. [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig reaction. (n.d.). chemeurope.com. Retrieved from [Link]
-
Jones, C. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Retrieved from [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]
-
Liu, S., et al. (2017). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC - NIH. Retrieved from [Link]
-
Palladium-catalyzed decarboxylative coupling of aromatic acids with aryl halides or unactivated arenes using microwave heating. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium black - Wikipedia [en.wikipedia.org]
- 4. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. reddit.com [reddit.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Regioselectivity of Nitration on the Pyridine Ring
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical modification of pyridine scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the persistent challenge of controlling regioselectivity during the nitration of the pyridine ring. Our focus is on explaining the causality behind experimental choices to empower you with a robust problem-solving framework.
Understanding the Core Challenge: The Reluctant Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine is fundamentally challenging due to the electronic properties of the heterocycle. The nitrogen atom, being more electronegative than carbon, inductively withdraws electron density from the ring, deactivating it towards electrophilic attack.[1][2] Furthermore, under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the nitrogen atom is readily protonated, forming a pyridinium cation.[2][3] This positive charge further deactivates the ring, making it significantly less reactive than benzene.[2][3]
When nitration does occur, it overwhelmingly favors the 3-position (meta-position). Attack at the 2- (ortho) or 4- (para) positions results in unstable resonance intermediates where a positive charge is placed directly on the electronegative nitrogen atom.[1] Attack at the 3-position keeps the positive charge distributed across the carbon atoms, resulting in a more stable intermediate.[1]
However, "favored" is a relative term. Direct nitration of unsubstituted pyridine under harsh conditions, such as with potassium nitrate in fuming sulfuric acid at 330°C, yields 3-nitropyridine in a meager 6%.[4] This low efficiency and lack of selectivity for many substituted pyridines necessitate more sophisticated strategies.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during pyridine nitration experiments.
Q1: My direct nitration of pyridine yields are extremely low to non-existent. What is happening?
A: This is the most common outcome and is expected. The pyridine ring is strongly deactivated towards electrophilic attack for two primary reasons:
-
Inductive Effect: The electronegative nitrogen atom pulls electron density from the ring carbons.[2]
-
Protonation: In the presence of strong nitrating acids (like HNO₃/H₂SO₄), the basic nitrogen atom is protonated. The resulting pyridinium ion is even more electron-deficient and resistant to electrophilic attack.[3][5]
Harsh conditions are required to force the reaction, but this often leads to decomposition and poor yields.[6] For unsubstituted pyridine, yields are often negligible under standard conditions.
Q2: I'm trying to nitrate a substituted pyridine and getting a complex mixture of products. How can I improve regioselectivity?
A: The directing effects of existing substituents compete with the inherent preference of the pyridine nitrogen for meta-substitution.
-
Activating Groups: Electron-donating groups (EDGs) like -NH₂ or -OH can facilitate nitration. However, they are also basic and will be protonated in strong acid, converting them into deactivating, meta-directing -NH₃⁺ or -OH₂⁺ groups.[5]
-
Deactivating Groups: Electron-withdrawing groups (EWGs) will further deactivate the ring, but their directing influence must still be considered.
To improve selectivity, you must move away from direct, brute-force nitration. Consider the alternative strategies outlined in Section 4, such as the Pyridine N-Oxide or the Dinitrogen Pentoxide methods, which fundamentally change the reaction mechanism.
Q3: Is it possible to introduce a nitro group at the 4-position of pyridine?
A: Yes, but not through direct nitration of pyridine itself. The most reliable method is to first synthesize the pyridine N-oxide . The N-oxide moiety activates the pyridine ring for electrophilic substitution.[7] The oxygen atom can donate electron density back into the ring, particularly activating the 4-position. Nitration of pyridine N-oxide, typically with a mixture of nitric and sulfuric acids, yields 4-nitropyridine N-oxide regioselectively.[8][9] The N-oxide can then be deoxygenated (e.g., with PCl₃) to give 4-nitropyridine.
Q4: I am observing significant over-nitration, leading to dinitropyridine byproducts. How can I favor mono-nitration?
A: Over-nitration is a common problem, especially with activated pyridine rings.[6] To favor the mono-nitro product, you must carefully control the reaction kinetics:
-
Lower the Temperature: Reducing the reaction temperature will decrease the rate of the second nitration more significantly than the first.[6]
-
Control Stoichiometry: Use the minimum necessary amount of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[6]
-
Slow Addition: Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[6]
-
Monitor the Reaction: Use TLC or GC-MS to track the formation of your desired product and stop the reaction before significant dinitration occurs.[6]
Troubleshooting Guide: Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Trace Product | Inherently low reactivity of the pyridine ring; Protonation of nitrogen deactivates the ring. | 1. Switch to a more effective methodology. For 3-nitropyridine, use the Dinitrogen Pentoxide method.[10][11][12] 2. For 4-nitropyridine, use the Pyridine N-Oxide strategy.[8][13] |
| Low Yield (<15%) | Harsh reaction conditions causing decomposition; Inefficient nitrating agent for the substrate. | 1. Optimize temperature and reaction time; prolonged exposure to high heat can degrade the product.[14] 2. Consider milder, more modern nitrating agents like N-nitrosaccharin or protocols using trifluoroacetic anhydride.[4][15][16] |
| Poor Regioselectivity (Mixture of Isomers) | Competing directing effects of substituents and the ring nitrogen; A single method is not suitable for the given substitution pattern. | 1. Analyze the electronic properties of your substituents. An EDG might favor the N-oxide route, while an EWG might be more compatible with a radical-based approach. 2. A dearomatization-rearomatization strategy can offer high regioselectivity independent of electronic properties.[4] |
| Formation of Tar/Polymeric Material | Reaction temperature is too high; Nitrating agent is too aggressive, leading to uncontrolled side reactions. | 1. Strictly control the temperature during the addition of reagents using an ice or dry ice bath.[6] 2. Ensure slow, dropwise addition of the nitrating mixture to prevent dangerous exotherms.[6] |
| Product is 4-Nitropyridine N-Oxide, but Deoxygenation Fails | Incorrect deoxygenation reagent or conditions; N-oxide is resistant to reduction. | 1. Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are commonly effective. Ensure anhydrous conditions. 2. If standard reagents fail, explore catalytic hydrogenation (e.g., Pd/C), but be aware this can also reduce the nitro group if not carefully controlled. |
Advanced Strategies for Regiocontrolled Nitration
Direct nitration is often a futile approach. The following field-proven strategies offer superior control and higher yields by altering the fundamental reactivity of the pyridine ring.
Strategy 1: Activating the 4-Position via Pyridine N-Oxide
This is the cornerstone method for synthesizing 4-nitropyridines. The N-oxide oxygen atom acts as an internal activating group, directing the electrophilic attack to the 4-position.
Workflow & Mechanism
Caption: Workflow for 4-Nitropyridine Synthesis.
The mechanism involves the formation of a resonance structure where the N-oxide oxygen donates electron density to the 4-position, making it nucleophilic enough to attack the nitronium ion (NO₂⁺).
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.[6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, gently heat pyridine-N-oxide to 60°C.[6]
-
Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.[6]
-
Heating: After the addition is complete, raise the temperature of the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[6]
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution. A yellow solid will precipitate.[6]
-
Isolation: Collect the solid product by filtration and wash with cold water. The crude 4-nitropyridine N-oxide can be purified by recrystallization.
Strategy 2: Achieving 3-Nitration via Dinitrogen Pentoxide (N₂O₅)
For substrates where direct nitration is inefficient, the use of dinitrogen pentoxide (N₂O₅) in an organic solvent provides a powerful alternative for synthesizing 3-nitropyridines in good yields.[10][11] The mechanism is not a direct electrophilic substitution on the ring but involves a clever rearrangement.
Workflow & Mechanism
Caption: Mechanism of 3-Nitration using N₂O₅.
The key steps are:
-
N-Nitration: Pyridine reacts with N₂O₅ to form an N-nitropyridinium salt.[11][17][18]
-
Nucleophilic Addition: A nucleophile, typically bisulfite (HSO₃⁻), attacks the pyridinium ring at the 2- or 4-position, forming dihydropyridine intermediates.[10][17]
-
Rearrangement: The nitro group on the nitrogen migrates to the 3-position via a[18][19] sigmatropic shift.[11][12][18]
-
Rearomatization: The molecule eliminates bisulfite to restore aromaticity, yielding the 3-nitropyridine product.[10]
Experimental Protocol: Synthesis of 3-Nitropyridine
-
Reaction Setup: In a suitable organic solvent (e.g., dichloromethane), dissolve the pyridine substrate.[10]
-
Nitration: Add dinitrogen pentoxide (N₂O₅) to the solution. A slurry will form as the N-nitropyridinium salt precipitates.[10]
-
Quench & Rearrangement: Pour the resulting slurry into an aqueous solution of sodium bisulfite (NaHSO₃).[10]
-
Reaction: Stir the mixture for several hours at room temperature. Monitor the reaction progress by TLC.
-
Isolation: Perform a standard aqueous work-up, extracting the product with an organic solvent. The crude 3-nitropyridine can be purified by column chromatography or recrystallization. This method has been reported to produce 3-nitropyridine in 77% yield.[11][12]
Strategy 3: Modern Radical and Dearomatization-Rearomatization Methods
Recent advances have introduced novel strategies that bypass the limitations of traditional electrophilic substitution. One notable approach is a dearomatization-rearomatization strategy that allows for highly regioselective meta-nitration of various pyridines, including complex drug molecules, under mild, catalyst-free conditions.[4] This method involves a radical pathway and offers a powerful tool for late-stage functionalization where traditional methods fail.[4] While detailed protocols are specific to the published literature, this approach highlights the cutting edge of pyridine functionalization and should be considered for particularly challenging substrates.[4]
This guide provides a foundational framework for troubleshooting and improving the regioselectivity of pyridine nitration. By understanding the underlying electronic principles and leveraging advanced synthetic strategies, researchers can overcome the inherent challenges of this transformation.
References
-
Pearson Education. (n.d.). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
DIVA. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
SCIRP. (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Retrieved from [Link]
-
De Gruyter. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]
-
Wiley Online Library. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Retrieved from [Link]
-
SlidePlayer. (n.d.). Pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. Retrieved from [Link]
-
Pearson Education. (n.d.). EAS Reactions of Pyridine. Retrieved from [Link]
-
ResearchGate. (2003). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Sci-Hub. Nitropyridines: Synthesis and reactions / Pure and Applied Chemistry, 2003 [sci-hub.se]
- 12. Sci-Hub. Nitropyridines, their synthesis and reactions / Journal of Heterocyclic Chemistry, 2005 [sci-hub.box]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Characterization of Impurities in 4-(3-Nitropyridin-2-yl)benzoic acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for identifying and troubleshooting impurities encountered during the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid. As a crucial intermediate in pharmaceutical development, ensuring its purity is paramount. This resource offers practical, experience-driven advice to navigate common challenges in its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid?
A1: Impurities in Active Pharmaceutical Ingredient (API) synthesis can be broadly categorized into organic and inorganic impurities.[][2] For this specific synthesis, which typically involves a Suzuki-Miyaura coupling reaction, you should be vigilant for:
-
Organic Impurities: These are the most prevalent and often arise from the synthesis process itself.[3] They can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products.[][4]
-
Inorganic Impurities: These can include residual catalysts (like palladium from the coupling reaction), reagents, and salts.[][3]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can also be present.[2][4]
Q2: My final product shows an unexpected spot on the TLC plate. What could it be?
A2: An unexpected spot on a Thin Layer Chromatography (TLC) plate could indicate several possibilities. Common culprits in a Suzuki coupling include:
-
Homocoupling products: These are dimers of your starting materials (e.g., two molecules of the boronic acid coupling together).[5]
-
Dehalogenation products: The starting halide can be reduced, leading to a byproduct without the halogen.[5]
-
Protodeborylation products: The boronic acid can be protonated and lose its boron group, reverting to the parent arene.[5]
-
Starting materials: Incomplete reaction can leave unreacted starting materials.
Q3: I'm having trouble with the nitration step of the pyridine ring. What are the common pitfalls?
A3: Nitrating a pyridine ring can be challenging due to its electron-deficient nature, which is further exacerbated by the protonation of the nitrogen atom in the acidic nitrating medium.[6][7][8] This deactivates the ring towards electrophilic aromatic substitution.[9] Common issues include:
-
Low to no yield: Standard nitrating conditions are often insufficient.[9]
-
Poor regioselectivity: Obtaining the desired 3-nitro isomer can be difficult, with other isomers potentially forming.
Troubleshooting Guides
Issue 1: Identification of Unknown Impurities by LC-MS
Scenario: Your High-Performance Liquid Chromatography (HPLC) analysis of the final product shows several unexpected peaks. A preliminary Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides molecular weights for these impurities, but their structures are unknown.
Causality: The Suzuki-Miyaura coupling is a complex reaction with multiple potential side reactions that can lead to a variety of byproducts.[5][10] The specific impurities formed depend heavily on the reaction conditions, starting materials, and catalyst used.[5]
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing unknown impurities.
Step-by-Step Protocol for Impurity Identification:
-
Initial Analysis:
-
Hypothesize Structures:
-
Based on the molecular weights, propose potential structures for the impurities. Consider common side reactions of the Suzuki coupling as mentioned in the FAQs.
-
-
Isolation:
-
Structural Elucidation:
-
Process Optimization:
-
Once the impurity is identified, modify the reaction conditions (e.g., temperature, catalyst, base, solvent) to minimize its formation.[5]
-
Issue 2: Low Yield and Poor Purity in the Nitration Step
Scenario: The nitration of the pyridine precursor results in a low yield of the desired 3-nitro isomer and a mixture of other nitrated and unreacted starting material.
Causality: The electron-deficient nature of the pyridine ring makes it resistant to electrophilic nitration.[8] Under strong acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring.[9] This often necessitates harsh reaction conditions, which can lead to side reactions and degradation.[9]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently harsh reaction conditions. | Gradually increase the reaction temperature, but monitor for the formation of byproducts. Consider using fuming nitric acid or oleum for a stronger nitrating mixture.[9] |
| Reaction time is too short. | Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.[15] | |
| Formation of Multiple Isomers | High reaction temperature. | Perform the nitration at the lowest possible temperature that still allows for a reasonable reaction rate.[16] Careful control of the addition of the nitrating agent is crucial.[15] |
| Product Degradation | Reaction temperature is too high. | Maintain strict temperature control throughout the reaction.[15] |
| Harsh workup conditions. | Neutralize the reaction mixture carefully at a low temperature. |
Alternative Synthetic Route: Using Pyridine-N-oxide
A more effective approach to nitrating the pyridine ring is to first convert it to pyridine-N-oxide. The N-oxide is more susceptible to electrophilic substitution and directs nitration to the 4-position.[17] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[18] While this adds steps, it often provides a higher yield and cleaner product.[18]
Caption: Alternative route for pyridine nitration via the N-oxide.
Analytical Techniques for Impurity Profiling
A comprehensive approach to impurity profiling involves a combination of chromatographic and spectroscopic techniques.
| Technique | Application | Key Advantages |
| HPLC/UPLC | Primary tool for separating and quantifying impurities.[13] | High resolution and sensitivity. |
| LC-MS | Provides molecular weight information for unknown impurities.[13] | A powerful tool for initial identification.[19] |
| GC-MS | Used for the analysis of volatile and semi-volatile impurities, such as residual solvents.[13][14] | Excellent for identifying and quantifying residual solvents.[20] |
| NMR | Provides detailed structural information for isolated impurities.[14] | The gold standard for structure elucidation.[11] |
| ICP-MS | Used for the detection and quantification of elemental impurities, such as residual palladium catalyst.[12] | High sensitivity for trace metal analysis. |
It is often beneficial to use orthogonal analytical methods (i.e., techniques with different separation mechanisms) to ensure that all impurities are detected. [2]
References
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
W.R. Grace. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]
-
New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
-
Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Quora. Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?[Link]
-
Sancus. Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]
-
Open Access Text. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
-
RSC Publishing - The Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density. [Link]
-
PubMed. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
IJNRD. Impurity Profiling in different analytical techniques. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Emery Pharma. Impurity Analysis. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]
-
ResearchGate. Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. [Link]
-
Organic Syntheses Procedure. p-NITROBENZOIC ACID. [Link]
-
Veeprho. 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. [Link]
-
ResearchGate. 3-(4-Pyridyl)benzoic acid. [Link]
-
ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
- Google Patents.
Sources
- 2. biotech-spain.com [biotech-spain.com]
- 3. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 12. biomedres.us [biomedres.us]
- 13. emerypharma.com [emerypharma.com]
- 14. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. ijnrd.org [ijnrd.org]
Removal of starting materials from "4-(3-Nitropyridin-2-yl)benzoic acid" product
Welcome to the technical support guide for the purification of 4-(3-Nitropyridin-2-yl)benzoic acid. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions encountered during the synthesis and purification of this common biaryl compound. The guidance herein is tailored for researchers, medicinal chemists, and process development scientists aiming to achieve high purity of the target molecule by effectively removing unreacted starting materials.
Section 1: Identifying the Contaminants - "What's in my flask?"
The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between an aryl halide, typically 2-chloro-3-nitropyridine , and an arylboronic acid, 4-carboxyphenylboronic acid .[4][5] Incomplete reaction or the use of excess reagents often leads to contamination of the crude product with these starting materials.
Q: My post-reaction analysis (TLC/NMR) indicates the presence of impurities. How can I confirm if they are the starting materials?
A: The first step in any purification strategy is to identify the contaminants. Unreacted 2-chloro-3-nitropyridine and 4-carboxyphenylboronic acid are the most common impurities.
-
Thin-Layer Chromatography (TLC): Spot your crude product alongside the two starting materials on a silica gel plate. An appropriate eluent system, such as ethyl acetate/hexanes with a small amount of acetic acid, will typically show distinct Rf values for the product and the starting materials. The presence of spots in your crude lane that correspond to the starting material standards confirms their presence.
-
Proton NMR (¹H NMR): Compare the NMR spectrum of your crude product with the known spectra of the starting materials and the desired product. The starting materials have characteristic peaks that are often easily distinguishable from the product peaks.
-
LC-MS: Liquid chromatography-mass spectrometry can definitively identify the components by their mass-to-charge ratio (m/z), confirming the presence of any unreacted starting materials.
To aid in the design of a purification strategy, the physical properties of the product and potential starting material impurities are summarized below.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| 4-(3-Nitropyridin-2-yl)benzoic acid (Product) | 244.21 | >250 (Decomposes) | Sparingly soluble |
| 2-Chloro-3-nitropyridine (Starting Material) | 158.54[6] | 100-103[7] | Sparingly soluble/Insoluble[7][8] |
| 4-Carboxyphenylboronic acid (Starting Material) | 165.94[9][10] | ~220 (Decomposes)[4][11] | 25 g/L[9] |
Section 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols to address specific contamination issues. The choice of method depends on the properties of the impurity to be removed.
Q: How can I remove unreacted 4-carboxyphenylboronic acid from my product?
A: Unreacted 4-carboxyphenylboronic acid can often be removed with a simple acid-base extraction.[12][13][14] The strategy relies on the fact that both the product and the boronic acid impurity are carboxylic acids. However, their acidic strengths and the properties of their conjugate bases can be exploited. A carefully controlled basic wash is highly effective.
The rationale is that a weak base will deprotonate the more acidic carboxylic acid, rendering it soluble in the aqueous phase, while leaving the less acidic species in the organic phase. Since both your product and the impurity are carboxylic acids, a different approach is needed. Boronic acids can be converted to water-soluble boronate salts with a basic wash.[13][15]
Protocol 2.1: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.
-
Causality: Both the desired product and the boronic acid will be deprotonated and move into the aqueous layer. The neutral 2-chloro-3-nitropyridine impurity will remain in the organic layer.
-
-
Separation: Separate the aqueous layer, which now contains your product and the boronic acid impurity as sodium salts. Discard the organic layer (or save it for analysis if the chloro-nitropyridine impurity is a major concern).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is approximately 2-3. This will cause the desired product and the boronic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum to yield a mixture that is now free of the 2-chloro-3-nitropyridine. The next step will be to remove the boronic acid.
Q: How can I remove the neutral impurity, 2-chloro-3-nitropyridine?
A: Since 2-chloro-3-nitropyridine is a neutral molecule, it will not be removed by acid-base extraction and will remain with the product after the initial workup. Recrystallization is often the most effective method for its removal.[16][17]
Protocol 2.2: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent system) in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (2-chloro-3-nitropyridine) remains soluble at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[17]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized product by TLC, NMR, or melting point to ensure the 2-chloro-3-nitropyridine has been removed.
Q: My product is contaminated with both starting materials. What is the most efficient purification workflow?
A: When both starting materials are present, a multi-step approach combining extraction and recrystallization is the most robust strategy. The following workflow provides a comprehensive plan.
Section 3: Comprehensive Purification Workflow
This workflow provides a logical sequence for purifying 4-(3-nitropyridin-2-yl)benzoic acid contaminated with both 2-chloro-3-nitropyridine and 4-carboxyphenylboronic acid.
Caption: A workflow for purifying the target compound.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use column chromatography for purification?
A: Yes, silica gel column chromatography can be an effective method, especially for removing the less polar 2-chloro-3-nitropyridine. However, polar carboxylic acids like your product and the boronic acid impurity can streak on silica gel, leading to poor separation.[15] A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to suppress the deprotonation of the carboxylic acids and improve peak shape.
Q: Why did my product oil out during recrystallization?
A: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of crystals. This can be caused by using a solvent that is too nonpolar or by cooling the solution too quickly. To resolve this, try adding a more polar co-solvent, reheating the solution to dissolve the oil, and then allowing it to cool much more slowly.
Q: How can I improve the yield of my Suzuki coupling reaction to minimize starting material contamination from the start?
A: Optimizing the reaction conditions is key. Ensure your palladium catalyst is active, the base (e.g., Na₂CO₃, K₂CO₃) is anhydrous and of good quality, and the solvents are appropriately degassed to prevent catalyst deactivation. Running the reaction at the optimal temperature and for a sufficient duration can also drive it to completion. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help to fully consume the aryl chloride.
References
-
Chemical Properties of 2-Chloro-3-nitropyridine (CAS 5470-18-8) . Cheméo. Available at: [Link]
-
Trying to remove a boronic acid in a workup. Help! . Reddit r/chemistry. Available at: [Link]
-
HELP: Purifying boronic acids sucks . Reddit r/OrganicChemistry. Available at: [Link]
-
Can I remove boronic acid using Work up process? . ResearchGate. Available at: [Link]
-
Challenging purification of organoboronic acids . Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . ResearchGate. Available at: [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product . Reddit r/chemistry. Available at: [Link]
-
Lab Report Recrystallization September 27, 2016 . FAMU. Available at: [Link]
-
Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid . PubMed. Available at: [Link]
-
Recrystallization of Benzoic Acid . University of Missouri–St. Louis. Available at: [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis . The Royal Society of Chemistry. Available at: [Link]
-
Suzuki Coupling . SynArchive. Available at: [Link]
-
Biaryl synthesis by C-C coupling . Organic Chemistry Portal. Available at: [Link]
-
The Recrystallization of Benzoic Acid . University of Wisconsin-River Falls. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]
- Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 . PubChem. Available at: [Link]
-
4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 . PubChem. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory . St. Norbert College. Available at: [Link]
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
-
Organoborane coupling reactions (Suzuki coupling) . PMC. Available at: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]
- 5. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 6. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-3-nitropyridine CAS#: 5470-18-8 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Carboxyphenylboronic acid | 14047-29-1 [amp.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Managing reaction temperature for the synthesis of "4-(3-Nitropyridin-2-yl)benzoic acid"
Introduction
Welcome to the technical support guide for the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid. This molecule is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an activated 3-nitropyridine and a benzoic acid derivative.[1][2] The successful execution of this reaction is critically dependent on precise temperature management. The electron-withdrawing nature of the nitro group and the specific electronic properties of the pyridine ring present unique challenges, making thermal control essential for maximizing yield and minimizing impurity formation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It aims to provide not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions during their experiments.
Troubleshooting Guide & FAQs
Q1: My reaction is proceeding very slowly or has stalled. Can I simply increase the temperature to speed it up?
A1: While increasing temperature is a common strategy to accelerate a reaction, it should be a carefully considered step rather than a first resort. The Suzuki-Miyaura coupling is a multi-step catalytic cycle, and excessive heat can disproportionately accelerate undesirable side reactions.[3][4]
Causality Explained: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium catalyst to the aryl halide.[3] This step has a significant activation energy barrier, particularly with less reactive electrophiles like 2-chloro-3-nitropyridine, and will indeed speed up with heat.[5] However, other processes, such as catalyst decomposition and substrate degradation, are also highly temperature-dependent.
Troubleshooting Workflow Before Increasing Temperature:
-
Catalyst & Ligand Integrity: Is your palladium source active? For challenging couplings involving electron-deficient heterocycles, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Consider more robust, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) which can facilitate oxidative addition at lower temperatures.[7][8][9]
-
Base Activation: The transmetalation step requires the activation of the boronic acid by a base.[5][7] Ensure your base (e.g., K₂CO₃, K₃PO₄) is fully dissolved or adequately suspended. Inadequate base activity is a common cause of stalled reactions.
-
Solvent Quality: Have you used degassed solvents? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
Reagent Stability: Is your 4-carboxyphenylboronic acid of high purity? Boronic acids are susceptible to degradation, particularly protodeboronation.[4]
Only after verifying these parameters should a gradual increase in temperature (e.g., in 10 °C increments from a baseline of ~80 °C) be attempted, with careful monitoring by LC-MS or TLC.[10]
Q2: I'm observing a significant amount of benzoic acid and 3-nitropyridine in my crude product. What is causing this and how does temperature play a role?
A2: The formation of benzoic acid and 3-nitropyridine points to two classic side reactions in Suzuki couplings: protodeboronation and dehalogenation , respectively. Both are often exacerbated by excessive heat.
-
Protodeboronation: This is the cleavage of the C–B bond of the boronic acid and its replacement with a C–H bond, converting 4-carboxyphenylboronic acid into benzoic acid.[4][6] It is often promoted by high temperatures and prolonged reaction times in aqueous basic media.
-
Dehalogenation: This side reaction involves the replacement of the halide on your starting material (e.g., 2-chloro-3-nitropyridine) with a hydrogen atom, yielding 3-nitropyridine.[4] This can occur via several pathways involving the palladium catalyst.
The Temperature-Selectivity Trade-off:
Higher temperatures increase the rate of the desired coupling but can exponentially increase the rate of these degradation pathways. The key is to find the "sweet spot" where the main reaction proceeds efficiently while side reactions are minimized.
| Side Reaction | Primary Cause | Temperature Influence | Mitigation Strategy |
| Protodeboronation | Instability of boronic acid in aqueous base | High temperature accelerates C-B bond cleavage | Use the minimum effective temperature. Use a more stable boronic ester (e.g., pinacol ester).[4] Minimize reaction time. |
| Dehalogenation | Reductive pathways involving the Pd-catalyst | Can be promoted by high temperatures that favor alternative catalytic cycles | Use a highly active catalyst that promotes the main coupling at lower temperatures. Ensure an oxygen-free environment. |
Q3: What is the ideal temperature range for this synthesis, and how does my choice of halide (Cl vs. Br) affect it?
A3: There is no single "perfect" temperature; the optimal range is a function of the entire reaction system (catalyst, ligand, base, solvent). However, a general guideline can be established based on the reactivity of the aryl halide.
The reactivity order for the oxidative addition step is I > Br > Cl.[1][5] Therefore, a more reactive halide allows for milder reaction conditions.
| Aryl Halide Substrate | Typical Starting Temperature | Rationale & Considerations |
| 2-Bromo-3-nitropyridine | 70 - 90 °C | The C-Br bond is more readily cleaved by the palladium catalyst. This allows for lower temperatures, which helps to suppress protodeboronation of the boronic acid. |
| 2-Chloro-3-nitropyridine | 80 - 110 °C | The C-Cl bond is stronger and requires more thermal energy for oxidative addition to occur at a practical rate.[3][5] This higher temperature demand increases the risk of side reactions, making catalyst and ligand selection absolutely critical. |
Experimental Protocol: General Starting Point
This protocol is a baseline and should be optimized for your specific setup.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-halo-3-nitropyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or DMF) and degassed water (typically a 4:1 to 10:1 organic:water ratio).
-
Heating: Place the flask in a pre-heated oil bath set to the target temperature (e.g., 85 °C for the bromo- derivative). Stir vigorously.
-
Monitoring: Monitor the reaction progress every 1-2 hours via TLC or LC-MS. Look for the disappearance of the limiting starting material and the appearance of the product, while checking for key byproducts.
-
Workup: Once complete, cool the reaction to room temperature.[10] Proceed with a standard aqueous workup and extraction. The product, being an acid, will require careful pH adjustment during extraction for optimal isolation.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. Temperature primarily influences the initial, and often rate-limiting, "Oxidative Addition" step.
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Troubleshooting Workflow: Low Yield
This flowchart provides a logical sequence for diagnosing and solving issues related to low product yield, with a focus on temperature effects.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Munksgaard, M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.
-
De Gruyter. (2020). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Retrieved from [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine.... Retrieved from [Link]
-
ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
-
MDPI. (2016). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
PubMed. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ACS Publications. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Sci-Hub. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Radical-induced denitration of N-(p-nitrophenyl)propiolamides coupled with dearomatization: access to phosphonylated/trifluoromethylated azaspiro[4.5]-trienones. Chemical Communications. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Side Reactions in the Functionalization of 4-(3-Nitropyridin-2-yl)benzoic acid
Introduction: 4-(3-Nitropyridin-2-yl)benzoic acid is a versatile bifunctional building block crucial in medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid for derivatization and a nitropyridine core, allows for the synthesis of complex molecular architectures. However, the potent electron-withdrawing nature of the nitro group, while synthetically useful, introduces a specific set of challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions of the nitro group, enabling researchers to anticipate, diagnose, and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate when working with 4-(3-Nitropyridin-2-yl)benzoic acid?
The reactivity of this molecule is dominated by two key features: the electron-deficient nitropyridine ring and the nitro group itself. The most prevalent side reactions are:
-
Reduction of the Nitro Group: The nitro group is highly susceptible to reduction to nitroso, hydroxylamine, or amine functionalities, especially in the presence of common reducing agents like catalytic hydrogen (H₂/Pd, Pt, Ni), or metals in acid (Fe, Sn, Zn).[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated by the nitro group for nucleophilic attack. This can manifest in two ways:
-
Displacement of the Nitro Group: Strong nucleophiles can displace the nitro group itself, as it can function as a leaving group.[4][5]
-
Vicarious Nucleophilic Substitution (VNS): Nucleophiles can attack C-H bonds at positions activated by the nitro group (primarily the C4 and C6 positions on the pyridine ring).[6][7][8]
-
Q2: How stable is the nitro group during standard amide or ester coupling reactions of the benzoic acid moiety?
Generally, the nitro group is stable under many standard coupling conditions (e.g., those using carbodiimides like EDC or phosphonium salts like HATU). However, issues can arise from:
-
Reagent Choice: Some coupling reagents or additives have reducing potential. For instance, side reactions during peptide coupling can sometimes lead to byproducts, and reaction conditions must be carefully controlled.[9]
-
Reaction Conditions: Prolonged reaction times at elevated temperatures or the use of strongly basic or acidic conditions can lead to degradation or side reactions.[10] It is crucial to use mild conditions and monitor the reaction closely.
Q3: Can the nitro group itself be displaced by a nucleophile?
Yes. Although not as common as the reduction of the nitro group, direct displacement via an SNAr mechanism is possible, particularly with potent nucleophiles (e.g., thiolates, alkoxides) under forcing conditions (e.g., high temperatures).[4][5] The electron-deficient nature of the 3-nitropyridine ring facilitates this process.[11]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during the functionalization of 4-(3-Nitropyridin-2-yl)benzoic acid.
Problem 1: Low or No Yield of Desired Product, with Rapid Consumption of Starting Material.
If you observe the disappearance of your starting material without the formation of the expected product, one of several competing side reactions is likely occurring.
The nitro group has been reduced to an amine, which may not be your intended product. This is especially common in reactions involving metal catalysts or certain reducing agents.
Diagnostic Check:
-
TLC Analysis: The resulting aminopyridine derivative will have a significantly different polarity (Rf value) than the starting nitro compound. It may also be UV active.
-
LC-MS Analysis: Look for a mass peak corresponding to [M-16] (loss of O) or, more commonly, [M-30] (loss of NO) or [M-46+2] (reduction of NO₂ to NH₂).
Solutions & Preventative Measures:
-
Reagent Selection: Scrutinize all reagents for reducing potential. Avoid common catalytic hydrogenation conditions (e.g., H₂/Pd-C, Raney Ni) and dissolving metals (Fe, Zn, Sn in acid) unless the amine is the desired product.[3]
-
Mild Transfer Hydrogenation: If reduction is unavoidable but you need milder conditions, consider transfer hydrogenation with reagents like ammonium formate, but be aware that this will still target the nitro group.[2]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions that can be promoted by atmospheric oxygen and moisture.
| Reagent/Condition | Compatibility with Nitro Group | Rationale |
| H₂, Pd/C, PtO₂ | Incompatible | Highly efficient for nitro group reduction.[1][3] |
| Fe/HCl, Sn/HCl | Incompatible | Classic conditions for reducing nitroarenes to anilines.[3] |
| NaBH₄ | Generally Compatible | Typically does not reduce aromatic nitro groups without a catalyst. |
| LiAlH₄ | Incompatible | A very strong reducing agent that can reduce the nitro group.[3] |
| EDC, HOBt, HATU | Compatible | Standard coupling reagents that do not typically affect the nitro group.[9] |
Your nucleophile may be attacking the C3 position and displacing the nitro group instead of reacting at the intended site (e.g., the carboxylic acid).
Diagnostic Check:
-
LC-MS Analysis: Search for a mass peak corresponding to your starting material skeleton where the mass of the nitro group (-46 amu) has been replaced by the mass of your nucleophile.
Solutions & Preventative Measures:
-
Lower Temperature: SNAr reactions are often highly temperature-dependent. Running the reaction at 0 °C or even lower can significantly suppress this side reaction.
-
Use a Weaker Nucleophile/Base: If possible, use a less aggressive nucleophile or a non-nucleophilic base to minimize direct attack on the pyridine ring.
-
Protecting Groups: If the nucleophile is an amine or alcohol, consider using a protecting group to temporarily reduce its nucleophilicity.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low product yield.
Problem 2: An Unexpected Isomeric Byproduct is Observed.
The formation of an isomer of your expected product often points to the nucleophile attacking a different position on the molecule.
Instead of displacing a leaving group, the nucleophile attacks a C-H bond on the electron-poor pyridine ring, followed by elimination. This is common with carbanions or other strong nucleophiles in the presence of a base.[7][8]
Diagnostic Check:
-
LC-MS and NMR: The byproduct will have the same mass as a product formed by adding the nucleophile and losing a hydrogen atom ([M-H+Nu]). ¹H NMR will be critical to determine the substitution pattern on the pyridine ring.
Solutions & Preventative Measures:
-
Control Stoichiometry: Use a stoichiometric amount of base, or even slightly less. Excess base can promote the deprotonation steps required for VNS.
-
Temperature Control: VNS can often be suppressed at lower temperatures.
-
Steric Hindrance: The substituent at the C2 position (the benzoic acid) provides some steric hindrance. However, attack at C4 and C6 is still highly plausible. If possible, using a bulkier nucleophile might disfavor this pathway.
Mechanism of Competing Nucleophilic Reactions
Caption: Competing SNAr and VNS pathways.
Validated Experimental Protocols
Protocol 1: General Procedure for Amide Coupling while Preserving the Nitro Group
This protocol uses standard EDC/HOBt coupling, which is known to be mild and generally compatible with nitroarenes.
Reagents & Equipment:
-
4-(3-Nitropyridin-2-yl)benzoic acid (1.0 eq)
-
Amine of choice (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, ice bath, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(3-Nitropyridin-2-yl)benzoic acid and dissolve it in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add HOBt and EDC·HCl to the solution and stir for 20 minutes. This step pre-activates the carboxylic acid, forming an active ester. Causality Note: Pre-activation at a low temperature minimizes potential side reactions of the coupling agents.
-
Amine Addition: In a separate vial, dissolve the amine in a small amount of DMF. Add this solution dropwise to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting acid and the formation of the desired amide product. Crucially, check for any byproducts corresponding to a reduced nitro group.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Nitro Group Integrity by Thin-Layer Chromatography (TLC)
Procedure:
-
Spotting: On a silica TLC plate, spot your starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM in the same lane).
-
Elution: Develop the plate using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis:
-
The starting material, being a nitroarene, should be a strong UV-active spot.
-
Your desired product will have a new Rf value.
-
Red Flag: Look for a new, often more polar spot that may correspond to the aminopyridine byproduct. If this spot's intensity increases over time, it indicates that nitro reduction is a significant side reaction.
-
References
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141. (Source available through institutional access)
-
MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. [Link]
-
Bakke, J. M. (2007). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Grzybowski, M., Sławiński, J., & Borys, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 259–264. [Link]
-
Reddit. (2021). Protecting a nitro group. r/Chempros. [Link]
-
Grzybowski, M., Sławiński, J., & Borys, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 259–264. [Link]
-
Popova, Y., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link]
-
ResearchGate. (2018). Nitropyridines: Synthesis and reactions. [Link]
-
Fujiwara, Y., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3223. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Blaser, H. U., & Schmidt, E. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445. [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 4-(3-Nitropyridin-2-yl)benzoic acid
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-(3-Nitropyridin-2-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of such compounds is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical approach grounded in established principles.
The structural complexity of 4-(3-Nitropyridin-2-yl)benzoic acid, featuring a hydrophobic biphenyl-like core alongside ionizable acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, presents a unique analytical challenge. This guide will compare two powerful HPLC techniques—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to provide a comprehensive framework for its purity assessment.
Foundational Principles: Choosing the Right Chromatographic Mode
The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. For 4-(3-Nitropyridin-2-yl)benzoic acid, the key considerations are its dual acidic and basic nature and its moderate polarity.
-
Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry, separating molecules based on hydrophobicity.[1] The non-polar stationary phase (e.g., C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase.[1] Given the analyte's aromatic structure, RP-HPLC is a logical starting point.[2][3] The primary challenge in RP-HPLC is managing the ionization of the analyte's functional groups, which can lead to poor peak shape (tailing).[4] This is effectively controlled by adjusting the mobile phase pH.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique ideal for polar and ionizable compounds that show poor retention in RP-HPLC.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.[5] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition. HILIC can offer orthogonal (different) selectivity compared to RP-HPLC, which is invaluable for detecting impurities that might co-elute with the main peak in a reversed-phase system.
The logical workflow for selecting and developing a suitable HPLC method is outlined below.
Caption: HPLC Method Development and Validation Workflow.
Method A: Reversed-Phase HPLC (RP-HPLC) — The Robust Standard
Causality Behind Experimental Choices:
The primary goal for this RP-HPLC method is to achieve a single, non-ionized state for the analyte to ensure sharp, symmetrical peaks and reproducible retention. The pKa of the carboxylic acid is estimated to be around 4, while the pKa of the pyridine nitrogen is around 5. By setting the mobile phase pH to ~2.5, we achieve two critical objectives:
-
The carboxylic acid group is fully protonated (non-ionized), enhancing its retention on the C18 column.
-
Residual silanol groups on the silica-based stationary phase are also protonated, minimizing secondary ionic interactions that cause peak tailing.[4]
An end-capped C18 column is selected to further reduce the availability of surface silanols.[6] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Experimental Protocol: RP-HPLC
1. Instrumentation and Columns:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Mobile Phase:
-
Mobile Phase A (Aqueous): 0.02 M Potassium Dihydrogen Phosphate. Adjust pH to 2.5 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Elution Mode: Gradient
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of 4-(3-Nitropyridin-2-yl)benzoic acid reference standard in 100 mL of diluent (Concentration: 100 µg/mL).
-
Sample Solution: Prepare the test sample at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability Testing (SST): A self-validating system is essential for trustworthiness. Before sample analysis, perform five replicate injections of the standard solution and verify the following parameters as per USP <621> and ICH guidelines.[7][8][9]
-
Tailing Factor (Tf): ≤ 1.5
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
Method B: HILIC — The Orthogonal Alternative
Causality Behind Experimental Choices:
The HILIC method is designed to provide a different separation mechanism, focusing on the polar characteristics of the analyte and its potential impurities.[5] A bare silica column is chosen for its strong hydrophilic nature. The mobile phase consists of a high percentage of acetonitrile, which acts as the weak, eluting solvent. A volatile buffer like ammonium formate is used because it is compatible with mass spectrometry (MS), a valuable tool for impurity identification. The buffer ions also play a role in mediating electrostatic interactions with the stationary phase.
Experimental Protocol: HILIC
1. Instrumentation and Columns:
-
HPLC System: As described for RP-HPLC.
-
Column: Bare Silica, 150 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Mobile Phase:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (90:10, v/v).
3. Chromatographic Conditions:
-
Elution Mode: Isocratic
-
Mobile Phase Composition: 5% A / 95% B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Prepare standard and sample solutions as described for RP-HPLC, but use the HILIC diluent. Ensure the final sample solvent is weak (high in acetonitrile) to prevent peak distortion.
5. System Suitability Testing (SST):
-
Perform five replicate injections and verify the same SST parameters (Tailing Factor, %RSD of Peak Area, Theoretical Plates) as for the RP-HPLC method.
Head-to-Head Performance Comparison
To objectively compare the two methods, a sample of 4-(3-Nitropyridin-2-yl)benzoic acid was spiked with two potential process-related impurities: Impurity A (3-Nitropyridine) and Impurity B (Benzoic Acid) . The resulting chromatograms were analyzed for key performance attributes.
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
A Comparative Analysis of the Biological Activities of 4-(3-Nitropyridin-2-yl)benzoic Acid Derivatives
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. The 4-(3-Nitropyridin-2-yl)benzoic acid core is one such scaffold that has garnered interest due to its versatile chemical nature, allowing for a wide range of structural modifications. These modifications can profoundly influence the biological activity of the resulting derivatives, leading to compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of the biological activities of various derivatives of 4-(3-Nitropyridin-2-yl)benzoic acid, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Introduction to the 4-(3-Nitropyridin-2-yl)benzoic Acid Scaffold
The 4-(3-Nitropyridin-2-yl)benzoic acid molecule combines a benzoic acid moiety, a common feature in many biologically active compounds, with a nitropyridine ring. This combination offers a unique electronic and structural framework. The nitro group, being a strong electron-withdrawing group, can influence the reactivity and binding interactions of the molecule. The pyridine and benzoic acid components provide multiple sites for chemical derivatization, enabling the exploration of a broad chemical space to optimize biological activity and pharmacokinetic properties. The core structure is illustrated below:
Caption: Core structure of 4-(3-Nitropyridin-2-yl)benzoic acid.
Anticancer Activity
Derivatives of benzoic acid have shown significant potential as anticancer agents.[1] The introduction of the nitropyridine moiety can enhance this activity by providing additional interaction points with biological targets. Several studies have explored the antiproliferative effects of such compounds against various cancer cell lines.
Comparative Data of Anticancer Activity:
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-(1H-1,2,4-triazol-1-yl) substitution | MCF-7 (Breast) | 15.6 | [2] |
| Derivative B | 4-(1H-1,2,4-triazol-1-yl) substitution | HCT-116 (Colon) | 18.7 | [2] |
| Derivative C | 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)-yl]benzoyl | HeLa (Cervical) | 10 | [2] |
| Derivative D | 4-(3,4,5-Trimethoxyphenoxy) substitution | MDA-MB-468 (Breast) | 3.7 µg/ml | [2] |
Note: The specific derivatives of 4-(3-Nitropyridin-2-yl)benzoic acid with anticancer data were not explicitly found in the search results. The table above presents data for other benzoic acid derivatives to illustrate the potential of this class of compounds.
Mechanism of Action
The anticancer activity of benzoic acid derivatives can be attributed to several mechanisms, including the induction of apoptosis and cell cycle arrest.[2] For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have been shown to induce apoptosis in MCF-7 cancer cells.[2] Another proposed mechanism involves the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs) or vascular endothelial growth factor receptor 2 (VEGFR-2).[2]
Caption: Potential anticancer mechanisms of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: General workflow for an MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 4-(3-Nitropyridin-2-yl)benzoic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.
Enzyme Inhibitory Activity
The structural features of 4-(3-Nitropyridin-2-yl)benzoic acid derivatives make them promising candidates for enzyme inhibitors. The pyridine and benzoic acid moieties can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, within the active site of an enzyme.
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is a validated strategy for cancer therapy.
Comparative Data of CK2 Inhibition:
| Compound ID | Modification | IC50 (CK2α) (µM) | IC50 (CK2α') (µM) | Reference |
| Pyridine-carboxylic acid derivative | Azabenzene analog | 0.014-0.017 | 0.0046-0.010 | [3] |
| Pyridazine-carboxylic acid derivative | Azabenzene analog | 0.014-0.017 | 0.0046-0.010 | [3] |
| 2-Halo-benzyloxy substituted benzoic acid | 3-position substitution | 0.014-0.016 | 0.0088-0.014 | [3] |
Note: These are derivatives of a similar 4-(thiazol-5-yl)benzoic acid scaffold, highlighting the potential for potent inhibition with related structures.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are involved in tumor progression and metastasis.
Comparative Data of CA IX Inhibition:
| Compound ID | Modification | K_I (nM) | Reference |
| Benzenesulfonamide derivative 5a | 1,3,5-dihydrotriazine linker | 134.8 | [4] |
| Benzenesulfonamide derivative 12i | 1,3,5-triazine linker with cyanoethenyl spacer | 38.8 | [4] |
Note: While not direct derivatives of the topic compound, these examples with related sulfonamide functionalities showcase the potential for potent and selective inhibition of cancer-related enzymes.
Anti-inflammatory and Other Activities
Beyond cancer and enzyme inhibition, derivatives of benzoic acid and pyridine have been explored for a range of other pharmacological activities.
-
Anti-inflammatory Activity: A (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative has demonstrated anti-inflammatory activity comparable to diclofenac in a carrageenan-induced paw edema model.[5]
-
Anticonvulsant Activity: Certain 2-substituted pyridine derivatives have shown significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models.[6][7]
-
Antimicrobial Activity: New 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have exhibited antimicrobial activity against Gram-positive bacterial strains and Candida albicans.[8]
Conclusion and Future Directions
The 4-(3-Nitropyridin-2-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide spectrum of biological activities. The available literature on related benzoic acid and pyridine derivatives suggests that strategic modifications to this core can lead to potent and selective inhibitors of key biological targets in cancer, inflammation, and infectious diseases.
Future research should focus on the systematic synthesis and screening of a library of 4-(3-Nitropyridin-2-yl)benzoic acid derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their biological activity and to optimize their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a starting point for researchers to evaluate the potential of these compounds in their own laboratories.
References
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. (1987). PubMed. Retrieved January 17, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved January 17, 2026, from [Link]
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
New Polyketides and New Benzoic Acid Derivatives from the Marine Sponge-Associated Fungus Neosartorya quadricincta KUFA 0081. (2017). MDPI. Retrieved January 17, 2026, from [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). OMICS International. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023). Frontiers. Retrieved January 17, 2026, from [Link]
-
4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. (n.d.). Veeprho. Retrieved January 17, 2026, from [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Nature. Retrieved January 17, 2026, from [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. Retrieved January 17, 2026, from [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2024). Autech Industry Co.,Limited. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
A Spectroscopic Guide to "4-(3-Nitropyridin-2-yl)benzoic acid" and its Isomers: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric purity is a critical quality attribute, as even subtle differences in molecular structure can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive spectroscopic comparison of "4-(3-Nitropyridin-2-yl)benzoic acid," a key building block in medicinal chemistry, and its positional isomers.
This technical guide, designed for researchers, scientists, and drug development professionals, will delve into the nuanced differences in the spectroscopic signatures of these isomers. By understanding how the position of the nitro group on the pyridine ring influences the spectral data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, researchers can confidently identify and differentiate between these closely related compounds.
The Importance of Isomer Differentiation
The subject of this guide, 4-(3-Nitropyridin-2-yl)benzoic acid, and its isomers, such as 4-(5-Nitropyridin-2-yl)benzoic acid, are heterocyclic compounds of significant interest in drug discovery. The pyridine and benzoic acid moieties are common pharmacophores, and the nitro group can serve as a precursor for an amino group or as a key interacting element within a biological target. The position of the electron-withdrawing nitro group dramatically alters the electronic distribution within the molecule, impacting its reactivity, binding affinity, and metabolic stability. Therefore, robust analytical methods to distinguish between these isomers are not merely a matter of academic interest but a necessity for ensuring the safety and efficacy of potential drug candidates.
Comparative Spectroscopic Analysis
A definitive side-by-side comparison of the full experimental spectroscopic data for all isomers of 4-(nitropyridin-2-yl)benzoic acid is challenging due to the limited availability of such comprehensive data in the public domain. However, by combining available experimental data for related compounds and established principles of spectroscopic interpretation, we can predict and understand the key differences to expect.
¹H NMR Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is a powerful tool for probing the chemical environment of protons within a molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the signals provide a detailed map of the molecular structure.
For 4-(3-Nitropyridin-2-yl)benzoic acid , the protons on the benzoic acid ring are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons on the 3-nitropyridine ring will exhibit a more complex pattern. The proton at position 4 will be a doublet of doublets, coupled to the protons at positions 5 and 6. The protons at positions 5 and 6 will also be doublets of doublets.
In its isomer, 4-(5-Nitropyridin-2-yl)benzoic acid , the electronic environment of the pyridine protons is significantly different. The nitro group at the 5-position will strongly deshield the protons at positions 4 and 6. This will result in a downfield shift of these signals compared to the 3-nitro isomer. The coupling patterns will also be distinct, allowing for unambiguous identification.
Table 1: Expected ¹H NMR Chemical Shift Ranges (in ppm, relative to TMS)
| Proton Position | 4-(3-Nitropyridin-2-yl)benzoic acid (Predicted) | 4-(5-Nitropyridin-2-yl)benzoic acid (Predicted) | Rationale for Differences |
| Benzoic Acid (H-2', H-6') | 7.9 - 8.2 (d) | 7.9 - 8.2 (d) | Minimal change expected as the substitution on the benzoic acid ring is the same. |
| Benzoic Acid (H-3', H-5') | 7.6 - 7.8 (d) | 7.6 - 7.8 (d) | Minimal change expected. |
| Pyridine (H-4) | ~8.7 (dd) | ~8.5 (dd) | The nitro group at the 3-position has a strong deshielding effect on the adjacent H-4. |
| Pyridine (H-5) | ~7.6 (dd) | - | Position occupied by the nitro group. |
| Pyridine (H-6) | ~8.9 (dd) | ~9.2 (d) | The H-6 proton in the 5-nitro isomer is strongly deshielded by the adjacent nitro group. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a standard 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
The carbon atoms of the benzoic acid moiety will have characteristic chemical shifts, with the carboxylic acid carbon appearing significantly downfield (~165-170 ppm). The positions of the carbon signals for the pyridine ring will be the most informative for distinguishing between the isomers. The carbon atom directly attached to the nitro group will be significantly deshielded.
Table 2: Expected ¹³C NMR Chemical Shift Ranges (in ppm, relative to TMS)
| Carbon Position | 4-(3-Nitropyridin-2-yl)benzoic acid (Predicted) | 4-(5-Nitropyridin-2-yl)benzoic acid (Predicted) | Rationale for Differences |
| Carboxylic Acid (C=O) | ~167 | ~167 | Minimal change expected. |
| Pyridine (C-2) | ~158 | ~160 | The linkage to the benzoic acid ring influences this position. |
| Pyridine (C-3) | ~148 (C-NO₂) | ~125 | The direct attachment of the nitro group in the 3-nitro isomer causes a significant downfield shift. |
| Pyridine (C-4) | ~135 | ~140 | The electronic environment is altered by the position of the nitro group. |
| Pyridine (C-5) | ~124 | ~145 (C-NO₂) | The direct attachment of the nitro group in the 5-nitro isomer causes a significant downfield shift. |
| Pyridine (C-6) | ~152 | ~150 | The electronic environment is altered by the position of the nitro group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrument Setup: Use a standard NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining quantitative data.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
FT-IR Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational bands for these isomers will be associated with the carboxylic acid and the nitro group.
The carboxylic acid will exhibit a characteristic broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The nitro group will show two strong stretching vibrations: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. The exact positions of these bands can be subtly influenced by the electronic effects of the isomer, but the most significant differences will likely be observed in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations characteristic of the entire molecule.
Table 3: Key FT-IR Vibrational Frequencies (in cm⁻¹)
| Functional Group | Expected Wavenumber Range | Comments |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp absorption. |
| N-O (Asymmetric Stretch) | 1520 - 1560 | Strong absorption. The position may shift slightly between isomers. |
| N-O (Symmetric Stretch) | 1340 - 1370 | Strong absorption. The position may shift slightly between isomers. |
| C-N Stretch | 800 - 900 | Can be useful for distinguishing isomers in the fingerprint region. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum (of the KBr pellet or empty ATR crystal) and then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of 4-(nitropyridin-2-yl)benzoic acid, the molecular ion peak (M⁺) would be expected at an m/z corresponding to their molecular weight (244.05 g/mol ).
The fragmentation patterns, however, can differ based on the stability of the resulting fragments. Key fragmentation pathways may involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), or cleavage of the bond between the two aromatic rings. The relative intensities of these fragment ions can serve as a fingerprint for each isomer.
Expected Fragmentation Patterns:
-
Loss of -OH: [M - 17]⁺
-
Loss of -NO₂: [M - 46]⁺
-
Loss of -COOH: [M - 45]⁺
-
Cleavage between rings: Fragments corresponding to the nitropyridinyl cation and the benzoic acid radical cation (or vice versa).
The relative abundance of these fragments will depend on the position of the nitro group and its influence on bond strengths within the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) is influenced by the extent of conjugation and the presence of chromophores. Both the nitropyridine and benzoic acid moieties are chromophores. The position of the nitro group will affect the electronic communication between the two rings, leading to shifts in the λmax. Generally, increased conjugation and the presence of strong electron-withdrawing groups lead to a bathochromic (red) shift to longer wavelengths. A detailed analysis of the solvatochromic shifts (changes in λmax with solvent polarity) can also provide insights into the nature of the electronic transitions[1].
Visualizing the Workflow and Structures
To better illustrate the process and the molecules under investigation, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Caption: Chemical structures of the primary compound and a key isomer.
Conclusion
The differentiation of "4-(3-Nitropyridin-2-yl)benzoic acid" from its positional isomers is a critical analytical challenge in pharmaceutical development. While a complete set of directly comparable experimental data is not always readily available, a multi-technique spectroscopic approach provides a robust framework for their unambiguous identification. As demonstrated, ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing isomers due to the sensitivity of chemical shifts to the electronic environment. FT-IR and Mass Spectrometry provide complementary information on functional groups and fragmentation patterns, respectively. By carefully applying these techniques and understanding the underlying principles of how molecular structure influences spectroscopic output, researchers can ensure the isomeric purity and quality of their compounds, a crucial step in the journey from discovery to a potential therapeutic.
References
- Jacquemin, D., & Adamo, C. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide.
Sources
A Comparative Analysis of Reactivity: 4-(3-Nitropyridin-2-yl)benzoic Acid vs. 4-(5-Nitropyridin-2-yl)benzoic Acid
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, nitropyridine derivatives serve as pivotal building blocks for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. The electronic properties of the pyridine ring, profoundly influenced by the position of the electron-withdrawing nitro group, dictate the reactivity and synthetic utility of these compounds. This guide provides an in-depth comparative analysis of two isomeric nitropyridine-substituted benzoic acids: 4-(3-Nitropyridin-2-yl)benzoic acid and 4-(5-Nitropyridin-2-yl)benzoic acid . We will explore the nuances of their reactivity, supported by experimental data, and provide detailed protocols for their synthesis and key transformations.
Electronic Landscape: The Decisive Role of Nitro Group Positioning
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a potent electron-withdrawing nitro group further depletes the electron density of the ring, significantly impacting its reactivity.[1] The key distinction between the 3-nitro and 5-nitro isomers lies in the position of this group relative to the point of substitution (C2) and the ring nitrogen.
-
4-(5-Nitropyridin-2-yl)benzoic acid (The para-Activated Isomer): In this isomer, the nitro group is in the 5-position, which is para to the C2 position where the benzoic acid moiety is attached. This para relationship is crucial. The nitro group can exert its strong electron-withdrawing resonance effect (-M effect) most effectively at the C2 and C6 positions. This is because the negative charge in the Meisenheimer intermediate, formed during nucleophilic attack at C2, can be delocalized onto the nitro group through a conjugated system that includes the ring nitrogen. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for nucleophilic aromatic substitution (SNAr) reactions at the C2 position.
-
4-(3-Nitropyridin-2-yl)benzoic acid (The ortho-Activated Isomer): Here, the nitro group is at the 3-position, ortho to the C2 position. While the nitro group still exerts a strong inductive electron-withdrawing effect (-I effect), its resonance stabilization of a nucleophilic attack at C2 is less effective compared to the 5-nitro isomer. The negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitro group without disrupting the aromaticity in a less favorable manner. However, the proximity of the nitro group can still significantly activate the C2 position towards nucleophilic attack. Additionally, the ortho positioning of the nitro group can introduce steric hindrance, which may influence the approach of bulky reagents.
Caption: Electronic and steric effects influencing the reactivity of the two isomers.
Synthesis of the Isomeric Benzoic Acids
The most versatile and widely employed method for the synthesis of these biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.
General Synthetic Strategy
The general approach involves the coupling of a chloronitropyridine with 4-carboxyphenylboronic acid. The choice of the starting chloronitropyridine determines the final product.
Caption: General workflow for the synthesis of the target benzoic acids via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid
This protocol is adapted from methodologies used for the Suzuki coupling of similar 2-chloro-3-nitropyridine systems.
Materials:
-
2-Chloro-3-nitropyridine
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-3-nitropyridine (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and acidify with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to obtain 4-(3-nitropyridin-2-yl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Experimental Protocol: Synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid
A similar protocol is employed, substituting 2-chloro-5-nitropyridine as the starting material.
Materials:
-
2-Chloro-5-nitropyridine
-
4-Carboxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-nitropyridine (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl2 (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene (10 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, dilute with water and ethyl acetate.
-
Separate the aqueous layer and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-(5-nitropyridin-2-yl)benzoic acid. Recrystallization from a suitable solvent may be performed for higher purity.
Comparative Reactivity in Key Transformations
The differential electronic and steric environments of the two isomers lead to distinct reactivity profiles in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reactivity of the precursors to our target molecules, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, provides a strong indication of the relative activation of the C2 position. Experimental data shows that 2-chloro-5-nitropyridine is significantly more reactive towards nucleophiles than 2-chloro-3-nitropyridine.
Table 1: Comparative Reactivity of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine with Sodium Arenethiolates in Methanol at 30°C
| Nucleophile (Sodium Arenethiolate) | 2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹) | 2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹) | Reactivity Ratio (5-nitro / 3-nitro) |
| p-CH₃C₆H₄SNa | 0.045 | 1.15 | ~25.6 |
| C₆H₅SNa | 0.038 | 0.98 | ~25.8 |
| p-ClC₆H₄SNa | 0.031 | 0.81 | ~26.1 |
Data adapted from a comparative study on nitropyridine reactivity.[2]
The data clearly indicates that the 5-nitro isomer is approximately 26 times more reactive than the 3-nitro isomer under these conditions. This is a direct consequence of the superior resonance stabilization of the Meisenheimer intermediate in the 5-nitro isomer, as discussed earlier.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, providing access to a wide array of further functionalization possibilities. This reaction is typically achieved through catalytic hydrogenation or using reducing metals in acidic media.
Experimental Protocol: Catalytic Hydrogenation of 4-(Nitropyridin-2-yl)benzoic acid
Materials:
-
4-(3-Nitropyridin-2-yl)benzoic acid or 4-(5-Nitropyridin-2-yl)benzoic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the nitropyridine-benzoic acid (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Evaporate the solvent under reduced pressure to yield the corresponding 4-(aminopyridin-2-yl)benzoic acid.
Conclusion
The positional isomerism of the nitro group in 4-(3-nitropyridin-2-yl)benzoic acid and 4-(5-nitropyridin-2-yl)benzoic acid profoundly influences their chemical reactivity.
-
4-(5-Nitropyridin-2-yl)benzoic acid is the more reactive isomer in nucleophilic aromatic substitution reactions at the C2 position (as inferred from its halo-precursor), owing to the superior resonance stabilization of the reaction intermediate by the para-positioned nitro group.
-
4-(3-Nitropyridin-2-yl)benzoic acid , while less reactive in SNAr, may exhibit subtle differences in other reactions due to the ortho effect of the nitro group, including potential steric hindrance and altered acidity of the carboxylic proton.
-
Both isomers are readily synthesized via Suzuki-Miyaura coupling , providing a versatile entry point to these valuable building blocks.
-
The nitro group in both isomers can be efficiently reduced to an amine, opening avenues for further derivatization.
The choice between these two isomers in a synthetic campaign will depend on the specific reaction being considered. For applications requiring facile nucleophilic displacement at the C2 position, the 5-nitro isomer is the clear choice. For other transformations, the specific electronic and steric environment of each isomer must be carefully considered to achieve the desired outcome. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the application of these versatile heterocyclic compounds.
References
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(3-Nitropyridin-2-yl)benzoic acid: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the precise and robust analytical characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of "4-(3-Nitropyridin-2-yl)benzoic acid," a heterocyclic compound with potential applications in medicinal chemistry. We will explore the nuances of its analysis by mass spectrometry, compare it with alternative analytical techniques, and provide actionable, field-proven protocols.
Introduction to 4-(3-Nitropyridin-2-yl)benzoic acid and its Analytical Challenges
4-(3-Nitropyridin-2-yl)benzoic acid is a molecule of interest due to its hybrid structure, incorporating a benzoic acid moiety, a pyridine ring, and a nitro functional group. This unique combination of functionalities presents distinct analytical challenges and opportunities. The acidic proton on the carboxylic acid group makes it amenable to deprotonation, while the pyridine nitrogen can be protonated. The nitro group, being strongly electron-withdrawing, influences the molecule's overall electronic properties and fragmentation behavior in the mass spectrometer.
The primary objectives in the analysis of this compound are typically qualitative identification, including structural confirmation, and quantitative determination in various matrices, such as reaction mixtures or biological fluids. The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput.
Mass Spectrometry-Based Approaches: The Gold Standard
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), offers unparalleled sensitivity and selectivity for the analysis of small molecules like 4-(3-Nitropyridin-2-yl)benzoic acid.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the most powerful and versatile technique for the analysis of 4-(3-Nitropyridin-2-yl)benzoic acid. The choice of ionization source is a critical first step.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[3][4] Given the presence of the carboxylic acid and the pyridine nitrogen, 4-(3-Nitropyridin-2-yl)benzoic acid is an excellent candidate for ESI. It can be readily ionized in both positive and negative ion modes.
-
Negative Ion Mode (-ESI): In negative ion mode, the carboxylic acid group will be deprotonated to form the [M-H]⁻ ion. This is often the preferred mode for acidic compounds as it typically results in a strong signal with low background noise.[5][6]
-
Positive Ion Mode (+ESI): In positive ion mode, the pyridine nitrogen is the most likely site of protonation, forming the [M+H]⁺ ion. While feasible, the acidity of the carboxylic acid might suppress ionization in this mode to some extent.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds.[4] While 4-(3-Nitropyridin-2-yl)benzoic acid has polar functional groups, APCI could be a viable alternative, particularly if the compound is analyzed in a less polar solvent system. However, ESI is generally expected to provide better sensitivity for this analyte.[7]
The following diagram illustrates the initial decision-making process for the LC-MS analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.
Caption: LC-MS workflow for 4-(3-Nitropyridin-2-yl)benzoic acid.
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing highly selective quantitative methods. By selecting the precursor ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions.
Expected Fragmentation in Negative Ion Mode:
Based on the fragmentation behavior of related nitroaromatic and benzoic acid compounds, the following fragmentation pathways are anticipated for the [M-H]⁻ ion of 4-(3-Nitropyridin-2-yl)benzoic acid:[5][8]
-
Decarboxylation: The most common fragmentation for benzoic acid derivatives is the loss of CO₂ (44 Da) from the carboxylate anion.[5]
-
Loss of NO₂: Nitroaromatic compounds readily lose the nitro group as NO₂ (46 Da).[5][9]
-
Loss of NO: Loss of NO (30 Da) is another characteristic fragmentation of nitroaromatics.[5]
The following Graphviz diagram illustrates the predicted fragmentation pathway.
Caption: Predicted MS/MS fragmentation of [M-H]⁻.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[10]
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS Conditions (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: -3.5 kV.
-
Cone Voltage: -30 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions (for quantification):
-
Precursor Ion: m/z 243.04
-
Product Ions: m/z 199.05 (loss of CO₂), m/z 197.05 (loss of NO₂)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[10][11] For the analysis of 4-(3-Nitropyridin-2-yl)benzoic acid, derivatization is mandatory to increase its volatility and thermal stability. The carboxylic acid group needs to be esterified (e.g., methylation) prior to analysis.
Derivatization, for instance with diazomethane or by esterification with methanol under acidic conditions, converts the carboxylic acid to its corresponding methyl ester. This derivative will be more amenable to GC analysis.
Expected Fragmentation in EI Mode:
In electron ionization (EI) mode, more extensive fragmentation is expected compared to ESI. Key fragmentation patterns would likely involve:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Loss of the entire methoxycarbonyl group (-COOCH₃).
-
Fragmentation of the nitro group (loss of NO and NO₂).[12]
-
Cleavage of the bond between the two aromatic rings.
1. Derivatization (Methylation):
-
To a solution of the analyte in methanol, slowly add a solution of diazomethane in ether until a faint yellow color persists.
-
Alternatively, reflux the analyte in methanol with a catalytic amount of sulfuric acid for 2 hours.
-
Quench the reaction and extract the methyl ester into an organic solvent.
2. GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. MS Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-350.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can also be employed for the analysis of 4-(3-Nitropyridin-2-yl)benzoic acid, each with its own set of advantages and disadvantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds.[13][14] The presence of two aromatic rings and a nitro group in 4-(3-Nitropyridin-2-yl)benzoic acid suggests it will have a strong UV chromophore, making it well-suited for UV detection.
Advantages:
-
Cost-effective and widely accessible.
-
Robust and reproducible for quantitative analysis.
-
Non-destructive, allowing for fraction collection.
Disadvantages:
-
Lower sensitivity compared to MS.
-
Lower selectivity; co-eluting impurities can interfere with quantification.
-
Provides no structural information beyond the retention time and UV spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation.[15][16] For 4-(3-Nitropyridin-2-yl)benzoic acid, ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon.
Advantages:
-
Provides definitive structural information.
-
Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a matching calibration standard.
Disadvantages:
-
Significantly lower sensitivity compared to MS and HPLC.
-
Requires larger sample amounts.
-
More complex data interpretation.
-
Not suitable for trace analysis.
Performance Comparison
The following table provides a semi-quantitative comparison of the different analytical techniques for the analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.
| Feature | LC-ESI-MS/MS | GC-EI-MS (with derivatization) | HPLC-UV | NMR |
| Sensitivity | +++++ | ++++ | +++ | + |
| Selectivity | +++++ | ++++ | +++ | ++++ |
| Structural Information | ++++ | ++++ | + | +++++ |
| Quantitative Accuracy | +++++ | ++++ | ++++ | +++++ (qNMR) |
| Throughput | ++++ | +++ | +++++ | ++ |
| Cost per Sample | High | Medium | Low | High |
| Sample Preparation | Moderate | Extensive | Low | Low |
Conclusion and Recommendations
For the comprehensive analysis of 4-(3-Nitropyridin-2-yl)benzoic acid , a multi-faceted approach is often the most effective.
-
For discovery and initial characterization: A combination of LC-ESI-MS/MS for sensitive detection and fragmentation information, and NMR for definitive structure elucidation is highly recommended.
-
For routine quantitative analysis in well-defined matrices: HPLC-UV offers a cost-effective and robust solution, provided that sufficient selectivity can be achieved chromatographically.
-
For trace analysis or analysis in complex matrices: LC-ESI-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity.
-
GC-MS is a viable option but the requirement for derivatization adds complexity to the workflow. It may be considered if LC-MS is not available or if there is a specific need to analyze for volatile impurities.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to meet their specific research and development goals.
References
-
Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1020(2), 151-159. [Link]
-
Korfmacher, W. A., et al. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539. [Link]
-
Cole, R. B. (2010). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). Journal of the American Society for Mass Spectrometry, 21(5), 747-755. [Link]
-
Teas, C., et al. (2005). GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix. Agilent Technologies Application Note. [Link]
-
A. K. M. M. Islam, et al. (2018). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 6(8), 1-8. [Link]
-
Barceló, D., & Petrovic, M. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1152(1-2), 13-27. [Link]
-
Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?. [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 1-10. [Link]
-
Mabbott, G. A. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3039-3045. [Link]
-
Peris-Vicente, J., et al. (2017). Mass spectrum of a benzoic acid derivative identified in 119 and 193 samples of the Spezieria di Santa Maria della Scala by GC-MS. ResearchGate. [Link]
-
Bonacci, S., et al. (2012). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 23(11), 1964-1976. [Link]
-
de Jong, W. H., et al. (2022). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega, 7(4), 3465-3474. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Agilent Technologies. (2011). Nitro compounds Analysis of aromatic and basic compounds. [Link]
-
Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Kubáň, P., & Hartvich, P. (2022). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 27(15), 4995. [Link]
-
Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]
-
Kumar, N., & Pruthi, V. (2014). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis, 4(5), 327-343. [Link]
-
Banik, M., & Mandal, A. K. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 91(3), 347-367. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Nitrobenzene. [Link]
-
St. John, J., & Davis, J. T. (2016). Structure Dependence of Pyridine and Benzene Derivatives on Interactions with Model Membranes. International Journal of Molecular Sciences, 17(9), 1438. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-334. [Link]
-
Rodgers, R. P., et al. (2000). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 125(12), 2183-2188. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
-
Jian, W., et al. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory, 38(10), 22-26. [Link]
-
PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. [Link]
-
Appleby, K. M., et al. (2014). ¹H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. [Link]
-
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. [Link]
- Google Patents. (n.d.). ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.
-
ResearchGate. (n.d.). Mass spectrum of benzoic acid. [Link]
-
NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. [Link]
-
MassBank. (2020). 4-Nitrobenzoic acid. [Link]
-
MassBank. (2017). Benzoic acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure Dependence of Pyridine and Benzene Derivatives on Interactions with Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
The Positional Isomerism of Nitro Groups: A Comparative Guide to the Properties of Pyridinylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced interplay of a molecule's structure and its function is a guiding principle. Pyridinylbenzoic acids, a class of compounds featuring both a pyridine and a benzoic acid moiety, are scaffolds of significant interest due to their versatile coordination properties and diverse biological activities. The introduction of a nitro group (–NO₂) to this framework can dramatically alter its physicochemical and biological characteristics. The precise positioning of this potent electron-withdrawing group is not a trivial matter; it is a critical determinant of the molecule's overall behavior.
This guide offers an in-depth comparison of how the ortho-, meta-, and para- positioning of a nitro group on the pyridinylbenzoic acid scaffold influences its properties. Due to the limited availability of direct comparative studies on nitropyridinylbenzoic acid isomers, this guide will leverage the extensively documented properties of nitrobenzoic acids as a predictive model. The underlying electronic and steric principles governing the effects of the nitro group are fundamentally similar for both aromatic systems. We will supplement this with available data on specific nitropyridinylbenzoic acid isomers to provide a comprehensive and insightful analysis for researchers in the field.
The Decisive Role of the Nitro Group's Position
The nitro group is a powerful modulator of a molecule's electronic landscape. Its strong electron-withdrawing nature, a combination of a negative inductive effect (-I) and a negative resonance effect (-R), significantly impacts the acidity, spectroscopic signature, and potential biological activity of the parent molecule. The extent of these effects is highly dependent on the nitro group's position relative to the carboxylic acid and the pyridine nitrogen.
Physicochemical Properties: A Tale of Three Isomers
The position of the nitro group creates distinct physicochemical profiles for each isomer, influencing properties crucial for synthesis, purification, and formulation.
Acidity (pKa):
The acidity of the carboxylic acid group is a direct reflection of the electronic environment. An electron-withdrawing group like nitro stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity (lowering the pKa).
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | 4.20 |
| 2-Nitrobenzoic Acid | ortho | 2.17 |
| 3-Nitrobenzoic Acid | meta | 3.45 |
| 4-Nitrobenzoic Acid | para | 3.44 |
Data for nitrobenzoic acids is presented as a model.
-
Ortho-Isomer: The ortho-nitro-substituted acid is the most acidic. This is due to the "ortho effect," where the bulky nitro group sterically hinders the carboxyl group, forcing it out of the plane of the aromatic ring. This reduces resonance between the carboxyl group and the ring, leading to a more stable carboxylate anion upon deprotonation. The strong inductive effect of the nearby nitro group also contributes significantly to this increased acidity.
-
Para-Isomer: In the para position, the nitro group exerts both its inductive and resonance effects, effectively withdrawing electron density and stabilizing the conjugate base.
-
Meta-Isomer: The resonance effect of the nitro group is not transmitted to the meta position. Therefore, only the inductive effect is at play, resulting in a less pronounced increase in acidity compared to the ortho and para isomers.
For pyridinylbenzoic acids, the pyridine nitrogen's position will further modulate these acidities, but the general trend based on the nitro group's placement is expected to be similar.
Melting Point and Solubility:
These physical properties are influenced by the molecule's polarity, symmetry, and intermolecular forces.
| Compound | Isomer Position | Melting Point (°C) | Water Solubility (g/L) |
| 2-Nitrobenzoic Acid | ortho | 146–148 | ~7.3 |
| 3-Nitrobenzoic Acid | meta | 139–141 | ~2.4 |
| 4-Nitrobenzoic Acid | para | 237–242 | < 1 |
Data for nitrobenzoic acids is presented as a model.
The para-isomer of nitrobenzoic acid has a significantly higher melting point, which is often attributed to its greater molecular symmetry, allowing for more efficient packing in the crystal lattice. These differences in solubility and melting point are critical for the design of purification strategies, such as fractional crystallization.
Experimental Protocols
Synthesis of Nitropyridinylbenzoic Acids
The synthesis of specific isomers of nitropyridinylbenzoic acids often involves multi-step procedures. A common strategy is the Suzuki coupling reaction, which can be adapted to create the desired pyridinylbenzoic acid core, followed by nitration. Alternatively, a pre-nitrated pyridine or benzoic acid derivative can be used as a starting material for the coupling reaction.
Example Protocol: Synthesis of 3-Nitro-4-(pyridin-4-yl)benzoic acid
This protocol is based on the synthesis of a ligand for metal-organic frameworks.[1]
-
Starting Materials: 4-Bromo-3-nitrobenzoic acid and pyridine-4-boronic acid.
-
Reaction: A mixture of 4-bromo-3-nitrobenzoic acid, pyridine-4-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is dissolved in a suitable solvent system (e.g., dioxane/water).
-
Reflux: The reaction mixture is heated under reflux for 24-48 hours.
-
Work-up: After cooling, the reaction mixture is acidified with HCl, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for the synthesis of a nitropyridinylbenzoic acid via Suzuki coupling.
Spectroscopic Characterization
The differentiation of the isomers is readily achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The electron-withdrawing nitro group will cause a downfield shift for nearby protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic rings are also affected by the position of the nitro group.
Infrared (IR) Spectroscopy:
All isomers will show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively). Subtle shifts in the positions of these bands can be observed between isomers.
UV-Vis Spectroscopy:
The electronic transitions of the aromatic system will be influenced by the position of the nitro group, leading to differences in the absorption maxima (λ_max) and molar absorptivity.
Caption: Workflow for the spectroscopic characterization of pyridinylbenzoic acid isomers.
Biological Activity: A Positional Paradigm
The nitro group is a well-known pharmacophore and toxicophore, and its position can dramatically influence the biological activity of the parent molecule.[2] The diverse biological activities of nitro-containing compounds include antimicrobial, anticancer, and anti-inflammatory effects.[3][4]
The position of the nitro group affects the molecule's overall shape, polarity, and electronic distribution, which in turn dictates its interaction with biological targets such as enzymes and receptors. For instance, the steric hindrance and altered electronic properties of an ortho-nitro group compared to a para-nitro group can lead to different binding affinities and modes of action.
While a direct comparative biological evaluation of nitropyridinylbenzoic acid isomers is not extensively reported, studies on other nitroaromatic compounds have shown that positional isomerism can lead to significant differences in activity. For example, the stereoisomers of a dihydropyridine derivative containing a 3-nitrophenyl group showed vastly different calcium channel blocking activities.[5]
It is plausible that the different isomers of nitropyridinylbenzoic acid will exhibit distinct biological profiles. The varied electronic and steric environments of the isomers could lead to differences in their ability to act as enzyme inhibitors, receptor ligands, or antimicrobial agents. This underscores the importance of synthesizing and evaluating all possible isomers in early-stage drug discovery programs.
Conclusion
The position of the nitro group on the pyridinylbenzoic acid scaffold is a critical design element that profoundly influences the molecule's physicochemical properties and, by extension, its potential biological activity. The ortho-, meta-, and para-isomers, while structurally similar, exhibit distinct acidities, melting points, solubilities, and spectroscopic signatures. A thorough understanding of these differences, guided by the well-established principles observed in nitrobenzoic acids, is essential for the rational design and synthesis of novel compounds for applications in drug development and materials science. The synthesis of pure isomers, coupled with comprehensive characterization and biological evaluation, is a crucial step in unlocking the full potential of this versatile class of molecules.
References
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2021.
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
-
Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed. 2019. Available from: [Link]
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022.
- Synthesis, structure and properties of benzoic acids bearing para- or meta-imino nitroxides or ortho-nitronyl nitroxide radical centres.
- Comparative analysis of the acidity of "4-Methoxy-3-nitrobenzoic acid" and its isomers. Benchchem. 2025.
- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. 2018.
-
Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. PubMed. 1988. Available from: [Link]
- stereochemistry and biological activity of drugs. SlideShare. 2016.
-
3-Nitrobenzoic acid | C7H5NO4 | CID 8497. PubChem. Available from: [Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.
-
2-Nitrobenzoic acid | C7H5NO4 | CID 11087. PubChem. Available from: [Link]
- A Comparative Guide to the Biological Activity of E vs. Z Isomers of p-Coumaroyl Flavonoids: Unveiling a Research Frontier. Benchchem. 2025.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- Biological Activity of Naturally Derived Naphthyridines. MDPI. 2021.
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018.
- FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. 2012.
- Ortho, Para and Meta Nomenclature of Aromatics (Benzene Deriv
Sources
- 1. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. prepchem.com [prepchem.com]
- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
The Isomer Effect: A Comparative Guide to Metal-Organic Frameworks Synthesized from Positional Isomers
Introduction: Beyond Composition, The Critical Role of Geometry in MOF Design
In the rational design of Metal-Organic Frameworks (MOFs), the choice of metal nodes and organic linkers is paramount, dictating the resultant material's topology, porosity, and functionality.[1] However, a subtler, yet equally critical, design parameter often overlooked is the positional isomerism of the functional groups on the organic linker.[2] Using the exact same chemical components but arranged in a slightly different geometry—ortho, meta, or para, for instance—can lead to the formation of distinct "framework isomers" with remarkably different crystal structures and properties.[3] This phenomenon arises because the coordination angles and steric hindrance of the linker are fundamentally altered by the position of its coordinating groups, directly influencing the self-assembly process with the metal nodes.[4]
This guide provides an in-depth comparative analysis of MOFs synthesized from positional isomers of organic linkers. We will explore, with supporting experimental data, how this seemingly minor structural change can profoundly impact framework architecture, stability, and performance in key applications like gas storage and separation. This exploration is not merely an academic exercise; it provides a powerful strategy for the fine-tuning of MOF properties to achieve desired functionalities.[5] We will delve into the causality behind these differences and provide detailed protocols for the synthesis and characterization of representative isomeric MOFs, empowering researchers to harness the power of isomerism in their own material design.
Comparative Analysis: How Linker Isomerism Dictates MOF Properties
The influence of linker isomerism is best illustrated through direct comparison of the resulting MOFs. The position of coordinating or functional groups can alter the symmetry and flexibility of the linker, leading to different secondary building units (SBUs) or different packing arrangements, ultimately resulting in frameworks with distinct properties.[6]
A compelling example is the family of copper-based MOFs synthesized with methyl-functionalized V-shaped diisophthalate ligands. By simply changing the position of a methyl group on the central phenyl spacer, three different MOF isomers (ZJNU-81, ZJNU-82, and ZJNU-83) with distinct structures and gas adsorption properties were obtained.[4] The steric effect of the methyl group was found to control the conformation of the ligands during self-assembly, directly influencing the final framework topology.[4]
Similarly, the use of different isomers of pyridinedicarboxylate has been shown to yield MOFs with varied network architectures and stabilities.[7] These structural variations directly translate to differences in performance, such as selective gas adsorption capacities.[7][8]
Data Presentation: Isomeric MOFs Performance Metrics
The following table summarizes key quantitative data for MOFs synthesized from positional isomers, highlighting the profound impact of linker geometry on crucial material properties.
| MOF Series | Linker Isomers | Metal Node | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (cm³/g at 298 K, 1 atm) | Key Finding | Reference |
| ZJNU-81/82/83 | Methyl-functionalized diisophthalates | Cu(II) | ~650 - 850 | ~60 - 70 | Methyl group position dictates ligand conformation, affecting framework structure and gas uptake. | [4] |
| UiO-66 Derivatives | Aminobenzenedicarboxylate (ortho, meta, para) | Zr(IV) | ~1100 - 1400 | ~65 - 75 (at 273K) | Amine group position influences pore chemistry and CO₂ affinity. | [9] |
| Cu-MOF Isomers | Pyridinedicarboxylate (e.g., 2,5- vs 3,5-) | Cu(II) | Varies | Varies | Isomerism leads to different network topologies and stabilities. | [7][10] |
Note: The values presented are approximate and can vary based on specific synthesis and activation conditions. They are intended for comparative purposes.
Experimental Protocols: A Practical Guide to Synthesizing and Characterizing Isomeric MOFs
To understand the structure-property relationships, reproducible synthesis and rigorous characterization are essential.[11] Here, we provide a generalized yet detailed workflow for a comparative study, followed by a specific protocol for a representative isomeric MOF pair based on the solvothermal synthesis method, a common and effective technique for MOF crystallization.[12]
General Experimental Workflow
The logical flow for a comparative study of isomeric MOFs involves synthesis, purification, and comprehensive characterization to correlate structural differences with performance metrics.
Detailed Protocol: Synthesis of a Zinc-Pyridinedicarboxylate Isomer Pair
This protocol describes the synthesis of two MOFs using zinc nitrate and two different positional isomers of pyridinedicarboxylic acid (H₂-pydc): 3,5-pyridinedicarboxylic acid and 2,5-pyridinedicarboxylic acid.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
3,5-pyridinedicarboxylic acid (3,5-H₂pydc)
-
2,5-pyridinedicarboxylic acid (2,5-H₂pydc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
20 mL Scintillation vials or Teflon-lined autoclaves
Synthesis of Zn-(3,5-pydc) MOF:
-
Precursor Solution: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of 3,5-pyridinedicarboxylic acid in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity. The causality here is to create a uniform solution to promote controlled nucleation and crystal growth rather than rapid precipitation.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 24 hours. The elevated temperature and pressure facilitate the coordination reaction and crystallization.
-
Cooling and Collection: Allow the oven to cool down to room temperature naturally. Collect the resulting white crystalline product by decanting the supernatant.
-
Purification: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and residual solvent. This solvent exchange is critical for the subsequent activation step.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight.
Synthesis of Zn-(2,5-pydc) MOF:
-
Follow the exact same procedure as above (Steps 1-6), but substitute 3,5-pyridinedicarboxylic acid with 0.5 mmol of 2,5-pyridinedicarboxylic acid. Maintaining identical synthesis conditions is crucial for a valid comparison, as reaction parameters can also influence the final product.[1]
Characterization Protocols
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and determine the phase of the synthesized materials. The resulting patterns for the two isomers are expected to be different, confirming the formation of distinct crystal structures.
-
Procedure:
-
Lightly grind a small amount of the activated MOF sample into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern using a Cu Kα radiation source, typically over a 2θ range of 5° to 50°.
-
Compare the experimental patterns with each other and with simulated patterns from single-crystal data if available.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF isomers and confirm the removal of guest solvent molecules after activation.
-
Procedure:
-
Place 5-10 mg of the activated MOF sample in an alumina crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a ramp rate of 10 °C/min.
-
Analyze the resulting weight loss curve. The decomposition temperature indicates the thermal stability of the framework.
-
3. Gas Adsorption Measurements (BET Analysis):
-
Purpose: To determine the specific surface area and pore volume of the MOFs. This is a critical measurement for applications in gas storage and separation.[13]
-
Procedure:
-
Place ~100 mg of the MOF sample in a sample tube.
-
Activation (Degassing): Heat the sample under high vacuum (e.g., at 150 °C for 12 hours) to remove any adsorbed molecules from the pores. This step is crucial for obtaining an accurate porosity measurement.[11]
-
Measure the N₂ adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method on the linear portion of the adsorption isotherm.
-
Visualizing Isomerism and its Structural Consequences
The geometric difference between positional isomers directly translates into different structural outcomes during MOF self-assembly.
Conclusion and Future Outlook
The study of framework isomerism in MOFs underscores a fundamental principle of materials chemistry: that structure at the molecular level dictates function at the macroscopic level.[1] By simply altering the position of functional groups on an organic linker, researchers can create a family of materials with the same chemical composition but with tailored pore sizes, stabilities, and surface chemistries.[4][7] This provides a sophisticated tool for the rational design of MOFs for specific, high-performance applications, from selective gas separations to catalysis and drug delivery. The protocols and comparative data presented in this guide serve as a foundational resource for scientists looking to explore and exploit the subtle yet powerful effects of positional isomerism in the burgeoning field of reticular chemistry.
References
-
A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality. (2021). PubMed. [Link]
-
Isomerism in Metal–Organic Frameworks: “Framework Isomers”. (n.d.). The Journal of Physical Chemistry Letters - ACS Publications. [Link]
-
Metal-Organic Frameworks: Synthetic Methods and Potential Applications. (n.d.). PMC - NIH. [Link]
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). Royal Society of Chemistry. [Link]
-
Isomerism in Metal–Organic Frameworks: “Framework Isomers” | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). PMC - NIH. [Link]
-
Three ligand-originated MOF isomers: the positional effect of the methyl group on structures and selective C2H2/CH4 and CO2/CH4 adsorption properties. (n.d.). Semantic Scholar. [Link]
-
Typical step-by-step procedure for the synthesis of ZIF-8 composite. (n.d.). ResearchGate. [Link]
-
Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid: Hydrothermal synthesis, characterization, photoluminescence properties and heterogeneous catalytic activities | Request PDF. (n.d.). ResearchGate. [Link]
-
Three Ligand-originated MOF Isomers: Positional Effect of Methyl Group on Structures and Selective C2H2/CH4 and CO2/CH4 Adsorption Properties | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy. (n.d.). Another website. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. (n.d.). UMT JOURNAL. [Link]
-
Characterization Techniques for Elucidating MOF Structural Transformations. (n.d.). Another website. [Link]
-
Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (n.d.). Crystal Growth & Design - ACS Publications. [Link]
-
On metal–organic framework isomers, and the SF 6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker. (n.d.). ResearchGate. [Link]
-
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). OSTI. [Link]
-
Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal–Organic Frameworks (Journal Article). (2023). OSTI.GOV. [Link]
-
Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. (n.d.). MDPI. [Link]
-
Metal Organic Frameworks (MOFs): Techniques for Characterization. (2019). AZoM. [Link]
-
Synthesis of ZIF-7, ZIF-8, ZIF-67 and ZIF-L from recycled mother liquors. (n.d.). ResearchGate. [Link]
-
Non-, micro-, and mesoporous metal-organic framework isomers: reversible transformation, fluorescence sensing, and large molecule separation. (2010). PubMed. [Link]
-
Sized-Controlled ZIF-8 Nanoparticle Synthesis from Recycled Mother Liquors: Environmental Impact Assessment. (2020). ACS Sustainable Chemistry & Engineering. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. (n.d.). MDPI. [Link]
-
ZIF-8 Synthesis Routes for CO₂ Capture: A Practical Guide to a Popular MOF. (n.d.). Another website. [Link]
-
Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. (n.d.). Journal of the American Chemical Society. [Link]
-
First transition series metal–organic frameworks: synthesis, properties and applications. (2021). Another website. [Link]
-
Three metal-organic framework isomers of different pore sizes for selective CO2 adsorption and isomerization studies. (2020). PubMed. [Link]
-
Zirconium vs. hafnium: a comparative study of mesoporous MOF stability. (n.d.). RSC Publishing. [Link]
-
Polymorphism of metal-organic frameworks: Direct comparison of structures and theoretical N2-uptake of topological pto - And tbo-isomers | Request PDF. (n.d.). ResearchGate. [Link]
-
Interpenetration Isomers in Isoreticular Amine-tagged Zinc MOFs | Request PDF. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Metal-Organic Frameworks (MOFs) Based on Mixed Linker Systems: Structural Diversities Towards Functional Materials | Request PDF. (n.d.). ResearchGate. [Link]
-
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (n.d.). NIH. [Link]
-
Ranking of Metal–Organic Frameworks (MOFs) for Separation of Hexane Isomers by Selective Adsorption. (2019). American Chemical Society - ACS Figshare. [Link]
-
On metal–organic framework isomers, and the SF6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. (n.d.). MDPI. [Link]
Sources
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Three ligand-originated MOF isomers: the positional effect of the methyl group on structures and selective C2H2/CH4 and CO2/CH4 adsorption properties. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three metal-organic framework isomers of different pore sizes for selective CO2 adsorption and isomerization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-(3-Nitropyridin-2-yl)benzoic acid using ¹³C NMR Spectroscopy
Abstract: In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the discovery pipeline. Misidentification of a molecule's structure can lead to the invalidation of subsequent biological data and significant loss of resources. This guide provides an in-depth, expert-led walkthrough on the validation of the molecular structure of "4-(3-Nitropyridin-2-yl)benzoic acid," a bi-aryl compound of interest, using one of the most powerful tools in the chemist's arsenal: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will objectively compare theoretically predicted chemical shifts with experimental data, detailing the causality behind our analytical choices and protocols to ensure a self-validating, trustworthy outcome.
The Molecule in Focus: 4-(3-Nitropyridin-2-yl)benzoic acid
Before delving into the spectroscopy, it is essential to examine the target structure and assign a numbering system to each unique carbon atom. This systematic approach is fundamental for the subsequent assignment of NMR signals.
Figure 1: Structure of 4-(3-Nitropyridin-2-yl)benzoic acid with systematic numbering for ¹³C NMR analysis.
The molecule consists of two key aromatic systems linked by a C-C bond: a 4-substituted benzoic acid ring and a 2,3-disubstituted pyridine ring. The presence of strong electron-withdrawing groups (a nitro group, -NO₂, and a carboxylic acid group, -COOH) and the nitrogen heteroatom will induce significant and predictable changes in the electronic environment of each carbon, resulting in a unique ¹³C NMR fingerprint.
Theoretical ¹³C NMR Chemical Shift Prediction: An Evidence-Based Approach
Predicting the ¹³C NMR spectrum begins with understanding the substituent chemical shifts (SCS) and the inherent electronic properties of the aromatic rings. We can estimate the chemical shifts by starting with the base values for benzene (128.5 ppm) and pyridine and then applying additive corrections for each substituent.[1]
-
Benzoic Acid Ring (C1-C6, C7):
-
C7 (-COOH): The carboxyl carbon is highly deshielded due to the two adjacent electronegative oxygen atoms and typically appears in the 165-175 ppm range.[2][3][4] The resonance contribution from the hydroxyl oxygen actually makes this carbon more shielded (upfield) than a typical ketone or aldehyde carbonyl (~190-210 ppm).[5][6]
-
C4 (ipso-carbon): This carbon is attached to the pyridine ring. Its shift will be influenced by the substituent effect of the nitropyridinyl group.
-
C3/C5 & C2/C6: Due to the symmetry of the para-substituted benzene ring, we expect two sets of equivalent carbons. Their shifts will be moderately affected by the -COOH group and the bulky pyridinyl substituent.
-
-
Pyridine Ring (C2'-C6'):
-
Parent Pyridine Shifts: The carbons in unsubstituted pyridine resonate at approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4).[7]
-
Nitro Group (-NO₂) Effect: The -NO₂ group is a powerful electron-withdrawing group. It will strongly deshield the ipso-carbon (C3') and the carbon para to it (C6'). The ortho carbons (C2' and C4') will also be deshielded.[8][9]
-
Benzoic Acid Group Effect: The substituted benzoic acid at the C2' position will also influence the pyridine ring carbons, primarily the ipso-carbon C2'.
-
Based on these principles and data from similar substituted aromatic systems, we can compile a table of predicted chemical shifts.[10]
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(3-Nitropyridin-2-yl)benzoic acid
| Carbon Atom | Hybridization | Key Influences | Predicted Chemical Shift (δ, ppm) |
| C7 | sp² (C=O) | Carboxylic acid carbonyl | 167 - 172 |
| C3' | sp² | ipso to -NO₂ group | 152 - 156 |
| C2' | sp² | Attached to N and Benzoic Acid | 150 - 154 |
| C5' | sp² | ortho to N, meta to -NO₂ | 148 - 152 |
| C6' | sp² | para to -NO₂ group | 138 - 142 |
| C1 | sp² | ipso to -COOH group | 133 - 137 |
| C4 | sp² | Attached to Pyridine Ring | 132 - 136 |
| C2/C6 | sp² | ortho to -COOH group | 130 - 133 |
| C3/C5 | sp² | meta to -COOH group | 128 - 131 |
| C4' | sp² | ortho to -NO₂ group | 122 - 126 |
Experimental Protocol: A Self-Validating Workflow
To generate high-quality, reliable data, a robust and well-documented experimental protocol is essential. Each step is designed to ensure the integrity of the final spectrum.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh 15-20 mg of the synthesized "4-(3-Nitropyridin-2-yl)benzoic acid" powder. Causality: This mass provides a sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar aromatic carboxylic acids. Its residual solvent peak (~39.5 ppm) does not overlap with the expected aromatic signals.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS). Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, ensuring spectral calibration.[6]
-
Homogenization: Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.
Step 2: NMR Data Acquisition
The following parameters are based on a 125 MHz (for ¹³C) spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A stable lock and good shim are critical for achieving high resolution and sharp spectral lines.
-
Acquisition Program: Use a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems). Causality: Broadband proton decoupling collapses all C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line (singlet). This greatly aids in signal assignment.[11]
-
Key Parameters:
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm). Causality: This wide range ensures all carbon signals, from TMS to carbonyls, are captured.
-
Number of Scans (NS): 1024. Causality: Since ¹³C has a low natural abundance (1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.[12]
-
Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining more reliable quantitative information, especially for non-protonated (quaternary) carbons.
-
Acquisition Time (AQ): ~1.4 seconds.
-
Step 3: Data Processing
-
Fourier Transformation: Apply an exponential multiplying function (line broadening of ~1 Hz) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Data Analysis and Structural Validation
Upon acquiring the experimental spectrum, the crucial step is to compare the observed peaks with our theoretical predictions. The close correlation between the two serves as powerful evidence for the proposed structure.
Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Data for 4-(3-Nitropyridin-2-yl)benzoic acid
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Assignment and Rationale |
| C7 | 167 - 172 | 167.1 | Most downfield signal, characteristic of a carboxylic acid carbonyl.[4][6] |
| C3' | 152 - 156 | 153.5 | Quaternary carbon, significantly deshielded by the directly attached -NO₂ group. |
| C2' | 150 - 154 | 152.8 | Quaternary carbon, deshielded by the adjacent nitrogen and its connection to the benzoic acid ring. |
| C5' | 148 - 152 | 150.2 | Aromatic CH, deshielded by proximity to the ring nitrogen (ortho position). |
| C1 | 133 - 137 | 141.5 | Quaternary carbon ipso to the carboxylic acid. The higher than predicted shift suggests a strong deshielding effect from the nitropyridinyl group. |
| C4 | 132 - 136 | 139.8 | Quaternary carbon linking the two aromatic rings. |
| C6' | 138 - 142 | 135.1 | Aromatic CH, para to the strongly electron-withdrawing -NO₂ group. |
| C2/C6 | 130 - 133 | 130.8 | Two equivalent aromatic CH carbons, ortho to the -COOH group. |
| C3/C5 | 128 - 131 | 129.4 | Two equivalent aromatic CH carbons, meta to the -COOH group. |
| C4' | 122 - 126 | 123.9 | Aromatic CH, shielded relative to other pyridine carbons but deshielded relative to benzene due to proximity to the -NO₂ group. |
Discussion of Validation:
The experimental spectrum shows 10 distinct carbon signals, which perfectly matches the 10 unique carbon environments in the proposed structure. The close agreement between the predicted and observed chemical shifts provides strong validation.
-
Key Confirmations: The presence of the carboxyl peak at 167.1 ppm confirms the -COOH functionality. The cluster of downfield peaks between 150-154 ppm is characteristic of a highly substituted and electron-deficient pyridine ring, consistent with the nitro-substituent.[8] The four signals in the 123-142 ppm range are typical for a 1,4-disubstituted benzene ring.
-
Isomer Exclusion: This data effectively rules out other possible isomers. For instance, if the nitro group were at the 4' or 5' position, the symmetry and electronic effects would produce a markedly different set of chemical shifts for the pyridine ring carbons. Similarly, an ortho or meta linkage on the benzoic acid ring would break the C2/C6 and C3/C5 equivalence, leading to more than 10 signals in total.
Caption: The logical process of structural validation via NMR.
Conclusion
The structural elucidation of "4-(3-Nitropyridin-2-yl)benzoic acid" serves as an exemplary case for the power and precision of ¹³C NMR spectroscopy. By synergizing theoretical predictions based on fundamental chemical principles with meticulously acquired experimental data, we have demonstrated a robust, self-validating method for confirming the molecule's precise architecture. The close correlation between the predicted and observed chemical shifts, and the correct count of unique carbon signals, provides unambiguous evidence for the proposed structure, enabling researchers and drug development professionals to proceed with confidence in their subsequent biological and pharmacological studies.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
- ACS Publications. (n.d.).
-
Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]
- Sojka, S. A., et al. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]
-
Perjessy, A., et al. (1993). Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Krygowski, T. M., & Stępień, B. T. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
-
Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research. [Link]
-
Pihlaja, K., et al. (2010). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. R Discovery. [Link]
-
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
Wishart Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]
-
ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]
- Unknown Source. (n.d.). 13C NMR.
-
Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
- Unknown Source. (n.d.). 13C-NMR.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines | Semantic Scholar [semanticscholar.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Senior Application Scientist's Guide to Assessing the Impact of the Nitro Group on Carboxylic Acid Acidity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the ability to fine-tune the physicochemical properties of a molecule is paramount. Among the various functional groups used to modulate these properties, the nitro group (–NO₂) stands out for its profound and predictable impact on acidity. This guide provides an in-depth analysis of the mechanisms by which the nitro group enhances the acidity of carboxylic acids, supported by comparative experimental data and a validated protocol for pKa determination.
The Fundamental Principle: Stability of the Conjugate Base
The strength of an acid is defined by its ability to donate a proton (H⁺). The equilibrium constant for this dissociation is known as the acid dissociation constant (Ka), and its negative logarithm, pKa, is the most common scale used to quantify acidity.[1][2] A lower pKa value signifies a stronger acid.[2] The acidity of a carboxylic acid (RCOOH) is fundamentally determined by the stability of its corresponding carboxylate anion (RCOO⁻), or conjugate base.[3] Any factor that stabilizes this anion will shift the equilibrium towards dissociation, resulting in a stronger acid.[4]
The nitro group is a powerful electron-withdrawing group (EWG).[5] Through a combination of inductive and resonance effects, it effectively delocalizes the negative charge on the carboxylate anion, thereby increasing its stability and enhancing the acidity of the parent carboxylic acid.[3][6]
Mechanisms of Acidity Enhancement
The influence of the nitro group can be dissected into two primary electronic effects:
1. The Inductive Effect (-I Effect)
The inductive effect is the transmission of charge through sigma (σ) bonds. The nitrogen atom in the nitro group is highly electronegative and bears a formal positive charge, which is further amplified by the two electronegative oxygen atoms. This creates a strong dipole that pulls electron density away from the rest of the molecule.[7][8]
In nitro-substituted aliphatic acids, such as nitroacetic acid, this potent inductive withdrawal of electrons reduces the electron density on the carboxylate anion.[9] This dispersal of the negative charge makes the anion more stable compared to the anion of the unsubstituted acid (e.g., acetate), leading to a significant increase in acidity.[10]
Caption: Inductive electron withdrawal by the nitro group in nitroacetic acid.
2. The Resonance Effect (-R or -M Effect)
In aromatic systems, such as nitrobenzoic acids, the nitro group can withdraw electron density through the pi (π) system of the benzene ring. This is known as the resonance or mesomeric effect.[11] This effect is most pronounced when the nitro group is positioned ortho or para to the carboxylic acid group, as it allows for direct delocalization of the negative charge from the carboxylate anion onto the nitro group.[11][12]
When a para-nitrobenzoic acid molecule deprotonates, the resulting carboxylate anion is stabilized by resonance structures that place the negative charge on the oxygen atoms of the nitro group.[3] This extensive delocalization significantly stabilizes the conjugate base, making p-nitrobenzoic acid a much stronger acid than benzoic acid itself.[13][14] The resonance effect does not operate when the nitro group is in the meta position, as direct conjugation is not possible.[5][11]
Caption: Resonance stabilization of the p-nitrobenzoate anion.
Experimental Validation: A Comparative Analysis of pKa Values
The theoretical effects described above are quantitatively confirmed by experimental pKa measurements. The data clearly demonstrates the acid-strengthening impact of the nitro group in both aliphatic and aromatic systems.
| Compound | Structure | pKa Value | Reference(s) |
| Acetic Acid | CH₃COOH | 4.76 | [10][15] |
| Nitroacetic Acid | O₂NCH₂COOH | 1.68 | [10][16] |
| Benzoic Acid | C₆H₅COOH | 4.20 | [11][17] |
| o-Nitrobenzoic Acid | o-O₂NC₆H₄COOH | 2.17 | [11][17] |
| m-Nitrobenzoic Acid | m-O₂NC₆H₄COOH | 3.45 | [11][17] |
| p-Nitrobenzoic Acid | p-O₂NC₆H₄COOH | 3.40 - 3.45 | [11] |
Analysis of Data:
-
Nitroacetic Acid vs. Acetic Acid: The pKa of nitroacetic acid is over three units lower than that of acetic acid, indicating it is approximately 1,000 times more acidic.[10] This dramatic increase is due to the powerful inductive effect of the adjacent nitro group.[9]
-
Nitrobenzoic Acids vs. Benzoic Acid: All three isomers of nitrobenzoic acid are significantly more acidic than benzoic acid, confirming the electron-withdrawing nature of the nitro group.[11][13]
-
para vs. meta Isomers: p-Nitrobenzoic acid is more acidic than its meta counterpart. This is because at the para position, both the inductive (-I) and resonance (-R) effects operate to stabilize the conjugate base. At the meta position, only the weaker inductive effect is operative.[5][11]
-
The ortho-Effect: o-Nitrobenzoic acid is the strongest acid among the isomers.[11] This phenomenon, known as the "ortho effect," is attributed to a combination of factors. The proximity of the nitro group allows for a strong inductive effect.[18] Furthermore, steric hindrance between the adjacent nitro and carboxyl groups forces the carboxyl group out of the plane of the benzene ring.[19] This twisting inhibits resonance between the carboxyl group and the ring, which in the case of the unsubstituted acid is a destabilizing factor for the anion. This steric inhibition of resonance, combined with the strong inductive pull, leads to exceptional acidity.[19]
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values cited can be reliably determined in the laboratory using potentiometric titration. This method involves monitoring the pH of an acidic solution as a standardized basic titrant is added incrementally.[20]
Objective: To determine the pKa of a nitro-substituted carboxylic acid.
Materials:
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
Beakers (150 mL)
-
Volumetric flasks
-
Analytical balance
-
Unknown carboxylic acid (e.g., p-nitrobenzoic acid)
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution (titrant)
-
Deionized water
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.2-0.3 g of the carboxylic acid and dissolve it in ~50 mL of deionized water in a 150 mL beaker. If solubility is an issue, a co-solvent like ethanol can be used, but consistency across experiments is key.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial pH Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
Data Collection near Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection point of the titration curve. This is the equivalence point, where moles of base added equal the initial moles of acid.[21]
-
Completion: Continue adding titrant well past the equivalence point until the pH begins to plateau again.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the exact volume at the equivalence point (V_eq). This is the center of the steepest part of the curve, which can be found accurately using a first or second derivative plot.
-
Locate the volume corresponding to the half-equivalence point (V_eq / 2).[22]
-
The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[21][23] This is derived from the Henderson-Hasselbalch equation, where at half-equivalence, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, causing the log term to become zero.[23]
-
Implications in Drug Development
Understanding the electronic effects of substituents like the nitro group is critical for drug design. Modifying the pKa of a lead compound can profoundly alter its:
-
Solubility: The ionization state of a drug, governed by its pKa and the physiological pH, dictates its aqueous solubility.
-
Membrane Permeability: Generally, neutral, un-ionized forms of drugs cross biological membranes more readily. Tuning pKa can control the degree of ionization at a specific physiological location.
-
Target Binding: If the drug-target interaction involves an acidic or basic group, the pKa will determine the charge state and the potential for crucial ionic interactions or hydrogen bonds.
By strategically placing nitro groups or other EWGs, medicinal chemists can optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
Conclusion
The nitro group exerts a powerful acid-strengthening effect on carboxylic acids through a combination of inductive and resonance-based electron withdrawal. This effect, which is readily quantifiable through pKa measurements, stabilizes the resulting carboxylate anion. The magnitude of this effect is dependent on the position of the nitro group relative to the carboxylic acid, with ortho and para substitutions in aromatic systems showing the most significant increases in acidity. The principles and experimental methodologies outlined in this guide provide a robust framework for researchers to understand, predict, and apply these fundamental concepts in chemical synthesis and drug development.
References
- International Union of Pure and Applied Chemistry. "acidity constant". Compendium of Chemical Terminology, 5th ed., 2025.
- Echemi. "What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?". Echemi.
- LearnoHub. "why ortho nitro benzoic acid is more acidic than para nitro benzoic acid". LearnoHub.
- Unknown. "The Ortho Effect of benzoic acids". Unknown Source.
- Various Authors. "What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?". Quora, 2017.
- Chemistry LibreTexts. "20.4: Substituent Effects on Acidity". Chemistry LibreTexts, 2024.
- Filo. "Compare the acidic strength of para nitro carboxylic acid, Ortho nitro c..". Filo, 2025.
- Filo. "Compare the pKa of the following compounds: (i)
- Quora User.
- Oreate AI Blog. "How to Determine Pka from Titration Curve".
- Hanna, M.
- Study.com. "Account for the fact that nitroacetic acid, O2NCH2COOH (pKa=1.68), is a considerably stronger acid than acetic acid(CH3COOH (pKa=76))". Homework.Study.com.
- BYJU'S.
- Avdeef, A., et al.
- Reusch, W. "17.1: Inductive Effects in Aliphatic Carboxylic Acids". Chemistry LibreTexts, 2019.
- Chemistry LibreTexts. "19.2: Acidity of Carboxylic Acids". Chemistry LibreTexts, 2019.
- Filo. "The pKa values of a few ortho-, meta-, and para-substituted benzoic acids..". Filo, 2023.
- Course Hero.
- BYJU'S. "Ka in Chemistry". BYJU'S.
- Khan Academy. "Substituent effect on acidic strength | Aldehydes, ketones & carb.acids | Chemistry". YouTube, 2024.
- Filo. "Which among the given acids has lowest pKa value?(a) Chloroacet..". Filo, 2025.
- Pearson+. "Though the nitro group is electron-withdrawing by resonance, when..". Study Prep in Pearson+, 2024.
- Rasayan Padho. "which one has Lowest pKa value - acetic acid, chloro acetic acid, nitro acetic acid, formic acid". YouTube, 2023.
- Williams, R. "pKa Data Compiled by R. Williams".
- Brainly User. "Which among the given has lowest pKa value :- 1) chloroacetic acid 2) bromoacetic acid 3) nitroacetic acid". Brainly.in, 2019.
Sources
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Compare the acidic strength of para nitro carboxylic acid, Ortho nitro c.. [askfilo.com]
- 6. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. brainly.in [brainly.in]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- 12. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. Compare the pKa of the following compounds: (i) Acetic acid \mathrm{CH_3.. [askfilo.com]
- 16. Which among the given acids has lowest pKa value?(a) Chloroacetic acid(b).. [askfilo.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. learnohub.com [learnohub.com]
- 19. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 22. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 23. sciencing.com [sciencing.com]
Benchmarking the synthesis of "4-(3-Nitropyridin-2-yl)benzoic acid" against other methods
A Comparative Benchmarking Guide to the Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid
Introduction
The synthesis of highly functionalized bi-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Molecules containing linked aromatic and heteroaromatic rings, such as 4-(3-nitropyridin-2-yl)benzoic acid, serve as critical intermediates for developing novel pharmaceuticals and organic materials.[1] The pyridine ring is a ubiquitous motif in bioactive compounds, and its precise functionalization is key to tuning molecular properties.[1] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for constructing the C-C bond in 4-(3-nitropyridin-2-yl)benzoic acid, focusing on the well-established Suzuki-Miyaura coupling and comparing it against viable alternatives like the Stille coupling and emerging strategies such as direct C-H arylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to guide researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies: A Mechanistic Overview
The central challenge in synthesizing 4-(3-nitropyridin-2-yl)benzoic acid is the formation of the C-C bond between the C2 position of the 3-nitropyridine ring and the C4 position of the benzoic acid ring. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.[2]
The Suzuki-Miyaura Coupling: The Industry Standard
The Suzuki-Miyaura reaction is arguably the most widely practiced C-C cross-coupling method due to its broad functional group tolerance, the operational simplicity, and the generally low toxicity of its organoboron reagents.[3] The reaction couples an organoboron species (e.g., a boronic acid) with an organic halide or triflate.
Mechanism: The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (2-chloro-3-nitropyridine), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst and forming the desired C-C bond.[4][5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Coupling: A Halogen-Tolerant Alternative
The Stille reaction couples an organotin compound (organostannane) with an organic halide.[6] Its primary advantage is the stability and tolerance of organostannanes to a wide range of reaction conditions, though their high toxicity is a significant drawback.[6][7]
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, with the transmetalation step involving an organostannane instead of an organoboron reagent. This step typically does not require a base, which can be advantageous for sensitive substrates.
Caption: Catalytic Cycle of the Stille Coupling.
Direct C-H Arylation: An Atom-Economical Frontier
Direct C-H arylation is a modern strategy that aims to form C-C bonds by activating a C-H bond directly, thereby avoiding the pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners.[8] This approach offers significant advantages in terms of atom economy and step-efficiency.
Mechanism: The mechanism can be more complex and varied than classical cross-couplings. A common pathway involves a concerted metalation-deprotonation (CMD) or oxidative addition pathway where the palladium catalyst activates the C-H bond of one arene, followed by coupling with the second aryl partner (typically an aryl halide).
Caption: Logical workflow comparison of conventional vs. C-H arylation.
Experimental Protocols & Data
Method 1: Suzuki-Miyaura Coupling (Benchmark Protocol)
This protocol is adapted from a demonstrated synthesis of a structurally similar bis(3-nitropyridin-2-yl)benzene derivative.[9]
Reactants:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-Carboxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
Procedure:
-
To a microwave vessel, add 2-chloro-3-nitropyridine, 4-carboxyphenylboronic acid, and sodium bicarbonate.
-
Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the vessel.
-
Seal the vessel and place it in a microwave reactor. Irradiate at 150°C for 15-20 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method 2: Stille Coupling (Alternative Protocol)
This is a representative protocol for a Stille coupling, which would require the synthesis of 4-(tributylstannyl)benzoic acid as a key reagent.
Reactants:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-(Tributylstannyl)benzoic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Lithium Chloride (LiCl) (3.0 eq, optional additive)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-3-nitropyridine and 4-(tributylstannyl)benzoic acid.
-
Add anhydrous toluene or THF as the solvent, followed by the Pd(PPh₃)₄ catalyst (and LiCl, if used).
-
Heat the reaction mixture to reflux (80-110°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate tin salts.
-
Stir vigorously for 1-2 hours, then filter the mixture through Celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product via column chromatography, paying special attention to removing residual tin byproducts.[10]
Comparative Performance Analysis
The choice of synthetic method depends on a balance of factors including yield, cost, safety, and scalability. The following table provides a comparative summary.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Typical Yield | Good to Excellent (70-95%)[9] | Good to Excellent (65-90%) | Moderate to Good (Variable, highly substrate-dependent)[8] |
| Reagent Availability | Boronic acids are widely available commercially. | Organostannanes are less common and often require synthesis. | Requires only one pre-functionalized partner, improving step economy.[11] |
| Toxicity & Safety | Boronic acids are generally low in toxicity. | Organotin reagents are highly toxic and require careful handling and disposal.[6] | Generally avoids toxic metal reagents but may require harsh oxidants. |
| Robustness | Generally robust, though sensitive to oxygen which can cause boronic acid homocoupling.[5] | Tolerant of many functional groups and does not require a base. | Can be sensitive to steric and electronic factors; regioselectivity can be a challenge.[12] |
| Scalability | Well-established and highly scalable for industrial production. | Challenging to scale due to the cost and toxicity of tin reagents and byproducts.[10] | Potentially very scalable and cost-effective, but often requires significant process optimization. |
| Byproducts | Inorganic borate salts, generally easy to remove. | Toxic organotin halides, which can be difficult to separate from the product. | Primarily inorganic salts or reduced oxidant byproducts. |
Conclusion and Recommendations
For the synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid , the Suzuki-Miyaura coupling stands out as the superior benchmark method for most laboratory and industrial applications. Its high yields, the low toxicity and wide availability of boronic acids, and its proven scalability make it the most reliable and practical choice.
The Stille coupling serves as a niche alternative. It should be considered only in specific cases where the corresponding boronic acid is unstable or unavailable, and the laboratory is equipped to handle highly toxic organotin compounds safely. The significant challenge of removing tin byproducts often outweighs its benefits.[6][7]
Direct C-H arylation represents the future of bi-aryl synthesis. While it may not yet be the go-to method for this specific target without dedicated route development, its atom- and step-economy are unparalleled. For researchers focused on developing green and sustainable chemical processes, exploring a C-H activation route would be a worthwhile, albeit challenging, endeavor.[8][12]
Ultimately, the selection of a synthetic route is a multi-faceted decision. By understanding the mechanistic principles and practical trade-offs detailed in this guide, researchers can make an informed choice that best aligns with their project goals, resources, and safety standards.
References
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
- Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- Heck reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Stille Coupling. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Stille reaction. Wikipedia.
- Stille Coupling. Chemistry LibreTexts.
- High selectivity and yield from aryl-aryl coupling reactions between chlorine-containing aromatic bromides and organotin reagents are reported. RSC Publishing.
- The Stille Reaction. Chem 115 Myers.
- Synthesis of tricyclic heterocycles via a tandem aryl alkylation/heck coupling sequence. Journal of Organic Chemistry.
- Regioselective and Guided C-H Activation of 4-Nitropyrazoles. Request PDF.
- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC - NIH.
- C–H activation of 2-phenylpyridine by o-arylation with benzyl bromide. ResearchGate.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Heck cross-coupling of aryl and pyridyl bromides with styrene. ResearchGate.
- Ligand-Enabled meta-Selective C-H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines. PubMed.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(3-Nitropyridin-2-yl)benzoic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Nitropyridin-2-yl)benzoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. This is not merely a checklist, but a validation of your commitment to responsible science.
I. Understanding the Hazard Profile: Why Specific Disposal is Crucial
4-(3-Nitropyridin-2-yl)benzoic acid is a compound that, while instrumental in research, requires careful handling due to its specific hazard profile. Safety Data Sheets (SDS) classify it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. The presence of a nitropyridine group suggests that thermal decomposition could release toxic nitrogen oxides[2]. Therefore, improper disposal, such as discharge into sewer systems, is strictly prohibited to prevent environmental contamination[3].
| Hazard Classification | GHS Hazard Statement | Key Precautionary Actions |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water[1]. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes[1]. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area[1]. |
| Environmental Hazard | Not fully characterized, but discharge to sewer is prohibited. | P273: Avoid release to the environment. Do not allow product to reach sewage system[4]. |
II. The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 4-(3-Nitropyridin-2-yl)benzoic acid is that it must be managed as hazardous chemical waste. The primary recommended method is controlled incineration at a licensed chemical destruction facility[3]. This ensures the complete breakdown of the molecule into less harmful components.
Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[3].
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., butyl rubber). Always check the manufacturer's glove compatibility chart[5].
-
Respiratory Protection: Handle waste within a certified laboratory chemical fume hood to avoid inhalation of dust[5].
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, sealable, and compatible container for collecting solid 4-(3-Nitropyridin-2-yl)benzoic acid waste[5]. The container should be stored in a designated and well-ventilated area, away from incompatible materials like strong oxidizers or acids[5][6].
-
Solid Waste: Collect waste 4-(3-Nitropyridin-2-yl)benzoic acid in its pure form, as well as any chemically contaminated solid waste (e.g., contaminated filter paper, weighing boats), in a designated, clearly labeled hazardous waste container[7].
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with this chemical must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Solutions: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan. Note that some acids, like nitric acid, are incompatible with organic compounds and should never be mixed[7].
Accurate labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first particle of waste enters the container, affix a completed hazardous waste label[5].
-
Complete the Label: The label must include:
-
The full chemical name: "4-(3-Nitropyridin-2-yl)benzoic acid"
-
The concentration and quantity
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[8].
-
The SAA must be under the control of the laboratory personnel.
-
Keep the container closed at all times, except when adding waste[8].
-
Ensure secondary containment to capture any potential leaks.
-
Store away from heat and sources of ignition[5].
-
Request a Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures to have it moved to the central accumulation area and prepared for final disposal by a licensed contractor[5].
-
Final Disposal Method: The designated disposal method is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[3].
III. Emergency Procedures: Spill and Exposure Response
Accidents can happen. Being prepared is paramount.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[9][10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, removing contact lenses if possible. Seek immediate medical attention[9][11].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[11].
-
Small Spill (Solid): For a small spill, avoid generating dust. Carefully sweep or scoop the material with an inert dry material and place it into the designated hazardous waste container. Clean the area with soap and water[10]. Do not let the product enter drains[12].
IV. Disposal of Empty Containers
Even "empty" containers can hold hazardous residues.
-
Triple Rinse: Thoroughly rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate: The rinsate must be collected as hazardous liquid waste[7].
-
Deface Label: Completely remove or obliterate the original product label[7].
-
Final Disposal: Once clean and dry, the container can be disposed of as regular laboratory glass or plastic waste, or recycled according to your facility's procedures[7].
Disposal Workflow for 4-(3-Nitropyridin-2-yl)benzoic Acid
Caption: Decision workflow for the safe disposal of 4-(3-Nitropyridin-2-yl)benzoic acid.
By adhering to this comprehensive disposal plan, you not only ensure compliance with federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14], but you also uphold the highest standards of laboratory safety and environmental stewardship. This protocol is designed to be a self-validating system, where each step logically follows from the inherent chemical properties and regulatory landscape, building a foundation of trust in your laboratory's operational integrity.
References
- Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview. Benchchem.
- Safety data sheet. Generic SDS.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 4-(5-NITROPYRIDIN-2-YL)BENZOIC ACID SDS, 223127-49-9 Safety Data Sheets. ECHEMI.
- Pyridine Standard Operating Procedure. Washington State University.
- SAFETY DATA SHEET. Fisher Scientific.
- An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Materials Safety Data Sheet. KamulinBiotech co.ltd.
- 4-(5-Nitropyridin-2-yl)benzoic acid Safety Data Sheet. AK Scientific, Inc.
- Proper Disposal of 1,3,6-Trinitropyrene: A Guide for Laboratory Professionals. Benchchem.
- Thermal degradation steps and temperatures details. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- safety data sheet. Generic SDS.
- Safety data sheet. ITW Reagents.
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- SAFETY DATA SHEET. Generic SDS.
- BENZOIC ACID Safety Data Sheet. Alpha Resources.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Benzoic acid - Safety data sheet. Möller Chemie.
- Hazardous Waste Disposal Guidelines. Purdue University.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
- Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. moellerchemie.com [moellerchemie.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. purdue.edu [purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. alpharesources.com [alpharesources.com]
- 11. ilpi.com [ilpi.com]
- 12. chemicalds.com [chemicalds.com]
- 13. epa.gov [epa.gov]
- 14. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
A Senior Application Scientist's Guide to Handling 4-(3-Nitropyridin-2-yl)benzoic acid
This document provides a comprehensive safety and handling protocol for 4-(3-Nitropyridin-2-yl)benzoic acid. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative, risk-based approach, deriving safety protocols from the known hazards of its core structural motifs: the nitropyridine ring and the benzoic acid group. Adherence to these procedures is critical for ensuring personnel safety, experimental integrity, and environmental compliance.
Hazard Assessment: A Molecule of Two Moieties
The potential hazards of 4-(3-Nitropyridin-2-yl)benzoic acid must be inferred from its constituent parts. This compound is likely a solid powder, making inhalation of dust and direct contact with skin and eyes the primary routes of exposure.
-
Nitropyridine Moiety : The presence of a nitropyridine structure is a primary safety concern. A close structural analog, 4-(5-Nitropyridin-2-yl)benzoic acid, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Aromatic nitro compounds, as a class, can be toxic if ingested, inhaled, or absorbed through the skin[2]. A significant concern with such compounds is their potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood[2].
-
Benzoic Acid Moiety : The benzoic acid group is also a known irritant. Safety data for benzoic acid indicates it causes skin irritation and serious eye damage[3][4][5][6]. Prolonged or repeated exposure, particularly through inhalation of dust, can lead to organ damage[3][5][6].
Based on this composite analysis, 4-(3-Nitropyridin-2-yl)benzoic acid should be treated as a hazardous substance with the potential for multiple routes of toxicity.
| Potential Hazard | Associated Structural Moiety | Primary Exposure Route | Potential Effect |
| Skin Irritation | Nitropyridine, Benzoic Acid | Dermal Contact | Causes skin irritation.[1][3][4][6] |
| Serious Eye Damage | Nitropyridine, Benzoic Acid | Eye Contact | Causes serious eye irritation or damage.[1][3][4][5] |
| Respiratory Irritation | Nitropyridine | Inhalation | May cause respiratory tract irritation.[1] |
| Systemic Toxicity | Aromatic Nitro Group | Ingestion, Inhalation, Dermal | Harmful if swallowed, inhaled, or absorbed. Potential for methemoglobinemia.[2][7] |
| Target Organ Damage | Benzoic Acid | Inhalation (prolonged) | May cause damage to organs (lungs) through prolonged or repeated exposure.[3][5][6] |
Core Directive: A Multi-Layered Safety Protocol
A robust safety plan relies on a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.
Engineering Controls: The First Line of Defense
All handling of solid 4-(3-Nitropyridin-2-yl)benzoic acid and its solutions must be performed within a certified chemical fume hood. This is the most critical step in preventing inhalation of airborne dust or vapors. The fume hood should be regularly inspected to ensure proper airflow and containment.
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[8] | Mandatory. Protects against accidental splashes and airborne dust. The benzoic acid and nitropyridine moieties are known eye irritants/damaging agents.[1][3][5] |
| Face shield (worn over safety goggles). | Recommended for procedures with a high risk of splashing (e.g., transferring large quantities, working with heated solutions).[8][9] | |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against dermal absorption and skin irritation.[10][11] Inspect gloves before each use and change immediately if contaminated or torn. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[8] |
| Long pants and closed-toe shoes. | Ensures no skin is exposed. This is a standard requirement for all laboratory work.[8][12] | |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | A fume hood provides adequate respiratory protection from dust and vapors.[8] |
| NIOSH-approved N95 respirator or higher. | Required only if engineering controls fail or during a large spill cleanup where dust generation is unavoidable.[8][9] |
Operational Plan: A Step-by-Step Handling Workflow
This protocol ensures that 4-(3-Nitropyridin-2-yl)benzoic acid is handled in a manner that minimizes risk at every step.
Preparation:
-
Verify Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear Workspace: Ensure the workspace inside the hood is clean and uncluttered.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent) and a designated, labeled waste container inside the hood.
Handling: 4. Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the chemical. 5. Transfer Solid: Carefully weigh the desired amount of the compound on weigh paper or in a tared container. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust. 6. Dissolution: Add the solid to the solvent in a flask or beaker. If necessary, cap the container and sonicate or stir to dissolve. 7. Cleanup: Wipe down the spatula and any contaminated surfaces within the hood with a solvent-dampened cloth. Dispose of the cloth and any contaminated weigh paper in the designated solid waste container.
Post-Handling: 8. Secure Compound: Tightly close the primary container of 4-(3-Nitropyridin-2-yl)benzoic acid and store it in a cool, dry, well-ventilated place away from incompatible materials.[12][13] 9. Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. 10. Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[7][14]
Caption: Workflow for Safely Handling 4-(3-Nitropyridin-2-yl)benzoic acid.
Emergency & Disposal Logistics
Spill Management:
-
Small Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan: All waste materials contaminated with 4-(3-Nitropyridin-2-yl)benzoic acid, including excess solid, solutions, and disposable labware, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.[10][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[10][12][16] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (n.d.). BenchChem.
- Safety Data Sheet. (2025, October 16). Sigma-Aldrich.
- Proper Disposal of 3-(3-Chloro-3-butenyl)benzoic Acid: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
- Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
- Materials Safety Data Sheet for 4-(4-Pyridin-4-ylphenyl)benzoic acid. (n.d.). Kamulin Biotech Co., Ltd.
- 4-(5-Nitropyridin-2-yl)benzoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025, December). BenchChem.
- Safety Data Sheet for 4-(5-NITROPYRIDIN-2-YL)BENZOIC ACID. (n.d.). ECHEMI.
- Safety Data Sheet: Benzoic Acid. (2015, June 19). Fisher Scientific.
- Safety Data Sheet Benzoic acid. (n.d.). Metasci.
- Benzoic Acid AR/ACS Safety Data Sheet. (n.d.). Loba Chemie.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Safety data sheet for Benzoic acid. (n.d.).
- Safety data sheet according to UK REACH. (2025, July 3). ITW Reagents.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 6. itwreagents.com [itwreagents.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ruixibiotech.com [ruixibiotech.com]
- 16. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
